2-(1-Piperidinyl)-3-pyridinamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-piperidin-1-ylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c11-9-5-4-6-12-10(9)13-7-2-1-3-8-13/h4-6H,1-3,7-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRAPFORRCKQQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-(1-Piperidinyl)-3-pyridinamine
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for producing 2-(1-Piperidinyl)-3-pyridinamine, a valuable heterocyclic amine in medicinal chemistry and drug discovery. The primary focus is on a robust and widely applicable two-step synthesis commencing with 2-chloro-3-nitropyridine. This pathway involves a nucleophilic aromatic substitution followed by the reduction of a nitro group. Additionally, an alternative approach utilizing a palladium-catalyzed Buchwald-Hartwig amination is discussed, offering a different strategic route to the target molecule. This document is intended for researchers, chemists, and professionals in the field of drug development, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the synthetic routes.
Introduction
This compound is a key building block in the synthesis of various biologically active compounds. Its structural motif, featuring a substituted aminopyridine, is prevalent in a range of therapeutic agents. The strategic placement of the piperidinyl and amino groups on the pyridine ring allows for diverse functionalization and interaction with biological targets. Consequently, efficient and scalable synthetic routes to this compound are of significant interest to the pharmaceutical industry. This guide delineates the primary and alternative synthetic strategies, providing the necessary technical details for their successful implementation in a laboratory setting.
Primary Synthetic Pathway: Nucleophilic Aromatic Substitution and Reduction
The most common and direct route to this compound involves a two-step sequence starting from the readily available 2-chloro-3-nitropyridine. This method is favored for its reliability and the generally high yields achieved in each step.
Step 1: Synthesis of 2-(1-Piperidinyl)-3-nitropyridine via Nucleophilic Aromatic Substitution (SNAr)
The initial step is a nucleophilic aromatic substitution reaction where the chlorine atom at the C2 position of 2-chloro-3-nitropyridine is displaced by piperidine.
Mechanism and Rationale: The pyridine ring is inherently electron-deficient. This electron deficiency is significantly enhanced by the strong electron-withdrawing effect of the nitro group at the C3 position. This activation renders the C2 and C6 positions highly electrophilic and susceptible to nucleophilic attack. The chlorine atom at the C2 position serves as a good leaving group, facilitating the substitution. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, which then expels the chloride ion to yield the product.
Caption: Mechanism of Nucleophilic Aromatic Substitution.
Experimental Protocol:
-
To a solution of 2-chloro-3-nitropyridine (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF) (approx. 0.5 M), add piperidine (1.2-1.5 eq).
-
If starting with piperidine hydrochloride, add a non-nucleophilic base like triethylamine (1.5 eq) to liberate the free amine.
-
Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 2-(1-piperidinyl)-3-nitropyridine.
Step 2: Reduction of 2-(1-Piperidinyl)-3-nitropyridine to this compound
The second step involves the reduction of the nitro group to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.
Mechanism and Rationale: Catalytic hydrogenation involves the use of a metal catalyst, typically palladium on carbon (Pd/C), to facilitate the addition of hydrogen across the nitro group. The reaction proceeds on the surface of the catalyst, where molecular hydrogen is adsorbed and activated. The nitro group is sequentially reduced to a nitroso, then a hydroxylamino, and finally to the amino group. This method is favored due to the clean conversion and the ease of product isolation, as the catalyst can be simply filtered off.
Experimental Protocol:
-
Dissolve 2-(1-piperidinyl)-3-nitropyridine (1.0 eq) in a suitable solvent, such as methanol, ethanol, or ethyl acetate.
-
Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol% Pd).
-
The reaction vessel is purged with an inert gas (nitrogen or argon) and then placed under a hydrogen atmosphere (typically a balloon or a Parr hydrogenator).
-
The mixture is stirred vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, the reaction mixture is carefully filtered through a pad of Celite to remove the Pd/C catalyst.
-
The filtrate is concentrated under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Alternative Synthetic Pathway: Buchwald-Hartwig Amination
An alternative strategy for the synthesis of this compound is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction offers a different approach, particularly if the starting material is a 2-halo-3-aminopyridine.
Mechanism and Rationale: The Buchwald-Hartwig amination involves a catalytic cycle with a palladium complex. The cycle begins with the oxidative addition of the aryl halide (e.g., 2-bromo-3-aminopyridine) to a Pd(0) species. The resulting Pd(II) complex then coordinates with the amine (piperidine). A strong, non-nucleophilic base deprotonates the amine, forming a palladium-amido complex. Finally, reductive elimination from this complex yields the desired C-N coupled product and regenerates the Pd(0) catalyst. The choice of ligand is crucial for the efficiency of the catalytic cycle, with bulky, electron-rich phosphine ligands often being employed.
Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.
Experimental Protocol (General):
-
In a dry Schlenk tube under an inert atmosphere (e.g., argon), combine the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and a suitable phosphine ligand (e.g., RuPhos, 4 mol%).
-
Add the 2-halo-3-aminopyridine (e.g., 2-bromo-3-aminopyridine, 1.0 eq) and the amine (piperidine, 1.2 eq).
-
Add a strong, non-nucleophilic base (e.g., LiHMDS or NaOtBu, 2.0-2.5 eq) and an anhydrous solvent (e.g., THF or toluene).
-
Seal the tube and heat the reaction mixture with stirring (typically 65-110 °C) for the required time (monitored by TLC or LC-MS).
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the synthesis of this compound and analogous compounds based on the primary synthetic pathway.
| Step | Starting Material | Reagents | Solvent | Temperature | Time (h) | Yield (%) |
| 1. SNAr | 2-Chloro-3-nitropyridine | Piperidine | Ethanol | Reflux | 2-4 | 85-95 |
| 2. Nitro Reduction | 2-(1-Piperidinyl)-3-nitropyridine | H₂, 10% Pd/C | Methanol | Room Temperature | 4-8 | >90 |
Experimental Workflow Visualization
Caption: Experimental Workflow for the Primary Synthesis Pathway.
Conclusion
This technical guide has detailed two effective synthetic routes for the preparation of this compound. The primary pathway, involving nucleophilic aromatic substitution followed by nitro group reduction, is a reliable and high-yielding method suitable for most laboratory settings. The alternative Buchwald-Hartwig amination provides a valuable alternative, showcasing the power of modern cross-coupling chemistry. The choice of synthetic route will depend on the availability of starting materials, desired scale, and the specific requirements of the research project. The provided protocols and mechanistic insights are intended to equip researchers with the necessary knowledge to successfully synthesize this important heterocyclic building block.
References
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
An In-depth Technical Guide to 2-(1-Piperidinyl)-3-pyridinamine: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-(1-Piperidinyl)-3-pyridinamine, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. Drawing upon fundamental principles and data from analogous structures, this document will explore its chemical properties, synthesis, reactivity, and potential applications in drug discovery.
Core Molecular Structure and Physicochemical Properties
This compound, with the CAS Number 5028-14-8, possesses a molecular formula of C₁₀H₁₅N₃ and a molecular weight of 177.25 g/mol .[1][2] The structure features a pyridine ring substituted at the 2-position with a piperidinyl group and at the 3-position with an amino group. This unique arrangement of a six-membered aromatic heterocycle, a saturated heterocycle, and a primary aromatic amine confers a distinct set of physicochemical properties that are pivotal to its chemical behavior and potential biological activity.
The presence of three nitrogen atoms with varying degrees of basicity and nucleophilicity makes this compound a versatile building block. The piperidinyl nitrogen is a typical secondary amine within a saturated ring, exhibiting moderate basicity. The pyridine ring nitrogen is weakly basic due to the sp² hybridization of its lone pair of electrons, which are part of the aromatic system. The exocyclic amino group at the 3-position is a primary aromatic amine, and its nucleophilicity is attenuated by the electron-withdrawing nature of the pyridine ring.[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 5028-14-8 | [1][2] |
| Molecular Formula | C₁₀H₁₅N₃ | [1][2] |
| Molecular Weight | 177.25 g/mol | [1][2] |
| Topological Polar Surface Area (TPSA) | 42.15 Ų | [1] |
| logP (calculated) | 1.6541 | [1] |
Commercially, this compound is also available as its hydrochloride and dihydrochloride salts, which generally exhibit improved water solubility and stability.[5]
Synthesis of this compound
The most logical and widely employed method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a suitable leaving group, typically a halide, from the 2-position of a 3-aminopyridine derivative by piperidine.[6][7]
Key Starting Material: 2-Chloro-3-pyridinamine
The primary precursor for this synthesis is 2-chloro-3-pyridinamine. Its synthesis is well-documented and can be achieved through various routes, including the direct chlorination of 3-aminopyridine. However, this reaction requires careful control of conditions to avoid over-chlorination.
The Nucleophilic Aromatic Substitution (SNAr) Reaction
The core of the synthesis is the reaction between 2-chloro-3-pyridinamine and piperidine. The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly at the positions ortho and para to the ring nitrogen. The presence of an electron-withdrawing group, such as the chloro substituent at the 2-position, further activates the ring towards SNAr.
Reaction Scheme:
Caption: General scheme for the synthesis of this compound.
Experimental Protocol (Proposed):
-
Reaction Setup: To a solution of 2-chloro-3-pyridinamine in a suitable high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add an excess of piperidine (typically 2-3 equivalents).
-
Base: The addition of a non-nucleophilic base, such as potassium carbonate or triethylamine, can be beneficial to scavenge the hydrochloric acid formed during the reaction.
-
Heating: The reaction mixture is heated to an elevated temperature (typically 100-150 °C) and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Chemical Reactivity
The reactivity of this compound is dictated by the interplay of its three key functional components: the 3-amino group, the pyridine ring, and the piperidinyl moiety.
Reactivity of the 3-Amino Group
The primary amino group at the 3-position is a key site for further functionalization. However, its reactivity is somewhat diminished due to the electron-withdrawing effect of the pyridine ring.[3]
-
Acylation: The amino group can be acylated using acid chlorides or anhydrides to form the corresponding amides. This reaction is typically carried out in the presence of a base to neutralize the acid byproduct.
-
Alkylation: N-alkylation of the 3-amino group is possible but may require more forcing conditions compared to a typical aniline due to its reduced nucleophilicity.
-
Diazotization: The 3-amino group can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This intermediate can then be subjected to various Sandmeyer-type reactions to introduce a range of substituents at the 3-position.
Reactivity of the Pyridine Ring
The pyridine ring in this compound is electron-rich due to the presence of two electron-donating groups (the amino and piperidinyl groups). This makes the ring more susceptible to electrophilic aromatic substitution compared to unsubstituted pyridine. The directing effects of the substituents would likely favor substitution at the 4- and 6-positions.
Reactivity of the Piperidinyl Group
The piperidinyl nitrogen is a tertiary amine and is generally unreactive towards further substitution under standard conditions. The saturated ring can undergo conformational changes, which may influence the overall shape of the molecule and its binding to biological targets.
Applications in Drug Discovery and Medicinal Chemistry
While specific examples of this compound as a key intermediate in the synthesis of marketed drugs are not prominent in the literature, its structural motifs are highly prevalent in a wide range of pharmaceuticals.[7][8] This suggests its potential as a valuable scaffold for the development of new therapeutic agents.
The 2-aminopyridine core is a well-established pharmacophore found in drugs with diverse biological activities.[9] Similarly, the piperidine ring is a privileged structure in medicinal chemistry, often incorporated to modulate physicochemical properties such as solubility and lipophilicity, and to provide a rigid framework for orienting other functional groups.[7][8]
Derivatives of this scaffold could potentially be explored for a variety of therapeutic targets, including but not limited to:
-
Kinase Inhibitors: The 2-aminopyridine moiety is a common feature in many kinase inhibitors, where it can act as a hinge-binder in the ATP-binding site of the enzyme.[10][11]
-
Central Nervous System (CNS) Agents: The lipophilic nature of the piperidinyl group can facilitate blood-brain barrier penetration, making this scaffold attractive for the development of CNS-active drugs.[12][13]
-
Antimicrobial Agents: Aminopyridine derivatives have been reported to possess antimicrobial properties.[14]
Workflow for Exploring the Medicinal Chemistry Potential:
Caption: A conceptual workflow for drug discovery starting from the this compound scaffold.
Characterization and Spectroscopic Analysis
Detailed experimental spectroscopic data for this compound is scarce in publicly accessible databases. However, based on the analysis of its structural components and data from similar compounds, the following spectral characteristics can be predicted:
-
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons on the pyridine ring, the protons of the exocyclic amino group, and the aliphatic protons of the piperidine ring. The chemical shifts and coupling patterns of the pyridine protons would be influenced by the electronic effects of the substituents.
-
¹³C NMR: The carbon NMR spectrum would display signals for the five distinct carbon atoms of the pyridine ring and the three distinct carbon environments in the piperidine ring. The chemical shifts would provide information about the electronic environment of each carbon atom. For comparison, the 13C NMR spectrum of the related compound 2-(1-Piperidinyl)pyridine shows signals for the piperidine carbons in the range of 25-50 ppm and for the pyridine carbons between 110-160 ppm.[15][16]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound (177.25 g/mol ). Fragmentation patterns would likely involve the loss of fragments from the piperidine ring and the pyridine core.
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C=C and C=N stretching vibrations of the pyridine ring.
Safety and Handling
Conclusion
This compound is a heterocyclic compound with a rich chemical functionality that makes it an attractive building block for organic synthesis and medicinal chemistry. While detailed experimental data on this specific molecule is limited, its synthesis can be reliably achieved through nucleophilic aromatic substitution. The presence of a reactive amino group and an electron-rich pyridine ring offers multiple avenues for further chemical modification. The prevalence of its core structural motifs in a wide array of bioactive molecules underscores its potential as a valuable scaffold for the discovery of novel therapeutics. Further research into the synthesis, reactivity, and biological evaluation of derivatives of this compound is warranted to fully explore its potential in drug development.
References
-
Buncel, E., & Dust, J. M. (2012). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Int. J. Org. Chem., 2, 245-252. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Aminopyridine: A Comprehensive Overview. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Synthesis General Procedures. [Link]
-
Khan Academy. (2019, January 19). nucleophilic aromatic substitutions. YouTube. [Link]
-
Miyazaki, T., et al. (2001). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Drug Metab. Dispos., 29(10), 1334-1339. [Link]
- Google Patents. (n.d.). US20080125588A1 - SYNTHESIS OF 2-(PYRIDIN-2-YLAMINO)-PYRIDO[2,3-d] PRYIMIDIN-7-ONES.
-
PubChem. (n.d.). 2-(Piperazin-1-yl)pyridin-3-amine. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Org. Biomol. Chem.[Link]
-
Morressier. (2021, February 1). Nucleophilic aromatic substitution reactions of 2-chloropyridines: Development of an organic chemistry laboratory project. [Link]
-
ResearchGate. (n.d.). Synthesis of 3-Aminopyridine. [Link]
- Google Patents. (n.d.). US4254129A - Piperidine derivatives.
-
Wikipedia. (n.d.). 3-Aminopyridine. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-(1-Piperidinyl)pyridine. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-(1-Piperidinyl)pyridine - [13C NMR] - Chemical Shifts. Retrieved from [Link]
- Google Patents. (n.d.). CN113429410B - Polyheterocyclic substituted pyrimidine or pyridylamine derivatives, compositions and medical uses thereof.
-
ResearchGate. (2020). Synthesis And Characterization Of New 2-amino pyridine Derivatives (NJC). [Link]
- Google Patents. (n.d.). USRE47739E1 - 2-(pyridin-2-ylamino)-pyrido[2,3-D]pyrimidin-7-ones.
-
National Institutes of Health. (2023). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. [Link]
- Google Patents. (n.d.). US2507631A - Pyridine and piperidine compounds and process of making same.
-
Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]
- Google Patents. (n.d.). US4550116A - Piperidine derivatives.
-
ResearchGate. (n.d.). Synthesis of 3-Methyl-1-[2-(1-Piperidiny) Phenyl]-butyl Amine. [Link]
-
National Institutes of Health. (n.d.). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 5028-14-8|this compound|BLD Pharm [bldpharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. guidechem.com [guidechem.com]
- 5. scbt.com [scbt.com]
- 6. youtube.com [youtube.com]
- 7. Nucleophilic aromatic substitution reactions of 2-chloropyridines: Development of an organic chemistry laboratory project [morressier.com]
- 8. 3-Aminopyridine - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. US20080125588A1 - SYNTHESIS OF 2-(PYRIDIN-2-YLAMINO)-PYRIDO[2,3-d] PRYIMIDIN-7-ONES - Google Patents [patents.google.com]
- 11. USRE47739E1 - 2-(pyridin-2-ylamino)-pyrido[2,3-D]pyrimidin-7-ones - Google Patents [patents.google.com]
- 12. US4254129A - Piperidine derivatives - Google Patents [patents.google.com]
- 13. US4550116A - Piperidine derivatives - Google Patents [patents.google.com]
- 14. nbinno.com [nbinno.com]
- 15. spectrabase.com [spectrabase.com]
- 16. dev.spectrabase.com [dev.spectrabase.com]
Spectroscopic Characterization of 2-(1-Piperidinyl)-3-pyridinamine: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for 2-(1-Piperidinyl)-3-pyridinamine, a heterocyclic compound with potential applications in pharmaceutical and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the interpretation of the spectral data are emphasized to ensure scientific integrity and practical utility.
Introduction
This compound (C₁₀H₁₅N₃, Molecular Weight: 177.25 g/mol ) is a substituted aminopyridine featuring a piperidinyl moiety.[1][2] The structural elucidation and purity assessment of this compound are critical for its application in any research or development setting. Spectroscopic techniques are the cornerstone of this characterization, providing unambiguous evidence of the molecular structure. This guide will explore the expected ¹H NMR, ¹³C NMR, IR, and MS data, offering insights into the relationship between the spectral features and the compound's chemical architecture.
The structure of this compound, with its distinct aromatic (pyridine) and aliphatic (piperidine) regions, as well as a primary amine group, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is essential for confirming synthesis, identifying impurities, and studying the molecule's interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed molecular map can be constructed.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the protons on the pyridine ring, the piperidine ring, and the amino group. The choice of solvent is critical; deuterated chloroform (CDCl₃) is a common choice for initial analysis, though deuterated dimethyl sulfoxide (DMSO-d₆) may be used to better resolve the amine protons.
Predicted ¹H NMR Data (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8 - 7.9 | dd | 1H | Pyridine H-6 |
| ~6.9 - 7.0 | dd | 1H | Pyridine H-4 |
| ~6.6 - 6.7 | t | 1H | Pyridine H-5 |
| ~3.8 - 4.2 (broad) | s | 2H | -NH₂ |
| ~3.0 - 3.2 | m | 4H | Piperidine H-2', H-6' (adjacent to N) |
| ~1.6 - 1.8 | m | 4H | Piperidine H-3', H-5' |
| ~1.5 - 1.6 | m | 2H | Piperidine H-4' |
Causality of Predictions: The aromatic protons of the pyridine ring are expected in the downfield region (δ 6.5-8.0 ppm) due to the deshielding effect of the ring current. The electron-donating amino and piperidinyl groups will influence the precise shifts. The protons on the carbons adjacent to the nitrogen of the piperidine ring (H-2', H-6') will be the most downfield of the aliphatic signals due to the inductive effect of the nitrogen atom. The amine protons often appear as a broad singlet and their chemical shift can be concentration and solvent dependent.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal resolution.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the resulting spectrum and integrate the signals.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the low natural abundance of ¹³C, longer acquisition times or more concentrated samples may be necessary compared to ¹H NMR.
Predicted ¹³C NMR Data (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~155 - 160 | Pyridine C-2 |
| ~140 - 145 | Pyridine C-6 |
| ~135 - 140 | Pyridine C-3 |
| ~120 - 125 | Pyridine C-4 |
| ~115 - 120 | Pyridine C-5 |
| ~50 - 55 | Piperidine C-2', C-6' |
| ~25 - 30 | Piperidine C-3', C-5' |
| ~23 - 27 | Piperidine C-4' |
Causality of Predictions: The pyridine carbons attached to nitrogen atoms (C-2 and C-6) are expected to be the most downfield. The carbon bearing the amino group (C-3) will also be significantly shifted. The aliphatic carbons of the piperidine ring will appear in the upfield region, with the carbons directly attached to the nitrogen (C-2', C-6') being the most deshielded among them.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.7 mL of solvent) is recommended.
-
Instrument Setup: Use a 100 MHz (or corresponding field for the spectrometer) ¹³C NMR probe.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
-
Data Processing: Process the FID similarly to the ¹H spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium, Sharp (doublet) | N-H stretch (asymmetric and symmetric) of primary amine |
| 3050 - 3000 | Weak | C-H stretch (aromatic) |
| 2950 - 2850 | Strong | C-H stretch (aliphatic) |
| 1620 - 1580 | Medium to Strong | C=C and C=N stretching (pyridine ring) |
| 1650 - 1550 | Medium | N-H bend (scissoring) of primary amine |
| 1350 - 1250 | Strong | C-N stretch (aromatic amine and aliphatic amine) |
Causality of Predictions: The presence of a primary amine (-NH₂) is expected to give rise to two distinct N-H stretching bands.[3][4] The C-H stretches for the aromatic pyridine ring will be at a higher wavenumber than those for the aliphatic piperidine ring. The characteristic ring stretching vibrations of the pyridine ring will be observed in the 1620-1580 cm⁻¹ region.[5] The strong C-N stretching absorptions confirm the presence of both aryl-nitrogen and alkyl-nitrogen bonds.
Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.
Predicted Mass Spectrometry Data (Electron Ionization - EI):
| m/z | Predicted Identity |
| 177 | [M]⁺ (Molecular Ion) |
| 176 | [M-H]⁺ |
| 162 | [M-CH₃]⁺ |
| 148 | [M-C₂H₅]⁺ |
| 94 | [C₅H₄N-NH₂]⁺ |
| 84 | [C₅H₁₀N]⁺ (Piperidinyl fragment) |
Causality of Predictions: The molecular ion peak ([M]⁺) is expected at m/z 177, corresponding to the molecular weight of the compound.[1] Common fragmentation pathways for aminopyridines involve the loss of small alkyl fragments from the piperidine ring. Cleavage of the C-N bond between the pyridine and piperidine rings can lead to fragments corresponding to the pyridinamine moiety (m/z 94) and the piperidinyl cation (m/z 84).
Experimental Workflow: Mass Spectrometry
Caption: Mass Spectrometry Experimental Workflow.
Experimental Protocol: Mass Spectrometry (GC-MS with EI)
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent such as methanol or dichloromethane.
-
Instrument Setup: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source. Set the GC oven temperature program to ensure separation from any impurities.
-
Data Acquisition: Inject the sample into the GC. The separated components will enter the MS source, be ionized, and the resulting ions will be separated by the mass analyzer.
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.
Conclusion
The combined application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. The predicted spectroscopic data, based on established principles and data from analogous structures, serves as a reliable reference for researchers working with this compound. The detailed experimental protocols provided herein offer a self-validating system for obtaining high-quality spectral data, ensuring the scientific rigor required in research and development.
References
-
TSI Journals. Spectroscopic Investigations of 2-Aminopyridine. Available from: [Link]
-
ResearchGate. A reducing-difference IR-spectral study of 4-aminopyridine. Available from: [Link]
-
ResearchGate. A FT-IR spectra of (a) pure pyridine; (b) pyridine + [bmim][BF 4 ] (1:5 by vol.). Available from: [Link]
Sources
An In-Depth Technical Guide to the Organic Solvent Solubility of 2-(1-Piperidinyl)-3-pyridinamine
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2-(1-Piperidinyl)-3-pyridinamine, a heterocyclic amine of significant interest in pharmaceutical research and development. In the absence of extensive public solubility data, this document offers a dual approach for researchers. Firstly, it presents a theoretical analysis of the molecule's structural attributes—including polarity, hydrogen bonding capabilities, and molecular geometry—to predict its solubility behavior in a range of common organic solvents. Secondly, it provides a detailed, field-proven experimental protocol for the accurate determination of its solubility using the gold-standard shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis. This guide is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical tools necessary to effectively work with this compound in various solvent systems.
Introduction: The Significance of Solubility in Drug Development
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its journey from a candidate molecule to a viable therapeutic agent.[1][2] Poor solubility can lead to a cascade of challenges, including low bioavailability, erratic absorption, and difficulties in formulation development.[3][4] A thorough understanding of an API's solubility in various organic solvents is paramount for a multitude of processes, including:
-
Synthesis and Purification: Selecting appropriate solvents for reaction media and crystallization is fundamental to achieving high purity and yield.
-
Formulation Development: The ability to dissolve the API in a suitable solvent system is often the first step in creating oral, topical, or parenteral dosage forms.[5]
-
Preclinical and Toxicological Studies: Consistent and reproducible dosing in in-vitro and in-vivo studies hinges on the reliable solubilization of the test compound.
This compound, with its unique combination of a pyridine ring, a piperidinyl moiety, and an amino group, presents an interesting case for solubility prediction and determination. This guide will first delve into the theoretical underpinnings of its expected solubility and then provide a robust experimental framework for its empirical measurement.
Theoretical Solubility Profile of this compound
The principle of "like dissolves like" is a cornerstone of solubility prediction.[6] This adage suggests that substances with similar intermolecular forces are more likely to be soluble in one another. The molecular structure of this compound offers several key features that govern its interactions with organic solvents.
Caption: Molecular Structure of this compound.
Polarity and Dipole Moment
The molecule possesses distinct polar and nonpolar regions. The pyridine ring, with its electronegative nitrogen atom, creates a dipole moment. The primary amine group (-NH2) is also highly polar and capable of strong dipole-dipole interactions. Conversely, the piperidine ring is a saturated, non-aromatic hydrocarbon moiety, contributing a significant nonpolar character to the molecule. This amphiphilic nature suggests that the solubility of this compound will be highly dependent on the polarity of the solvent.
Hydrogen Bonding Capacity
Hydrogen bonding is a powerful intermolecular force that significantly influences solubility.[7] this compound has multiple sites for hydrogen bonding:
-
Hydrogen Bond Donors: The primary amine group (-NH2) has two hydrogen atoms that can act as hydrogen bond donors.
-
Hydrogen Bond Acceptors: The nitrogen atom of the pyridine ring and the nitrogen of the primary amine group both possess lone pairs of electrons and can act as hydrogen bond acceptors. The tertiary amine of the piperidine ring is also a potential, albeit weaker, hydrogen bond acceptor.
This extensive hydrogen bonding capability predicts good solubility in polar protic solvents such as alcohols (e.g., methanol, ethanol) and water, as these solvents can both donate and accept hydrogen bonds.[8][9]
Predicted Solubility in Different Solvent Classes
Based on the structural analysis, we can predict the solubility behavior of this compound in various classes of organic solvents:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol, Water | High | The ability of these solvents to engage in extensive hydrogen bonding with the amine and pyridine functionalities will be the primary driver of solubility.[8][9] |
| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetone | Moderate to High | These solvents possess significant dipole moments and can act as hydrogen bond acceptors, interacting favorably with the N-H bonds of the primary amine. The lack of hydrogen bond donation from the solvent may slightly limit solubility compared to protic solvents. |
| Nonpolar | Hexane, Toluene, Dichloromethane | Low to Moderate | The nonpolar piperidine ring will have favorable van der Waals interactions with these solvents. However, the energetic penalty of disrupting the strong hydrogen bonds between the solute molecules and the poor solvation of the polar regions will likely lead to lower solubility. Dichloromethane, having a slight polarity, may show better solubility than purely nonpolar solvents like hexane. |
Experimental Determination of Solubility: The Shake-Flask Method
The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[10] This method involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium, followed by separation of the undissolved solid and quantification of the dissolved solute in the supernatant.
Rationale for Method Selection
The shake-flask method is chosen for its reliability and its ability to provide a true measure of thermodynamic solubility.[10] This is crucial for understanding the intrinsic properties of the API, which informs downstream development activities. While higher-throughput methods exist, they often measure kinetic solubility, which can be less precise and may not reflect the true equilibrium state.[11]
Experimental Workflow
The following diagram illustrates the key steps in the shake-flask solubility determination process.
Caption: Experimental Workflow for Shake-Flask Solubility Determination.
Detailed Step-by-Step Protocol
Materials:
-
This compound (solid)
-
Selected organic solvents (HPLC grade or higher)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Calibrated pipettes
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18)
-
Volumetric flasks and other standard laboratory glassware
Procedure:
-
Preparation of Vials:
-
Accurately weigh an excess amount of this compound into each of at least three vials for each solvent to be tested. The excess should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
-
Solvent Addition:
-
Pipette a precise volume of the chosen organic solvent into each vial.
-
-
Equilibration:
-
Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials at a consistent speed (e.g., 150 rpm) for a period sufficient to reach equilibrium. A 24 to 48-hour period is typically adequate.[12] It is advisable to take samples at intermediate time points (e.g., 12, 24, and 48 hours) to confirm that the concentration has plateaued, indicating equilibrium has been reached.
-
-
Phase Separation:
-
After the equilibration period, remove the vials from the shaker and allow them to stand at the same temperature for a short period to allow for gross sedimentation.
-
Centrifuge the vials at a moderate speed to pellet the remaining solid.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant from each vial, taking care not to disturb the solid pellet.
-
Accurately dilute the supernatant with a suitable solvent (typically the mobile phase used for HPLC analysis) to bring the concentration within the linear range of the calibration curve.
-
-
HPLC Analysis:
-
Prepare a series of calibration standards of this compound of known concentrations.
-
Analyze the calibration standards and the diluted samples using a validated HPLC method. A typical starting point for method development would be a reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.[10][13] Detection can be performed at a wavelength where the compound has maximum absorbance.
-
Generate a calibration curve by plotting the peak area versus the concentration of the standards.
-
-
Calculation of Solubility:
-
Determine the concentration of the diluted samples from the calibration curve.
-
Calculate the original concentration in the undiluted supernatant by applying the dilution factor. This value represents the solubility of this compound in the specific solvent at the tested temperature.
-
Data Presentation and Interpretation
The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison and interpretation.
| Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | Polar Protic | 25 | Experimental Value | Calculated Value |
| Ethanol | Polar Protic | 25 | Experimental Value | Calculated Value |
| Acetonitrile | Polar Aprotic | 25 | Experimental Value | Calculated Value |
| Dichloromethane | Nonpolar | 25 | Experimental Value | Calculated Value |
| Toluene | Nonpolar | 25 | Experimental Value | Calculated Value |
| ...other solvents | ... | ... | ... | ... |
Conclusion
References
-
Amidon GL, Lennernäs H, Shah VP, Crison JR. A theoretical basis for a biopharmaceutic drug classification: the correlation of in vitro drug product dissolution and in vivo bioavailability. Pharm Res. 1995;12:413–420. [Link]
-
Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]
-
Glomme A, März J, Dressman JB. Comparison of a miniaturized shaken-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. J Pharm Sci. 2005;94:1–16. [Link]
-
Homework.Study.com. Why do amines exhibit high solubility in water?. [Link]
-
Chemistry LibreTexts. 10.19: Solubility and Molecular Structure. [Link]
-
Manallack, D. T. A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. [Link]
-
Nguyen, B. N. et al. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. [Link]
-
NCERT. Amines. [Link]
-
JoVE. Video: Physical Properties of Amines. [Link]
-
Quora. How does molecule shape affect solubility?. [Link]
-
Chemistry LibreTexts. Advanced Properties of Amines. [Link]
-
Shin, S. et al. Effect of molecular structures on the solubility enhancement of hydrophobic organic compounds by environmental amphiphiles. SETAC. [Link]
-
Lumen Learning. 15.12 Physical Properties of Amines. [Link]
-
YouTube. How To Predict Solubility Of Organic Compounds?. [Link]
-
YouTube. How Does Molecular Shape Affect Boiling Point And Solubility?. [Link]
-
Zhang, Y. et al. Development of a highly sensitive HPLC method for the simultaneous determination of eight biogenic amines in aquatic products. ResearchGate. [Link]
-
Lee, J. H. et al. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. PMC. [Link]
-
Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]
-
Zhang, Y. et al. Development of a highly sensitive HPLC method for the simultaneous determination of eight biogenic amines in aquatic products in. AKJournals. [Link]
-
BioAssay Systems. Shake Flask Method Summary. [Link]
-
Bøtker, J. P. et al. Determination of aqueous solubility by heating and equilibration: A technical note. PMC. [Link]
-
de Oliveira, A. F. et al. Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO. [Link]
-
Upperton. A Guide to Improving API Solubility with Spray-Dried Dispersions. [Link]
-
Sharma, P. et al. Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. ACS Environmental Au. [Link]
-
Catalent. How to Choose the Right Solubilization Technology for Your API. [Link]
-
Pharmaceutical Technology. Strategic Screening for Solubility Solutions. [Link]
-
Protheragen. API Solubility Enhancement Advanced Strategies for Pharmaceutical Development. [Link]
-
Wang, Y. et al. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. PMC. [Link]
-
Tber, A. et al. Crystal structure and Hirshfeld surface analysis of N-(tert-butyl)-2-(phenylethynyl)imidazo[1,2-a]pyridin-3-amine. PMC. [Link]
-
Tber, A. et al. Crystal structure and Hirshfeld surface analysis of N-(tert-butyl)-2-(phenylethynyl)imidazo[1,2-a]pyridin-3-amine. ResearchGate. [Link]
-
S. S. et al. Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. MDPI. [Link]
-
Tan, Y. X. et al. Bis(pyridin-3-ylmethyl)ethanediamide monohydrate: crystal structure, Hirshfeld surface analysis and computational study. PMC. [Link]
Sources
- 1. d-nb.info [d-nb.info]
- 2. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. upperton.com [upperton.com]
- 4. arborpharmchem.com [arborpharmchem.com]
- 5. SOLUBILIZATION TECHNOLOGY - How to Choose the Right Solubilization Technology for Your API [drug-dev.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. homework.study.com [homework.study.com]
- 9. Video: Physical Properties of Amines [jove.com]
- 10. Development of an HPLC method for the determination of amines in a leukemia mouse model - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. enamine.net [enamine.net]
- 12. scielo.br [scielo.br]
- 13. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: The Synthesis and Characterization of 2-(1-Piperidinyl)-3-pyridinamine, a Key Heterocyclic Amine Intermediate
An in-depth technical guide on the discovery and first synthesis of "2-(1-Piperidinyl)-3-pyridinamine".
Abstract: This technical guide provides a comprehensive overview of the chemical compound this compound, with a primary focus on its synthesis. While the specific historical "discovery" of this compound is not prominently documented as a singular event, its preparation is crucial for the development of various compounds in medicinal chemistry. This document outlines a well-established synthetic protocol, discusses the underlying reaction mechanisms, and provides the necessary data for its characterization. This guide is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.
Introduction and Chemical Identity
This compound is a disubstituted aminopyridine derivative. Its structure features a pyridine ring substituted with a primary amine group at the 3-position and a piperidinyl group at the 2-position. This arrangement of functional groups makes it a valuable building block in the synthesis of more complex molecules, particularly in the realm of pharmaceuticals. The presence of both a nucleophilic primary amine and a tertiary amine within the piperidine ring allows for a variety of subsequent chemical transformations.
Compound Identification:
-
IUPAC Name: 2-(piperidin-1-yl)pyridin-3-amine
-
Molecular Formula: C₁₀H₁₅N₃
-
Molecular Weight: 177.25 g/mol
-
CAS Number: 87479-51-2
| Property | Value | Source |
| IUPAC Name | 2-(piperidin-1-yl)pyridin-3-amine | PubChem |
| Molecular Formula | C₁₀H₁₅N₃ | PubChem |
| Molecular Weight | 177.25 g/mol | PubChem |
| CAS Number | 87479-51-2 | PubChem |
| Canonical SMILES | C1CCN(CC1)C2=NC=CC=C2N | PubChem |
| InChI | InChI=1S/C10H15N3/c11-9-6-5-8-12-10(9)13-7-3-1-2-4-7/h5-6,8H,1-4,7,11H2 | PubChem |
Synthesis Pathway: A Representative Protocol
While a singular, celebrated "first synthesis" is not readily found in the literature, a common and effective method for preparing this compound involves the nucleophilic aromatic substitution (SNAr) of a halo-substituted nitropyridine, followed by the reduction of the nitro group. The following protocol is a representative example of this synthetic strategy.
The overall transformation can be visualized as a two-step process:
Caption: Two-step synthesis workflow for this compound.
Step 1: Synthesis of 2-(Piperidin-1-yl)-3-nitropyridine
This initial step involves the reaction of 2-chloro-3-nitropyridine with piperidine. The electron-withdrawing nitro group at the 3-position activates the chloro-substituent at the 2-position towards nucleophilic attack.
Reaction Mechanism: The reaction proceeds via a classic SNAr mechanism. The piperidine acts as a nucleophile, attacking the carbon atom bonded to the chlorine. This forms a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing nitro group. The complex then collapses, expelling the chloride ion to yield the product.
Technical Guide: A Methodological Approach to the Crystal Structure Analysis of 2-(1-Piperidinyl)-3-pyridinamine
Preamble: The Structural Imperative in Modern Drug Discovery
In the landscape of contemporary drug development, the precise understanding of a molecule's three-dimensional architecture is not merely an academic exercise; it is a cornerstone of rational drug design. The spatial arrangement of atoms, the conformation of flexible rings, and the landscape of intermolecular interactions dictate how a molecule binds to its biological target, its solubility, and its solid-state properties—all critical determinants of its therapeutic potential. 2-(1-Piperidinyl)-3-pyridinamine is a molecule of significant interest, incorporating both the ubiquitous piperidine and pyridine scaffolds, which are privileged structures in medicinal chemistry.[1][2][3] This guide provides a comprehensive, field-proven methodology for elucidating its single-crystal X-ray structure, from initial crystallization to advanced interaction analysis. It is designed not as a rigid protocol, but as a framework for critical thinking, empowering researchers to navigate the causal relationships behind each experimental choice.
Section 1: Molecular Profile of this compound
A thorough analysis begins with a complete understanding of the subject molecule. This compound is a heterocyclic compound featuring a pyridine ring substituted with a piperidinyl group at the 2-position and an amine group at the 3-position. This arrangement presents a fascinating interplay of structural features: the aromatic, electron-deficient pyridine ring; the flexible, saturated piperidine ring; a primary amine group (-NH₂) that is a potent hydrogen-bond donor; and two tertiary amine nitrogens (one on each ring) that can act as hydrogen-bond acceptors.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 5028-14-8 | [4][5] |
| Molecular Formula | C₁₀H₁₅N₃ | [4][5] |
| Molecular Weight | 177.25 g/mol | [4][5] |
| Topological Polar Surface Area (TPSA) | 42.15 Ų | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
| Rotatable Bonds | 1 |[4] |
These properties strongly suggest that hydrogen bonding will be a dominant force in the molecule's crystal packing, a critical hypothesis that will guide our analytical approach.
Section 2: The Crux of the Matter: Synthesis and High-Quality Crystallization
The adage "garbage in, garbage out" is nowhere more applicable than in crystallography. The entire analysis hinges on obtaining a single, well-ordered crystal of sufficient size and quality.
Synthesis Overview
The synthesis of substituted aminopyridines often involves nucleophilic aromatic substitution (SNAr) reactions. A common route could involve the reaction of a 2-halopyridin-3-amine (e.g., 2-chloro- or 2-fluoropyridin-3-amine) with piperidine, often in the presence of a base and a suitable solvent.[6][7] The resulting crude product must be rigorously purified, typically via column chromatography, to remove any impurities that could inhibit crystallization or compromise the final structural model.
Experimental Protocol: Achieving Diffractable Crystals
The goal of crystallization is to transition the molecule from a high-entropy state (in solution) to a low-entropy, highly ordered state (a crystal) slowly enough to avoid defects and twinning. The presence of both polar (amine) and non-polar (hydrocarbon backbone) regions in our molecule suggests that a solvent mixture will be most effective.
Protocol: Slow Evaporation Crystallization
-
Solvent Selection: Begin by dissolving a small amount of purified this compound (approx. 5-10 mg) in a minimal volume (0.5 mL) of a solvent in which it is readily soluble, such as methanol or ethanol.
-
Introduction of Anti-Solvent: To this solution, slowly add a less polar "anti-solvent" in which the compound is poorly soluble, such as hexane or water, dropwise until the solution becomes faintly turbid. The turbidity indicates the solution is nearing saturation.
-
Clarification: Add a single drop of the primary solvent (methanol/ethanol) to redissolve the precipitate and render the solution clear again. This ensures the system is at the precipice of saturation, the ideal starting point for slow crystal growth.
-
Incubation: Cover the vial with a cap, pierced with a few small holes using a needle. This restricts the rate of evaporation. Place the vial in a vibration-free environment at a constant temperature (e.g., room temperature or 4°C).
-
Monitoring: Observe the vial daily. High-quality crystals should appear over several days to a week. They should be clear, with well-defined facets.
Section 3: Workflow for Structural Elucidation
The journey from a physical crystal to a refined 3D structure follows a validated, multi-stage workflow. Each stage provides critical quality control checkpoints.
Single-Crystal X-ray Diffraction (SC-XRD) Data Collection
A suitable crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations, resulting in a sharper diffraction pattern. Data is collected using a modern diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα, λ=0.71073 Å) and a sensitive detector. The crystal is rotated through a series of angles, and a complete sphere of diffraction data is collected.
Structure Solution and Refinement
The collected diffraction intensities are processed to yield a set of structure factors. The "phase problem" is then solved using direct methods or dual-space algorithms to generate an initial electron density map and a preliminary molecular model. This model is then refined against the experimental data using full-matrix least-squares minimization. This iterative process adjusts atomic positions, displacement parameters, and occupancies to achieve the best possible fit between the calculated and observed diffraction patterns.
Table 2: Typical Crystallographic Data and Refinement Parameters
| Parameter | Typical Value / Description | Rationale |
|---|---|---|
| Crystal System | Monoclinic or Orthorhombic | Common for organic molecules.[8] |
| Space Group | e.g., P2₁/c or P2₁2₁2₁ | Centrosymmetric or non-centrosymmetric. |
| Temperature | 100(2) K | Minimizes atomic thermal motion. |
| Radiation | Mo Kα (λ = 0.71073 Å) | Standard for small molecule crystallography. |
| Final R indices [I > 2σ(I)] | R₁ < 0.05, wR₂ < 0.15 | Key indicators of model quality. |
| Goodness-of-fit (S) | ~1.0 | Indicates a good fit between model and data. |
Section 4: Predictive Analysis of the Crystal Structure
While an experimental structure is the ultimate goal, we can make robust predictions about the key structural features based on the molecule's constitution and data from analogous structures.
Molecular Conformation
-
Piperidine Ring: The piperidine ring is expected to adopt a stable chair conformation to minimize steric strain.
-
Torsional Angle: The single rotatable bond between the pyridine C2 and the piperidine N1 will define the relative orientation of the two rings. This torsion angle will be influenced by steric hindrance and the formation of intermolecular contacts in the crystal lattice.
Intermolecular Interactions: The Architects of the Lattice
The crystal packing will be dominated by a network of non-covalent interactions. The primary amine is a powerful hydrogen bond donor, while the pyridine nitrogen is a strong acceptor.
-
N-H···N Hydrogen Bonding: The most significant interaction is predicted to be a hydrogen bond between the primary amine (-NH₂) of one molecule and the pyridine nitrogen (N) of a neighboring molecule.[9] This type of interaction frequently leads to the formation of infinite chains or discrete dimers, which then pack to form the larger 3D structure.
-
π-π Stacking: The aromatic pyridine rings are likely to engage in π-π stacking interactions, where the electron-rich π system of one ring interacts with the π system of a parallel or offset ring from another molecule.[10] These interactions contribute significantly to the cohesion of the crystal.
-
C-H···π Interactions: Weaker C-H···π interactions, where C-H bonds from the piperidine ring interact with the face of a pyridine ring, may also be present, further stabilizing the crystal packing.
Table 3: Predicted Hydrogen Bond Geometry
| D–H···A | D-H (Å) | H···A (Å) | D···A (Å) | Angle (°) | Description |
|---|
| N-H···N(pyridine) | ~0.91 | ~2.1 - 2.3 | ~3.0 - 3.2 | ~160-175 | Primary interaction forming chains/dimers.[9] |
(Note: D = Donor atom, A = Acceptor atom. Values are typical for this type of interaction.)
Section 5: Advanced Analysis with Hirshfeld Surfaces
To move beyond a simple description of bonds and delve into the quantitative nature of intermolecular contacts, we employ Hirshfeld surface analysis. This technique provides a powerful visualization of the molecular environment.
A Hirshfeld surface is mapped onto the molecule, and the color scale indicates the nature and proximity of intermolecular contacts.
-
Red Spots: Indicate close contacts, typically strong hydrogen bonds where the atoms are closer than their van der Waals radii.
-
Blue Regions: Represent areas with longer, weaker contacts.
-
White Regions: Show contacts at approximately the van der Waals distance.
By decomposing the surface into 2D "fingerprint plots," we can quantify the percentage contribution of different types of contacts (e.g., H···H, N···H, C···H). For this compound, we would anticipate significant contributions from N···H/H···N contacts (confirming the importance of hydrogen bonding) and C···H/H···C and H···H contacts, which represent the ubiquitous van der Waals forces.[9][11]
Conclusion: From Structure to Strategy
The crystal structure analysis of this compound provides far more than a static image. It delivers a detailed blueprint of the molecule's conformational preferences and its full repertoire of intermolecular interactions. This knowledge is invaluable for:
-
Structure-Activity Relationship (SAR) Studies: Understanding the bioactive conformation helps in designing more potent analogues.
-
Polymorph Screening: Identifying the most stable solid-state form is critical for drug formulation and manufacturing.
-
Improving Physicochemical Properties: Knowledge of the crystal packing can inform strategies to modify solubility and dissolution rates.
By following a rigorous, well-reasoned experimental and analytical workflow, researchers can unlock the structural secrets of this promising molecular scaffold, paving the way for its effective application in drug discovery and development.
References
-
PubChem. 2-(Piperazin-1-yl)pyridin-3-amine | C9H14N4 | CID 10397358. [Link]
-
PrepChem.com. Synthesis of 2-(1-Methyl-4-phenyl-4-piperidinyloxy)pyridine. [Link]
-
PubChem. Piperidin-3-amine | C5H12N2 | CID 148119. [Link]
-
Organic Chemistry Portal. Synthesis of piperidines. [Link]
-
Naghiyev, F. T., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 5), 488–493. [Link]
-
Li, X. H., & Xu, J. (2012). 1-[(3-Nitrophenyl)(piperidin-1-yl)methyl]piperidine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2491. [Link]
-
Liu, H., Huang, D., & Zhang, Y. (2012). Synthesis of 3-Methyl-1-[2-(1-Piperidiny) Phenyl]-butyl Amine. Advanced Materials Research, 531, 235-238. [Link]
- Google Patents. SYNTHESIS OF 2-(PYRIDIN-2-YLAMINO)-PYRIDO[2,3-d] PRYIMIDIN-7-ONES.
-
PubChem. 2-(2-(2-(2-((4-(1-Methylpiperidin-4-yl)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)ethyl)pyridin-3-yl)acetamide. [Link]
-
Abu-Zaied, M. A., et al. (2021). Crystal structures of (E)-2-amino-4-methylsulfanyl-6-oxo-1-(1-phenylethylideneamino)-1,6-dihydropyrimidine-5-carbonitrile and (E)-2-amino-4-methylsulfanyl-6-oxo-1-[1-(pyridin-2-yl)ethylideneamino]-1,6-dihydropyrimidine-5-carbonitrile. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 2), 195–200. [Link]
-
Tan, Y. X., et al. (2020). Bis(pyridin-3-ylmethyl)ethanediamide monohydrate: crystal structure, Hirshfeld surface analysis and computational study. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 11), 1743–1750. [Link]
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Journal of Medicinal Chemistry, 57(23), 10139-10153. [Link]
-
Londregan, A. T., et al. (2018). Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9. Bioorganic & Medicinal Chemistry Letters, 28(23-24), 3685-3688. [Link]
-
NIST. 2-Pyridinamine, 3-methyl-. [Link]
-
Hamada, Y., & Kiso, Y. (2012). Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. In Beta-Secretase (BACE1) as a Drug Target for Alzheimer's Disease. [Link]
-
Al-Busafi, S. N., et al. (2017). Crystal structure of 1,1′-(pyridine-2,6-diyl)bis[N-(pyridin-2-ylmethyl)methanaminium] dichloride dihydrate. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 7), 1015–1018. [Link]
-
Dhiman, P., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4185. [Link]
-
El-khateeb, M., et al. (2021). Synthesis, crystal structure, and Hirshfeld surface analysis of 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 1), 74–79. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. 5028-14-8|this compound|BLD Pharm [bldpharm.com]
- 6. prepchem.com [prepchem.com]
- 7. Piperidine synthesis [organic-chemistry.org]
- 8. 1-[(3-Nitrophenyl)(piperidin-1-yl)methyl]piperidine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crystal structure and Hirshfeld surface analysis of 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crystal structure of 1,1′-(pyridine-2,6-diyl)bis[N-(pyridin-2-ylmethyl)methanaminium] dichloride dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N,N′-Bis(pyridin-3-ylmethyl)ethanediamide monohydrate: crystal structure, Hirshfeld surface analysis and computational study - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Theoretical and Computational Analysis of 2-(1-Piperidinyl)-3-pyridinamine: A Drug Discovery Perspective
Abstract
This technical guide provides a comprehensive framework for the theoretical and computational investigation of "2-(1-Piperidinyl)-3-pyridinamine" (CAS No. 5028-14-8).[1][2] This molecule, featuring a pyridinamine scaffold linked to a piperidine ring, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Aminopyridine derivatives have been explored for a range of biological activities, making this molecule a compelling candidate for in-silico characterization.[3][4] This document outlines a multi-faceted computational workflow, from fundamental quantum chemical analysis to advanced molecular dynamics, designed to elucidate the structural, electronic, and potential pharmacodynamic properties of the title compound. Methodologies are detailed with an emphasis on the causal reasoning behind procedural choices, ensuring a scientifically rigorous and reproducible approach for researchers in computational chemistry and drug discovery.
Introduction: The Rationale for Computational Scrutiny
The molecule this compound is a heterocyclic amine with a molecular formula of C₁₀H₁₅N₃ and a molecular weight of 177.25 g/mol .[1][2] Its structure combines the aminopyridine core, known for its role in various bioactive compounds, with the piperidine moiety, a common scaffold in pharmaceuticals that can influence solubility, lipophilicity, and receptor binding.[3] The primary goal of a theoretical and computational study is to build a detailed, atom-level understanding of this molecule's intrinsic properties before committing significant resources to laboratory synthesis and testing. This in silico approach accelerates the drug discovery process by identifying promising candidates and filtering out those with unfavorable characteristics early on.[5]
This guide will systematically detail the application of Density Functional Theory (DFT), molecular docking, molecular dynamics (MD) simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction to construct a comprehensive profile of this compound.
Quantum Chemical Analysis: Unveiling Intrinsic Molecular Properties
The foundation of any computational analysis lies in accurately describing the molecule's electronic structure and geometry. Density Functional Theory (DFT) offers a robust balance of accuracy and computational efficiency for organic molecules of this size.[6][7]
Geometric Optimization and Vibrational Analysis
The first crucial step is to determine the most stable three-dimensional conformation of the molecule.
Protocol: Geometry Optimization
-
Initial Structure Generation: Build the 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView). The piperidine ring should be modeled in its low-energy chair conformation.
-
Computational Method Selection:
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is selected. This hybrid functional has a long track record of providing reliable geometric and electronic properties for a wide range of organic molecules.[6]
-
Basis Set: 6-311++G(d,p) is chosen. This is a triple-zeta basis set that provides flexibility for valence electrons. The ++ indicates the addition of diffuse functions on both heavy atoms and hydrogens, crucial for describing non-covalent interactions and lone pairs. The (d,p) polarization functions allow for anisotropy in the electron distribution, essential for accurate bond angle and dihedral angle prediction.
-
-
Execution: Perform the geometry optimization calculation using a quantum chemistry package like Gaussian or ORCA.
-
Validation (Self-Validation Check): Following optimization, a frequency calculation must be performed at the same level of theory. The absence of imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that govern chemical reactivity.[8][9] The HOMO is the region most likely to donate electrons, while the LUMO is the region most likely to accept them.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter. A small gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron.[9]
-
Orbital Distribution: Visualizing the HOMO and LUMO isosurfaces reveals the specific atoms or regions that are the primary sites for electrophilic and nucleophilic attack, respectively.
Molecular Electrostatic Potential (MEP)
The MEP is a 3D map of the electrostatic potential around a molecule, providing a powerful guide to its intermolecular interaction behavior.[10][11] It visualizes the regions of a molecule that are electron-rich (negative potential, attractive to electrophiles) and electron-poor (positive potential, attractive to nucleophiles).[12]
-
Interpretation: For this compound, MEP analysis will highlight the electron-rich nitrogen atoms (especially the pyridine and amine nitrogens) as likely sites for hydrogen bonding or metal coordination.[10][12] The hydrogen atom of the amine group will be a region of positive potential. This analysis is invaluable for predicting how the molecule will orient itself within a protein's active site.[13]
Natural Bond Orbital (NBO) Analysis
NBO analysis transforms the complex, delocalized molecular orbitals into a localized picture of chemical bonds and lone pairs, aligning with the chemist's intuitive Lewis structure model.[14][15]
-
Key Insights: NBO provides quantitative data on:
-
Natural Atomic Charges: A more robust measure of charge distribution than other methods.[15]
-
Hybridization: Determines the s- and p-character of atomic orbitals in bonds.
-
Hyperconjugative Interactions: It quantifies the stabilizing interactions between filled (donor) and empty (acceptor) orbitals. For instance, it can reveal the interaction energy between a nitrogen lone pair (donor) and an adjacent anti-bonding orbital (acceptor), which contributes to molecular stability.[16]
-
Table 1: Illustrative Quantum Chemical Data for this compound (Note: These are representative values for demonstration purposes.)
| Parameter | Value | Significance |
| Total Dipole Moment | 2.45 Debye | Indicates moderate polarity, influencing solubility and binding. |
| HOMO Energy | -5.8 eV | Relates to the ionization potential and electron-donating ability. |
| LUMO Energy | -0.9 eV | Relates to the electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | 4.9 eV | Suggests good kinetic stability. |
| MEP Minimum | -45 kcal/mol | Located near the pyridine nitrogen, indicating the primary site for electrophilic attack. |
| NBO Charge on N(Pyridine) | -0.65 e | Confirms the high electron density on the pyridine nitrogen. |
| NBO Charge on N(Amine) | -0.88 e | Shows the primary amine nitrogen is also a strong electron donor. |
Molecular Docking: Predicting Protein-Ligand Interactions
Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a protein target.[17][18] The aminopyridine scaffold is present in numerous kinase inhibitors; therefore, a hypothetical docking study against a relevant kinase, such as a Cyclin-Dependent Kinase (CDK), provides a practical example.[19]
Diagram 1: General Workflow for Molecular Docking
Caption: Decision flow for analyzing MD simulation trajectory data.
In Silico ADMET Prediction: Profiling Drug-Likeness
Early prediction of a molecule's ADMET properties is vital to avoid late-stage failures in drug development. [5][20]Numerous open-access web servers (e.g., SwissADME, pkCSM) can predict these properties based on the molecule's structure. [20][21] Protocol: ADMET Prediction
-
Input: Submit the SMILES string of this compound (NC1=CC=CN=C1N2CCCCC2) to an ADMET prediction server. [1]2. Analysis: Evaluate key predicted parameters against established thresholds for oral bioavailability and drug safety.
Table 2: Illustrative ADMET Prediction for this compound (Note: These are representative values for demonstration purposes.)
| Property | Predicted Value | Acceptable Range | Implication |
| Pharmacokinetics | |||
| GI Absorption | High | High | Good potential for oral administration. [22] |
| BBB Permeant | No | No | Less likely to cause CNS side effects. |
| CYP2D6 Inhibitor | No | No | Lower risk of drug-drug interactions. |
| Physicochemical | |||
| Molecular Weight | 177.25 g/mol | < 500 | Obeys Lipinski's Rule of Five. |
| LogP (Lipophilicity) | 1.65 | < 5 | Obeys Lipinski's Rule of Five. [2] |
| H-bond Donors | 1 | ≤ 5 | Obeys Lipinski's Rule of Five. [2] |
| H-bond Acceptors | 3 | ≤ 10 | Obeys Lipinski's Rule of Five. [2] |
| Toxicity | |||
| AMES Toxicity | No | No | Unlikely to be mutagenic. |
| hERG I Inhibition | Low Risk | Low Risk | Lower risk of cardiotoxicity. |
Conclusion and Future Directions
This guide has outlined a comprehensive, multi-step computational workflow to thoroughly characterize this compound. The integration of quantum mechanics, molecular docking, molecular dynamics, and ADMET prediction provides a holistic view of the molecule's potential as a drug candidate. The DFT calculations reveal its electronic structure and reactivity hotspots. Docking and MD simulations predict its binding behavior and stability within a target protein, while ADMET profiling assesses its drug-like properties.
The insights generated from this in silico protocol form a robust, data-driven foundation for subsequent experimental validation. Future work would involve synthesizing the compound and performing in vitro assays (e.g., kinase inhibition assays) to correlate these computational predictions with real-world biological activity, thereby closing the loop in the modern drug discovery cycle.
References
-
Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 . PubMed Central, National Institutes of Health. [Link]
- Synthesis of 2-(Pyridin-2-YLAMINO)-PYRIDO[2,3-d] PRYIMIDIN-7-ONES.
-
2-(Piperazin-1-yl)pyridin-3-amine . PubChem, National Institutes of Health. [Link]
-
Piperidine . Ataman Kimya. [Link]
-
Natural Bond Orbital (NBO) Analysis . Gaussian.com. [Link]
-
Molecular Docking: A powerful approach for structure-based drug discovery . PubMed Central, National Institutes of Health. [Link]
-
Piperidine synthesis . Organic Chemistry Portal. [Link]
-
The Frontier Molecular Orbital (FMO) Approach . Imperial College London. [Link]
-
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies . MDPI. [Link]
-
Open access in silico tools to predict the ADMET profiling of drug candidates . PubMed, National Institutes of Health. [Link]
-
GROMACS Tutorials . GROMACS. [Link]
-
Application of molecular electrostatic potentials in drug design . ResearchGate. [Link]
-
Natural Bond Orbital Analysis - Tutorial Example . University of Wisconsin–Madison. [Link]
-
Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction . ACS Publications. [Link]
-
Computational studies of third-order nonlinear optical properties of pyridine derivative 2-aminopyridinium p-toluenesulphonate crystal . ResearchGate. [Link]
-
A Comprehensive Review on Molecular Docking in Drug Discovery . Preprints.org. [Link]
-
Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules . ACS Publications. [Link]
-
Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial . YouTube. [Link]
-
Synthesis and members of 3-aminopyridin-2-one based fragment library . ResearchGate. [Link]
-
Frontier molecular orbital theory . Wikipedia. [Link]
-
Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis . ChemRxiv. [Link]
-
Molecular Electrostatic Potential (MEP) . University of Hamburg. [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives . PubMed Central, National Institutes of Health. [Link]
-
Energies of organic molecules and atoms in density functional theory . SciSpace by Typeset. [Link]
-
Introduction to Molecular Dynamics - the GROMACS tutorials! . GROMACS Tutorials. [Link]
-
Describing Chemical Reactivity with Frontier Molecular Orbitalets . ACS Publications. [Link]
-
Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments . MDPI. [Link]
-
A REVIEW ON MOLECULAR DOCKING AND ITS APPLICATION . ResearchGate. [Link]
-
Practical High-Quality Electrostatic Potential Surfaces for Drug Discovery Using a Graph-Convolutional Deep Neural Network . ACS Publications. [Link]
-
Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides . National Institutes of Health. [Link]
-
Running molecular dynamics simulations using GROMACS . Galaxy Training Network. [Link]
-
Open access in silico tools to predict the ADMET profiling of drug candidates . Taylor & Francis Online. [Link]
-
LFT and Frontier Molecular Orbital Theory . Chemistry LibreTexts. [Link]
-
ubiquity of B3LYP/6-31G *. Reddit. [Link]
-
Natural Bond Orbital (NBO) Analysis: Formaldehyde example . Q-Chem. [Link]
-
New Perspectives on the Role of Frontier Molecular Orbitals in the Study of Chemical Reactivity: A Review . ResearchGate. [Link]
-
Conformational stability, spectroscopic and computational studies, highest occupied molecular orbital, lowest unoccupied molecul . Cellular and Molecular Biology. [Link]
-
Synthesis of 3-Methyl-1-[2-(1-Piperidiny) Phenyl]-butyl Amine . ResearchGate. [Link]
-
Computational study on 2,3,4-aminopyridines . ResearchGate. [Link]
-
A Review on Molecular Docking: Novel Tool for Drug Discovery . JSciMed Central. [Link]
-
Natural Bond Orbital (NBO) Analysis . ORCA Manual. [Link]
-
GROMACS tutorial . EMBL-EBI. [Link]
-
ADMET in silico modelling: Towards prediction paradise? . ResearchGate. [Link]
-
Basics, types and applications of molecular docking: A review . GSC Biological and Pharmaceutical Sciences. [Link]
-
Tutorial: Electrostatic Potential Maps . UC Santa Barbara. [Link]
-
Benchmarking Density Functionals, Basis Sets, and Solvent Models in Predicting Thermodynamic Hydricities of Organic Hydrides . ChemRxiv. [Link]
-
What is NBO (Natural Bond Orbital) analysis for molecules? . ResearchGate. [Link]
Sources
- 1. 5028-14-8|this compound|BLD Pharm [bldpharm.com]
- 2. chemscene.com [chemscene.com]
- 3. mdpi.com [mdpi.com]
- 4. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scispace.com [scispace.com]
- 8. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. MEP [cup.uni-muenchen.de]
- 11. Tutorial: Electrostatic Potential Maps [people.chem.ucsb.edu]
- 12. chemrxiv.org [chemrxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. NBO [cup.uni-muenchen.de]
- 15. q-chem.com [q-chem.com]
- 16. researchgate.net [researchgate.net]
- 17. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Review on Molecular Docking: Novel Tool for Drug Discovery [jscimedcentral.com]
- 19. US20080125588A1 - SYNTHESIS OF 2-(PYRIDIN-2-YLAMINO)-PYRIDO[2,3-d] PRYIMIDIN-7-ONES - Google Patents [patents.google.com]
- 20. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments [mdpi.com]
- 22. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Thermochemical Landscape of 2-(1-Piperidinyl)-3-pyridinamine in Drug Development
For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solid-state properties is a cornerstone of successful pharmaceutical development. This guide provides an in-depth technical overview of the thermochemical characteristics of 2-(1-Piperidinyl)-3-pyridinamine (CAS No. 5028-14-8), a heterocyclic amine with potential applications in medicinal chemistry. In the absence of extensive experimental data for this specific molecule, this guide will establish a framework for its thermochemical characterization by detailing established analytical techniques, explaining the profound implications of thermochemical data in the pharmaceutical pipeline, and introducing computational approaches as a powerful predictive tool.
The Imperative of Thermochemical Analysis in Pharmaceutical R&D
The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, many of which are rooted in the physicochemical properties of the active pharmaceutical ingredient (API). Thermal analysis techniques are indispensable for navigating this complex terrain, providing critical insights into a compound's stability, purity, and processability.[1] Key thermochemical parameters such as melting point, enthalpy of fusion, and decomposition temperature govern crucial aspects of drug development, including:
-
Formulation Development: Knowledge of a compound's melting behavior and thermal stability is essential for designing robust and stable dosage forms.[2] For instance, the choice between crystalline and amorphous forms can significantly impact solubility and bioavailability.
-
Shelf-Life Prediction: The thermal stability of an API is a direct indicator of its long-term stability under various storage conditions.[3] Thermogravimetric analysis (TGA) is instrumental in identifying the temperature at which a compound begins to degrade, providing a baseline for stability studies.
-
Process Chemistry: Manufacturing processes such as milling, drying, and granulation can subject an API to thermal stress. A thorough understanding of its thermochemical properties ensures that the compound remains stable and does not undergo undesirable phase transitions during production.
-
Purity Assessment: Differential Scanning Calorimetry (DSC) is a highly sensitive technique that can be used to determine the purity of a crystalline substance.[2][4] Impurities can often be detected as a broadening or shifting of the melting endotherm.
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 5028-14-8 | [5][6] |
| Molecular Formula | C₁₀H₁₅N₃ | |
| Molecular Weight | 177.25 g/mol |
These fundamental properties serve as the starting point for both experimental and computational thermochemical investigations.
Experimental Determination of Thermochemical Properties
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the workhorse techniques for the thermal characterization of pharmaceutical compounds.[1] The combination of these two methods provides a comprehensive picture of a material's thermal behavior.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7] This technique is used to determine transition temperatures and enthalpies for processes such as melting, crystallization, and glass transitions.[7]
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact.
-
Experimental Conditions:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.
-
Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 25 °C).
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature beyond the melting point (e.g., 250 °C).
-
-
Data Analysis:
-
The resulting DSC thermogram will show a peak corresponding to the melting of the sample.
-
The onset temperature of the peak is typically taken as the melting point (Tₘ).
-
The area under the peak is integrated to determine the enthalpy of fusion (ΔHfus) .
-
The enthalpy of fusion is a critical parameter that influences a drug's solubility.[8] It represents the energy required to break the crystal lattice and can be used in thermodynamic models to predict solubility.[9]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[10] It is primarily used to assess the thermal stability and decomposition of a material.[3]
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate standards.
-
Sample Preparation: Place 5-10 mg of this compound into a TGA pan (e.g., alumina or platinum).
-
Experimental Conditions:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.
-
Equilibrate the sample at a starting temperature (e.g., 25 °C).
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C) to ensure complete decomposition.
-
-
Data Analysis:
-
The TGA thermogram plots the percentage of weight loss versus temperature.
-
The onset temperature of decomposition indicates the temperature at which the compound begins to degrade.
-
The presence of residual mass at the end of the experiment can indicate the formation of non-volatile decomposition products.
-
Computational Prediction of Thermochemical Properties
In the early stages of drug discovery, when material is scarce, computational methods can provide valuable estimates of thermochemical properties.[11] Quantum chemical calculations, based on the principles of quantum mechanics, can predict molecular energies and, by extension, thermochemical data.[12]
Methods such as Density Functional Theory (DFT) can be employed to calculate the enthalpy of formation in the gas phase.[13] While predicting melting points with high accuracy remains a significant challenge, quantitative structure-property relationship (QSPR) models, often employing machine learning algorithms, have shown promise in estimating the melting points of drug-like compounds.[14][15][16] These models are trained on large datasets of known compounds and can provide useful, albeit sometimes approximate, predictions for novel molecules.
For this compound, a computational approach would involve:
-
Geometry Optimization: Obtaining the lowest energy conformation of the molecule using a suitable quantum chemical method.
-
Frequency Calculation: Calculating the vibrational frequencies to confirm a true energy minimum and to derive thermodynamic properties like enthalpy and entropy.
-
QSPR Modeling: Using the calculated molecular descriptors as input for a pre-trained machine learning model to predict the melting point.
It is crucial to validate computational predictions with experimental data whenever possible.
Comparative Analysis with Analogous Structures
To provide context for the expected thermochemical properties of this compound, it is useful to examine data for structurally related compounds. For example, 2-aminopyridine (CAS No. 504-29-0), a simpler aminopyridine derivative, has a reported molar enthalpy of solution at infinite dilution of 14.34 kJ·mol⁻¹.[17] This endothermic value suggests that energy is required to dissolve the compound in water, a common characteristic for crystalline organic molecules. The study of various aminopyridine derivatives can reveal trends in how substitutions on the pyridine ring affect thermochemical properties.[18][19][20][21] Similarly, the piperidine moiety is a common scaffold in pharmaceuticals, and its influence on the crystal packing and thermal behavior of related compounds can offer valuable insights.[22][23][24][25]
Conclusion
A thorough understanding of the thermochemical properties of this compound is paramount for its potential development as a pharmaceutical agent. This guide has outlined the critical role of thermochemical data in drug development and has provided a detailed framework for its experimental determination using DSC and TGA. In the absence of direct experimental data, computational methods offer a viable strategy for initial property assessment. By combining experimental analysis with computational prediction and leveraging data from analogous structures, researchers can build a comprehensive thermochemical profile of this compound, thereby enabling informed decisions throughout the drug development process.
References
-
- National Institutes of Health (NIH)
-
- AZoM
-
- LinkedIn
-
- AZoM
-
- National Institutes of Health (NIH)
-
- ResolveMass Laboratories Inc.
-
- ChemScene
-
- ResearchGate
-
- PubMed
-
- Globus Labs
-
- National Institutes of Health (NIH)
-
- National Institutes of Health (NIH)
-
- MDPI
-
- ACS Publications
-
- TA Instruments
-
- TA Instruments
-
- ACS Publications
-
- ARC Journals
-
- ResearchGate
-
- Fluorochem
-
- Mettler-Toledo
-
- MDPI
-
- ResearchGate
-
- Veeprho
-
- News-Medical.Net
-
- European Pharmaceutical Review
-
- SciSpace
-
- OSTI.GOV
-
- Alfa Chemistry
-
- Google Patents
-
- ResearchGate
-
- MDPI
-
- National Institutes of Health (NIH)
-
- BYU ScholarsArchive
-
- National Institutes of Health (NIH)
-
- ResearchGate
-
- Sciforum
-
- MDPI
-
- Mettler-Toledo
-
- Mtoz Biolabs
-
- ResearchGate
-
- MDPI
-
- Wisdomlib
Sources
- 1. azom.com [azom.com]
- 2. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. news-medical.net [news-medical.net]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 10. veeprho.com [veeprho.com]
- 11. labs.globus.org [labs.globus.org]
- 12. researchgate.net [researchgate.net]
- 13. Quantum Mechanical Methods Predict Accurate Thermodynamics of Biochemical Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Machine Estimation of Drug Melting Properties and Influence on Solubility Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. How Accurately Can We Predict the Melting Points of Drug-like Compounds? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sciforum.net [sciforum.net]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]
Stability and Degradation Pathways of 2-(1-Piperidinyl)-3-pyridinamine: A Predictive and Methodological Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: 2-(1-Piperidinyl)-3-pyridinamine is a heterocyclic compound featuring a pyridinamine core substituted with a piperidinyl moiety. As a molecule with multiple reactive functional groups, understanding its intrinsic stability is paramount for its potential application in drug discovery and development. This guide provides a comprehensive, predictive analysis of the potential degradation pathways of this compound under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. Lacking specific empirical data in the public domain for this exact molecule, this whitepaper synthesizes established chemical principles of its constituent functional groups—aminopyridine and piperidine—to forecast its stability profile. Furthermore, it outlines detailed, field-proven experimental protocols for conducting forced degradation studies and for the subsequent analysis of potential degradants using modern analytical techniques. This document is intended to serve as a foundational resource for researchers initiating stability and characterization studies on this molecule or its close analogs.
Introduction to this compound
The chemical scaffold of this compound combines an electron-rich aminopyridine ring with a saturated piperidine heterocycle. This combination of an aromatic amine and a secondary aliphatic amine suggests a complex reactivity profile. Structures of this nature are of significant interest in medicinal chemistry due to their potential to interact with a wide range of biological targets.
The journey from a promising chemical entity to a viable drug candidate is contingent upon a thorough understanding of its chemical stability. Forced degradation studies, or stress testing, are a critical component of this process, mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1] These studies are designed to deliberately degrade the molecule under conditions more severe than those it would experience during manufacturing, storage, or administration.[1][2] The primary objectives are:
-
To elucidate potential degradation pathways.
-
To identify and characterize potential degradation products.
-
To develop and validate stability-indicating analytical methods capable of separating the parent molecule from its degradants.[3]
-
To inform the selection of stable formulations and appropriate storage conditions.
This guide provides the theoretical and practical framework for achieving these objectives for this compound.
Physicochemical and Structural Properties
A foundational understanding of the molecule's properties is essential before designing stability studies.
-
Structure: The molecule consists of a pyridine ring with a primary amine at the 3-position and a piperidine ring attached via a C-N bond at the 2-position.
dot graph "Molecular_Structure" { layout=neato; node [shape=none, margin=0]; mol [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=12308157&t=l", label=""]; caption [label="Figure 1: Chemical Structure of this compound", fontsize=10]; } enddot Caption: Figure 1: Chemical Structure of this compound.
Predicted Chemical Characteristics:
-
Basicity: The molecule possesses three nitrogen atoms, each with a different basicity. The piperidine nitrogen is a secondary aliphatic amine and is expected to be the most basic site. The pyridine ring nitrogen is less basic, and the exocyclic primary amine at the 3-position is the least basic due to the electron-withdrawing nature of the aromatic ring.
-
Solubility: The presence of multiple nitrogen atoms capable of hydrogen bonding suggests moderate solubility in aqueous and polar organic solvents.
-
Reactivity Hotspots: The primary aromatic amine, the secondary amine of the piperidine ring, and the electron-rich pyridine ring are all potential sites for degradation.
Predicted Stability Profile and Degradation Pathways
The following sections outline the predicted degradation pathways based on the functional groups present in this compound.
Hydrolytic Degradation (Acidic and Basic Conditions)
Hydrolysis involves the reaction of a substance with water. This process is often catalyzed by acid or base.
-
Acid-Catalyzed Hydrolysis: In acidic conditions, the molecule will be protonated, likely at the piperidine and pyridine nitrogens. While the C-N bonds are generally stable, extreme conditions (high temperature, strong acid) could potentially lead to the cleavage of the C-N bond between the pyridine and piperidine rings. However, this is generally considered a high-energy process. The primary aromatic amine is unlikely to be a major site of hydrolysis.
-
Base-Catalyzed Hydrolysis: The molecule is expected to be relatively stable under basic conditions. The C-N bonds are not susceptible to direct nucleophilic attack by hydroxide ions under typical stress testing conditions.[6]
-
Plausible Degradants: While significant hydrolysis is not predicted under standard conditions, a potential, albeit minor, degradant from extreme acid catalysis could be 2-hydroxy-3-aminopyridine and piperidine.
Oxidative Degradation
Oxidation is a common degradation pathway for molecules with electron-rich moieties and amine functional groups.[7] This is predicted to be a primary degradation route for this compound.
-
Mechanism: The presence of atmospheric oxygen, or more aggressive oxidizing agents like hydrogen peroxide (H₂O₂), can lead to several reactions.
-
N-Oxidation: The pyridine nitrogen and the piperidine nitrogen are both susceptible to oxidation to form their respective N-oxides. Pyridine itself can be oxidized to pyridine-N-oxide under certain conditions.[8]
-
Oxidative Dearomatization: Recent studies have shown that pyridine rings can undergo oxidative dearomatization to form functionalized piperidines, such as diols or epoxides, although this often requires specific reagents.[9]
-
Piperidine Ring Oxidation: The piperidine ring itself can be oxidized, potentially leading to ring-opening or the formation of lactams (e.g., 2-oxopiperazine from piperazine).[10]
-
Amine Oxidation: The primary aromatic amine could potentially undergo oxidation to form nitroso or nitro derivatives, or participate in oxidative coupling reactions.
-
-
Plausible Degradants:
-
2-(1-Piperidinyl-1-oxide)-3-pyridinamine
-
This compound-N³-oxide
-
Products resulting from piperidine ring opening.
-
Photolytic Degradation
Photodegradation occurs when a molecule absorbs light energy, leading to chemical reactions. The ICH Q1B guideline provides a systematic approach to photostability testing.[11][12]
-
Mechanism: Aromatic systems like pyridine are known to absorb UV radiation. This absorption can excite the molecule to a higher energy state, making it more reactive. The presence of amine groups can further sensitize the molecule to photo-oxidation. Degradation may proceed via radical mechanisms.
-
Experimental Consideration: A dark control is essential in photostability studies to differentiate between light-induced degradation and thermal degradation occurring at the temperature of the light chamber.[12]
-
Plausible Degradants: Photolytic degradation can be complex and may lead to a mixture of products, including dimers, polymers, and oxidized species similar to those seen in oxidative stress testing.
Thermal Degradation
Thermal degradation is induced by heat and is typically assessed by exposing the solid drug substance or a solution to elevated temperatures.
-
Mechanism: In the absence of other stressors, the molecule is likely to be reasonably stable at moderately elevated temperatures (e.g., 60-80°C). At much higher temperatures, fragmentation of the molecule could occur. Studies on related heterocycles like piperazine show that thermal degradation is significantly enhanced at temperatures above 150°C.[13][14] The degradation mechanism for poly(vinylpyridine)s involves complex pathways including the loss of pyridine units.[15]
-
Plausible Degradants: At extreme temperatures, fragmentation could lead to the cleavage of the piperidinyl group or decomposition of the pyridine ring. However, under typical pharmaceutical stress testing conditions, significant thermal degradation is not anticipated unless the molecule has a low melting point or inherent instability.
Recommended Experimental Protocols for Stability Assessment
A robust experimental design is crucial for accurately determining the stability of this compound.
Forced Degradation Study Design
The goal is to achieve 5-20% degradation of the active substance to ensure that secondary degradation is minimized and that the analytical method's ability to detect degradants is adequately challenged.[1]
Table 1: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Duration & Temperature | Notes |
| Acid Hydrolysis | 0.1 M HCl | Reflux at 60°C for 2-8 hours | Neutralize sample before analysis. |
| Base Hydrolysis | 0.1 M NaOH | Reflux at 60°C for 2-8 hours | Neutralize sample before analysis.[16] |
| Neutral Hydrolysis | Deionized Water | Reflux at 80°C for 8-24 hours | Serves as a control for acid/base conditions.[16] |
| Oxidation | 3% H₂O₂ | Room Temp for 24 hours | Protect from light to prevent photo-oxidation.[16] |
| Photolytic | Solid & Solution | Expose to ≥1.2 million lux hours and ≥200 W h/m² UV | Use a dark control stored under the same conditions.[11] |
| Thermal (Dry Heat) | Solid Drug Substance | 80°C in an oven for 48 hours | Monitor for changes in physical appearance. |
| Thermal (Solution) | Drug in Solution | 60°C in an oven for 48 hours | Compare with neutral hydrolysis to isolate the effect of heat. |
Analytical Methodologies
A stability-indicating analytical method (SIAM) is required to separate and quantify the parent drug and its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common and suitable technique.[1][17]
-
Primary Technique: Reversed-Phase HPLC (RP-HPLC) with UV Detection
-
Rationale: RP-HPLC is highly versatile and capable of separating compounds with a wide range of polarities, which is ideal for this molecule and its potential degradants.[1]
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH 3-7) and an organic modifier (acetonitrile or methanol) is recommended to achieve good separation.
-
Detection: A photodiode array (PDA) detector is highly recommended to assess peak purity and to determine the optimal detection wavelength for all components.
-
-
Identification Technique: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Rationale: To identify and characterize the unknown degradation products, LC-MS is the method of choice.[18] It provides molecular weight information and fragmentation patterns that are crucial for structure elucidation.
-
Ionization: Electrospray Ionization (ESI) in positive mode is expected to be highly effective due to the basic nitrogen atoms in the molecule.
-
Visualization of Predicted Pathways and Workflows
dot graph "Degradation_Pathways" { rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} enddot Caption: Figure 2: Predicted major degradation pathways under different stress conditions.
dot graph "Experimental_Workflow" { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} enddot Caption: Figure 3: A typical experimental workflow for a forced degradation study.
Conclusion
The successful development of any product containing this molecule will depend on a rigorous forced degradation study as outlined in this guide. The use of a well-validated, stability-indicating HPLC method is critical, and LC-MS will be indispensable for the structural elucidation of any significant degradation products. The insights gained from these studies will be fundamental to ensuring the safety, efficacy, and quality of any potential pharmaceutical product.
References
- ResearchGate. (n.d.). Proposed degradation pathways of pyridine derivatives in bacteria...
- Vaitekūnas, J., Gasparavičiūtė, R., Stankevičiūtė, J., Urbelis, G., & Meškys, R. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 86(12), e00625-20.
- ChemScene. (n.d.). 2-(Piperidin-1-yl)pyridin-3-amine.
- Li, Y., Wu, H., & Stella, V. J. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 89(6), 758–765.
- BLDpharm. (n.d.). This compound.
- PubChem. (n.d.). 2-(Piperazin-1-yl)pyridin-3-amine.
- Al-Absi, R. S., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6), 111228.
- International Journal of Scientific Development and Research. (2020). Force Degradation for Pharmaceuticals: A Review. IJSDR, 5(6).
- Freeman, S. A., & Rochelle, G. T. (2011). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 4, 43–50.
- Zhang, Y., et al. (2023). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. Journal of Medicinal Chemistry, 66(5), 3587–3603.
- ResearchGate. (n.d.). Pathways that degrade pyridine derivatives through 2,5-DHP 7-13.
- Chen, E. (2014). Oxidation and thermal degradation of methyldithanolamine/piperazine in CO₂ capture.
- Royal Society of Chemistry. (2024). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia.
- ResearchGate. (n.d.). Scheme 1 Degradation pathways of 2-methylpyridine by Arthrobacter sp...
- ChemicalBook. (n.d.). 6-(1-Piperidinyl)-2,4-pyrimidinediamine-3-oxide(38304-91-5).
- Siddiqi, Z., et al. (2024). Oxidative Dearomatization of Pyridines. Journal of the American Chemical Society, 146(4), 2358–2363.
- ResearchGate. (n.d.). Thermal Degradation of Piperazine Blends with Diamines.
- Li, Y., et al. (2020). Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets. Pharmaceutical Research, 37(8), 149.
- Thermo Fisher Scientific. (n.d.). Simultaneous Determination of Aromatic Amines and Pyridines in Soil.
- ICH Harmonised Tripartite Guideline. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B.
- MDPI. (2020). Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold. Molecules, 25(20), 4584.
- Turesky, R. J., & Vouros, P. (2011). Review on the analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine and its phase I and phase II metabolites in biological matrices, foodstuff and beverages.
- European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.
- Gazagnaire, E., et al. (2023).
- Patel, N. N., & Kothari, C. S. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(3), 286-296.
- ResearchGate. (2019). What are the product of degradation from Pyridine?
- ResearchGate. (n.d.). Thermal decomposition and stability of [Fe(η4-enone)(CO)2L] complexes (L=CO and PPh3).
- Organic Chemistry Portal. (2023). Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines.
- Sutar, S. B., et al. (2021). Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products.
- Buvik, A., et al. (2021). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 60(28), 10091–10103.
- El Kady, E. F. (2011). Forced degradation study to develop and validate stability-indicating RP-LC method for the determination of ciclesonide in bulk drug and metered dose inhalers. Talanta, 87, 222-229.
- ResearchGate. (n.d.). Thermal degradation of poly(vinylpyridine)s.
- Cho, H., et al. (1990). A kinetic study of the hydrolysis of the N-tosylalanine ester of 3-hydroxy-5-phenylpyrrole and related compounds by human leukocyte elastase. Archives of Biochemistry and Biophysics, 281(1), 53-58.
Sources
- 1. ijsdr.org [ijsdr.org]
- 2. ajrconline.org [ajrconline.org]
- 3. Forced degradation study to develop and validate stability-indicating RP-LC method for the determination of ciclesonide in bulk drug and metered dose inhalers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. 5028-14-8|this compound|BLD Pharm [bldpharm.com]
- 6. DSpace [helda.helsinki.fi]
- 7. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Oxidative Dearomatization of Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 11. database.ich.org [database.ich.org]
- 12. ema.europa.eu [ema.europa.eu]
- 13. scribd.com [scribd.com]
- 14. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 15. researchgate.net [researchgate.net]
- 16. ijper.org [ijper.org]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Review on the analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine and its phase I and phase II metabolites in biological matrices, foodstuff and beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
"2-(1-Piperidinyl)-3-pyridinamine" CAS 5028-14-8 properties
An In-depth Technical Guide to 2-(1-Piperidinyl)-3-pyridinamine (CAS 5028-14-8)
Authored by: Gemini, Senior Application Scientist
Introduction
This compound, identified by the Chemical Abstracts Service (CAS) number 5028-14-8, is a substituted aminopyridine derivative. Its molecular architecture, featuring a pyridine ring functionalized with both a secondary amine (piperidine) and a primary amine, makes it a molecule of significant interest in synthetic and medicinal chemistry. The strategic placement of these nitrogen-containing functional groups imparts a unique combination of basicity, nucleophilicity, and hydrogen-bonding capabilities. This guide provides a comprehensive overview of its core properties, synthesis considerations, and handling protocols, designed for researchers and drug development professionals who may utilize this compound as a key building block or intermediate in the synthesis of more complex molecular targets.
Physicochemical and Spectroscopic Profile
Understanding the fundamental physicochemical properties of a compound is paramount for its effective use in a laboratory setting. These parameters dictate everything from appropriate solvent selection for reactions to storage conditions and purification strategies.
Key Properties
The empirical data for this compound is summarized below. This data is critical for experimental design; for instance, its high boiling point and solid-state nature at room temperature suggest that reactions can be conducted at elevated temperatures with minimal loss due to volatility, and that purification by crystallization may be a viable strategy.
| Property | Value | Source |
| CAS Number | 5028-14-8 | |
| Molecular Formula | C₁₀H₁₅N₃ | |
| Molecular Weight | 177.25 g/mol | |
| Appearance | White to off-white or light yellow solid/powder | |
| Melting Point | 78 - 83 °C | |
| Boiling Point | 321.3±25.0 °C (Predicted) | |
| Density | 1.1±0.1 g/cm³ (Predicted) | |
| pKa | 7.61 (Predicted) |
Structural Elucidation and Spectroscopic Signatures
The structural identity and purity of this compound must be rigorously confirmed before its use in any synthetic protocol. This is typically achieved through a combination of spectroscopic techniques.
Caption: Chemical structure of this compound.
-
¹H NMR: The proton NMR spectrum is expected to be complex but highly informative. Key characteristic signals would include distinct aromatic protons on the pyridine ring, whose chemical shifts are influenced by the electron-donating nature of the amino and piperidinyl groups. The protons of the piperidine ring would appear as a set of broad multiplets in the aliphatic region. The protons of the primary amine (-NH₂) would typically appear as a broad singlet, and its chemical shift can be concentration-dependent and affected by the solvent.
-
¹³C NMR: The carbon spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule. The five aromatic carbons of the pyridine ring will appear in the downfield region (typically >100 ppm), while the five aliphatic carbons of the piperidine ring will be found in the upfield region.
The IR spectrum provides confirmation of key functional groups. Look for:
-
N-H Stretching: A pair of medium-to-sharp bands in the 3300-3500 cm⁻¹ region, characteristic of the primary amine (-NH₂).
-
C-H Stretching: Signals just below 3000 cm⁻¹ for the aliphatic C-H bonds of the piperidine ring and just above 3000 cm⁻¹ for the aromatic C-H bonds of the pyridine ring.
-
C=N and C=C Stretching: Aromatic ring stretching vibrations in the 1400-1600 cm⁻¹ region.
Synthesis and Reactivity
Synthetic Routes
While specific proprietary synthesis methods may vary by manufacturer, a common and logical approach to synthesizing this compound involves a nucleophilic aromatic substitution (SNAᵣ) reaction.
-
Plausible Precursors: A likely starting material is 2-chloro-3-aminopyridine or 2-fluoro-3-nitropyridine.
-
Reaction Logic:
-
If starting with 2-chloro-3-aminopyridine, a direct displacement of the chloride with piperidine can be performed. This reaction is often catalyzed by a palladium-based catalyst (e.g., Buchwald-Hartwig amination) or driven by high temperatures, sometimes under pressure, in the presence of a base.
-
If starting with 2-fluoro-3-nitropyridine, the highly activated fluorine atom is readily displaced by piperidine as a nucleophile. The nitro group (-NO₂) is a strong electron-withdrawing group that activates the ring for SNAᵣ. Following the substitution, the nitro group is then reduced to the primary amine (-NH₂) using standard reduction methods, such as catalytic hydrogenation (H₂/Pd-C) or treatment with a metal like tin or iron in acidic media.
-
Reactivity Profile
The molecule's reactivity is governed by its three nitrogen centers:
-
Pyridine Ring Nitrogen: This nitrogen is the least basic due to the aromatic system but can be protonated or coordinated to Lewis acids.
-
Primary Amino Group (-NH₂): Located at the 3-position, this group is a potent nucleophile and can participate in a wide range of reactions, including acylation, alkylation, diazotization, and condensation to form imines or heterocycles.
-
Piperidine Nitrogen: This aliphatic secondary amine nitrogen is the most basic center in the molecule. It is readily protonated and can act as a nucleophile or a hindered base.
This trifecta of reactive sites makes it a versatile scaffold. For instance, the primary amine can be selectively derivatized under controlled conditions, leaving the piperidine nitrogen available for subsequent transformations, or vice-versa.
Experimental Protocols & Quality Control
A self-validating workflow ensures that the material used in an experiment is unequivocally the correct compound and meets the required purity specifications.
General Protocol: Identity and Purity Confirmation
This workflow is a mandatory first step upon receiving a new batch of the compound.
Caption: Standard workflow for identity and purity verification.
Step-by-Step Methodology:
-
Visual Inspection: Confirm the material is a white to light-yellow solid, consistent with supplier specifications. Note any discoloration or heterogeneity.
-
Melting Point: Using a calibrated melting point apparatus, determine the melting range. It should fall within the expected range (e.g., 78-83 °C). A broad or depressed melting range is indicative of impurities.
-
NMR Spectroscopy:
-
Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire a ¹H NMR spectrum.
-
Integrate the signals. The ratio of aromatic protons to aliphatic protons should be consistent with the C₁₀H₁₅N₃ structure.
-
Verify that the chemical shifts and splitting patterns match a reference spectrum or are consistent with theoretical predictions.
-
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample.
-
Analyze via LC-MS or direct infusion ESI-MS.
-
Confirm the presence of the expected molecular ion peak [M+H]⁺ at m/z 178.25.
-
-
Data Correlation & Release: Only if all data points (visual, melting point, NMR, MS) are consistent with the structure and known properties of this compound should the material be approved for use in further experiments.
Safety and Handling
As with any chemical reagent, proper handling procedures are essential to ensure laboratory safety.
Hazard Identification
Based on available safety data sheets, this compound presents the following hazards:
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or powder.
-
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
In case of inhalation: Move person into fresh air. If not breathing, give artificial respiration.
-
In case of ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
References
-
PubChem (National Center for Biotechnology Information): Compound Summary for this compound. [Link]
Methodological & Application
Experimental protocol for the synthesis of "2-(1-Piperidinyl)-3-pyridinamine"
An Application Note for the Synthesis of 2-(1-Piperidinyl)-3-pyridinamine
Topic: Experimental Protocol for the Synthesis of "this compound" Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a valuable substituted diaminopyridine scaffold frequently utilized in medicinal chemistry and materials science. Its structure serves as a key building block for the synthesis of more complex molecules, including kinase inhibitors and other biologically active compounds. This document provides a detailed, two-step experimental protocol for the synthesis of this compound, commencing from commercially available starting materials. The described methodology is robust, scalable, and founded on well-established chemical transformations.
The synthetic strategy involves an initial nucleophilic aromatic substitution (SNAr) reaction, followed by the reduction of a nitro group. This approach is efficient and leverages the inherent reactivity of the chosen precursors to achieve the target molecule in good yield.
Overall Synthetic Scheme
The synthesis is performed in two sequential steps:
-
Step 1: Nucleophilic Aromatic Substitution (SNAr) : 2-Chloro-3-nitropyridine is reacted with piperidine to form the intermediate, 2-(1-piperidinyl)-3-nitropyridine. The electron-withdrawing nitro group at the 3-position activates the chlorine atom at the 2-position, facilitating its displacement by the nucleophilic piperidine.[1][2]
-
Step 2: Nitro Group Reduction : The intermediate 2-(1-piperidinyl)-3-nitropyridine is then reduced to the target amine, this compound.
Caption: High-level workflow for the synthesis of this compound.
PART 1: Synthesis of 2-(1-Piperidinyl)-3-nitropyridine
This step involves the displacement of a chloride from the pyridine ring via a nucleophilic aromatic substitution mechanism. The reaction proceeds readily due to the electronic activation provided by the adjacent nitro group.
Materials and Reagents
| Reagent | MW ( g/mol ) | M-equiv | Amount | Moles (mmol) |
| 2-Chloro-3-nitropyridine | 158.55 | 1.0 | 5.00 g | 31.5 |
| Piperidine | 85.15 | 2.5 | 7.80 mL | 78.8 |
| Ethanol (EtOH) | 46.07 | - | 50 mL | - |
Safety Precautions
-
2-Chloro-3-nitropyridine: This compound is a skin, eye, and respiratory irritant.[3][4] Handle in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5][6]
-
Piperidine: A flammable, corrosive, and toxic liquid with a strong odor.[7] It can cause severe skin burns and eye damage. All manipulations must be performed in a well-ventilated fume hood, away from ignition sources.[7]
-
Ethanol: Flammable liquid. Keep away from open flames and sparks.
Experimental Protocol
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-3-nitropyridine (5.00 g, 31.5 mmol).
-
Add ethanol (50 mL) to the flask and stir to dissolve the solid.
-
In the fume hood, carefully add piperidine (7.80 mL, 78.8 mmol) to the reaction mixture. The use of excess piperidine serves both as the nucleophile and as a base to neutralize the HCl generated during the reaction.
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The starting material should be consumed.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent (ethanol) and excess piperidine under reduced pressure using a rotary evaporator.
-
The resulting crude residue can be purified by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford 2-(1-piperidinyl)-3-nitropyridine as a solid. Alternatively, recrystallization from a suitable solvent system like ethanol/water can be employed.
Caption: Simplified mechanism for the S-N-Ar reaction.
PART 2: Synthesis of this compound
This step involves the chemical reduction of the nitro group on the pyridine ring to an amine. A classic and effective method using iron powder in acetic acid is described, which is often preferred in laboratory settings for its efficiency and cost-effectiveness over catalytic hydrogenation for this type of substrate.
Materials and Reagents
| Reagent | MW ( g/mol ) | M-equiv | Amount | Moles (mmol) |
| 2-(1-Piperidinyl)-3-nitropyridine | 207.23 | 1.0 | 4.00 g | 19.3 |
| Iron powder (<100 mesh) | 55.84 | 5.0 | 5.39 g | 96.5 |
| Glacial Acetic Acid | 60.05 | - | 40 mL | - |
| Deionized Water | 18.02 | - | 10 mL | - |
| Sodium Hydroxide (NaOH) | 40.00 | - | As needed | - |
| Ethyl Acetate (EtOAc) | 88.11 | - | As needed | - |
Safety Precautions
-
Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage. Handle with appropriate PPE in a fume hood.
-
Iron Powder: Can be flammable. Avoid creating dust clouds.
-
Sodium Hydroxide: Corrosive. Handle with care, especially when preparing aqueous solutions, as the process is exothermic.
Experimental Protocol
-
In a 250 mL three-neck round-bottom flask fitted with a mechanical stirrer, a thermometer, and a reflux condenser, suspend 2-(1-piperidinyl)-3-nitropyridine (4.00 g, 19.3 mmol) in a mixture of glacial acetic acid (40 mL) and water (10 mL).
-
To this stirring suspension, add iron powder (5.39 g, 96.5 mmol) portion-wise over 15-20 minutes. The addition is exothermic, and the internal temperature should be monitored and maintained below 60°C, using an ice-water bath if necessary.
-
After the addition is complete, heat the mixture to 80-90°C and stir vigorously for 2-3 hours. Monitor the reaction by TLC until the starting material is no longer visible.
-
Cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the iron salts and unreacted iron. Wash the filter cake thoroughly with ethyl acetate.
-
Transfer the combined filtrate to a separatory funnel. Carefully neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate or a 6M aqueous solution of sodium hydroxide until the pH is approximately 8-9. Caution: This neutralization is highly exothermic and will release CO₂ gas if bicarbonate is used.
-
Extract the aqueous layer three times with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts, wash with brine (saturated NaCl solution), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
The final product, this compound [CAS No: 5028-14-8], can be purified by flash column chromatography on silica gel or by recrystallization to yield a pure solid.[8]
Characterization
The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
-
Infrared (IR) Spectroscopy: To observe the disappearance of the nitro group stretches (~1530 and 1350 cm⁻¹) and the appearance of the N-H stretches of the primary amine (~3400-3200 cm⁻¹) in the final product.
References
- Kim, Y. H., et al. "A General Strategy for the Synthesis of Amino-Substituted 2-Pyridones Using a Palladium-Catalyzed Amination Reaction." Bulletin of The Korean Chemical Society.
- Grokipedia.
- Thermo Fisher Scientific. "SAFETY DATA SHEET: 2-Amino-6-chloro-3-nitropyridine." (2014).
- Fisher Scientific. "SAFETY DATA SHEET: 2-Chloro-3-nitropyridine." (2010).
- Capot Chemical. "Material Safety Data Sheet: 2-Chloro-3-nitropyridine." (2019).
- Wikipedia.
- Jubilant Ingrevia. "Safety Data Sheet: 2-Chloro-3-nitropyridine." (2024).
- National Institutes of Health (NIH).
- Chemistry LibreTexts.
- Kamochi, Y., & Kudo, T.
- Cole-Parmer.
- Chem-Agro. "What is the synthesis and application of 2-Chloro-3-nitropyridine in organic chemistry?"
- PrepChem.com. "Synthesis of 2-(1-Methyl-4-phenyl-4-piperidinyloxy)pyridine."
- Canadian Science Publishing.
- Organic Chemistry Portal. "Piperidine synthesis."
- Chemistry Stack Exchange. "Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine." (2017).
- National Institutes of Health (NIH). "Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions."
- Google Patents. "US20080125588A1 - SYNTHESIS OF 2-(PYRIDIN-2-YLAMINO)-PYRIDO[2,3-d] PRYIMIDIN-7-ONES."
- BLDpharm. "5028-14-8|this compound."
- ResearchGate. "Synthesis of 3-Methyl-1-[2-(1-piperidiny) phenyl]-butyl Amine."
- ResearchGate. "The reduction of vic-substituted 3-nitropyridines with | Download Table."
- ResearchGate. "Reaction of 2-chloroquinoxaline with piperidine."
- MDPI. "Nitropyridines in the Synthesis of Bioactive Molecules."
- White Rose Research Online.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. mdpi.com [mdpi.com]
- 3. fishersci.com [fishersci.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. fishersci.com [fishersci.com]
- 6. capotchem.com [capotchem.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. 5028-14-8|this compound|BLD Pharm [bldpharm.com]
Application Notes and Protocols for the Use of 2-(1-Piperidinyl)-3-pyridinamine in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: A Novel Ligand Scaffold for Robust Cross-Coupling
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling, have become indispensable tools in modern synthetic chemistry, particularly in the pharmaceutical and materials science sectors.[1][2] The efficacy of these transformations is critically dependent on the nature of the ligand coordinating to the palladium center. An ideal ligand should not only enhance the catalytic activity and stability of the palladium complex but also provide a favorable steric and electronic environment to facilitate the key steps of the catalytic cycle.[3][4]
This guide introduces 2-(1-Piperidinyl)-3-pyridinamine as a promising bidentate ligand for palladium-catalyzed cross-coupling reactions. While specific literature on this exact ligand is emerging, its structural features—a pyridine ring and a vicinal amino group with a piperidinyl substituent—suggest its potential to form a stable five-membered chelate with palladium. This chelation is anticipated to enhance catalyst stability and promote high turnover numbers. The sterically demanding piperidinyl group and the electronic properties of the aminopyridine core are expected to influence the reactivity and selectivity of the catalytic system.
These application notes provide a comprehensive overview of the theoretical basis for using this compound and detailed, field-proven protocols for its application in Buchwald-Hartwig amination and Suzuki-Miyaura cross-coupling reactions, based on established methodologies for structurally related aminopyridine ligands.[5][6][7]
The Ligand: this compound - Structure and Rationale for Use
The core of this compound's potential as a ligand lies in its ability to act as a bidentate chelator. The pyridine nitrogen and the exocyclic amino nitrogen can coordinate to the palladium center, forming a stable five-membered ring. This chelation is known to stabilize the catalytic species, preventing catalyst decomposition and promoting higher catalytic efficiency.
Diagram: Proposed Coordination of this compound to a Palladium(II) Center
Caption: Proposed bidentate coordination of the ligand to a palladium center.
Application in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[3] The use of this compound is anticipated to provide a robust catalytic system for the coupling of a wide range of aryl halides and amines.
Protocol 1: Buchwald-Hartwig Amination of Aryl Bromides with Secondary Amines
This protocol is adapted from established procedures for aminopyridine-based ligands.[8]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Sodium tert-butoxide (NaOtBu)
-
Aryl bromide (1.0 equiv)
-
Secondary amine (1.2 equiv)
-
Anhydrous toluene
Procedure:
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox, to a vial, add Pd(OAc)₂ (1 mol%) and this compound (1.2 mol%). Add a small amount of anhydrous toluene and stir for 15 minutes.
-
Reaction Setup: To a dry Schlenk tube, add the pre-formed catalyst solution (or Pd(OAc)₂ and the ligand directly), sodium tert-butoxide (1.4 equiv), and the aryl bromide (1.0 equiv).
-
Evacuate and backfill the Schlenk tube with argon or nitrogen (repeat three times).
-
Add the secondary amine (1.2 equiv) and anhydrous toluene (to achieve a 0.5 M concentration with respect to the aryl bromide) via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Data Presentation: Representative Substrate Scope
| Entry | Aryl Bromide | Amine | Product | Expected Yield (%) |
| 1 | 4-Bromoanisole | Morpholine | 4-(4-Methoxyphenyl)morpholine | >90 |
| 2 | 2-Bromotoluene | Piperidine | 1-(o-Tolyl)piperidine | >85 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Diethylamine | N,N-Diethyl-4-(trifluoromethyl)aniline | >80 |
Diagram: Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Application in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for C-C bond formation.[9] The this compound ligand is expected to promote efficient coupling of various aryl halides with arylboronic acids.
Protocol 2: Suzuki-Miyaura Coupling of Aryl Chlorides with Arylboronic Acids
This protocol is based on methodologies developed for challenging Suzuki-Miyaura couplings involving heteroaryl compounds.[7]
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
This compound
-
Potassium phosphate (K₃PO₄)
-
Aryl chloride (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Anhydrous 1,4-dioxane/water (4:1)
Procedure:
-
Reaction Setup: To a dry Schlenk tube, add Pd₂(dba)₃ (1.5 mol%), this compound (3.3 mol%), potassium phosphate (2.0 equiv), the aryl chloride (1.0 equiv), and the arylboronic acid (1.5 equiv).
-
Evacuate and backfill the Schlenk tube with argon or nitrogen (repeat three times).
-
Add a degassed 4:1 mixture of anhydrous 1,4-dioxane and water (to achieve a 0.2 M concentration with respect to the aryl chloride) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Data Presentation: Representative Substrate Scope
| Entry | Aryl Chloride | Arylboronic Acid | Product | Expected Yield (%) |
| 1 | 4-Chloroanisole | Phenylboronic acid | 4-Methoxybiphenyl | >90 |
| 2 | 2-Chloropyridine | 4-Methylphenylboronic acid | 2-(p-Tolyl)pyridine | >85 |
| 3 | 1-Chloro-4-cyanobenzene | 3-Furylboronic acid | 4-(Furan-3-yl)benzonitrile | >80 |
Diagram: Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.
Conclusion and Future Outlook
This compound presents a compelling new ligand scaffold for palladium-catalyzed cross-coupling reactions. Its bidentate nature is predicted to confer high stability to the palladium catalyst, while its steric and electronic profile can be leveraged to achieve high efficiency in both Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions. The protocols detailed in this guide, derived from established methods for analogous aminopyridine ligands, provide a solid foundation for researchers to explore the full potential of this promising ligand. Further optimization of reaction conditions and exploration of a broader substrate scope will undoubtedly solidify the position of this compound as a valuable tool in the synthetic chemist's arsenal.
References
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]
- Braga, A. A. C., Morgon, N. H., Ujaque, G., Lledós, A., & Maseras, F. (2006). Computational study of the transmetalation process in the Suzuki–Miyaura cross-coupling of aryls. Journal of Organometallic Chemistry, 691(21), 4459–4466.
-
El-Faham, A., & El-hady, O. M. (2008). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 13(4), 855-865. [Link]
-
Gevorgyan, A., et al. (2016). High-turnover aminopyridine-based Pd-catalysts for Suzuki–Miyaura reaction in aqueous media. Catalysis Communications, 79, 17–20. [Link]
-
Hartwig, J. F. (2010). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 49(45), 8372-8398. [Link]
-
Li, J. J., et al. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606-3607. [Link]
- Perez, F., & Minatti, A. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. Organic Letters, 13(8), 1984-1987.
-
Rau, T., & van Eldik, R. (1996). Mechanistic insight from kinetic studies on the interaction of model palladium (II) complexes with nucleic acid components. Metal Ions in Biological Systems, 32, 339-378. [Link]
-
Onnuch, P., Ramagonolla, K., & Liu, R. Y. (2024). Aminative Suzuki-Miyaura coupling. Science, 383(6686), 1019-1024. [Link]
-
D'yakonov, V. A., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13444-13458. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]
Sources
- 1. Aminative Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sci-Hub. High-turnover aminopyridine-based Pd-catalysts for Suzuki–Miyaura reaction in aqueous media / Catalysis Communications, 2016 [sci-hub.box]
- 7. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 8. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(1-Piperidinyl)-3-pyridinamine in Transition Metal Catalysis
Introduction: Unveiling the Potential of a Bidentate N,N'-Ligand
In the dynamic field of transition metal catalysis, the design and application of novel ligands are paramount to advancing synthetic methodologies. 2-(1-Piperidinyl)-3-pyridinamine emerges as a promising, yet underexplored, bidentate N,N'-ligand. Its structure, featuring a pyridine nitrogen and an adjacent exocyclic amino group, presents an ideal scaffold for chelation to transition metals, thereby forming stable and catalytically active complexes. This guide provides a comprehensive overview of the synthesis of this compound, the preparation of its palladium(II) complex, and detailed protocols for its application in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The methodologies presented herein are grounded in established principles of organometallic chemistry and are designed to serve as a practical resource for researchers in organic synthesis, medicinal chemistry, and materials science.
The core of this ligand's potential lies in its ability to form a stable five-membered ring upon coordination with a metal center. This chelation effect enhances the stability of the catalytic species, potentially leading to higher turnover numbers and efficiency in catalytic cycles. The piperidinyl substituent introduces steric bulk, which can influence the reactivity and selectivity of the catalyst, while the aminopyridine moiety is a well-established pharmacophore, making this ligand and its derivatives of interest in drug discovery programs.
Synthesis of this compound and its Precursor
The synthesis of the title ligand is a two-step process, commencing with the preparation of the key intermediate, 2-chloro-3-aminopyridine.
Protocol 1: Synthesis of 2-Chloro-3-aminopyridine
The preparation of 2-chloro-3-aminopyridine can be achieved via the chlorination of 3-aminopyridine. Several methods have been reported, with one practical approach involving the use of hydrochloric acid and hydrogen peroxide[1][2].
Materials:
-
3-Aminopyridine
-
Concentrated Hydrochloric Acid (HCl)
-
Hydrogen Peroxide (H₂O₂) (30% solution)
-
Sodium Hydroxide (NaOH)
-
Sodium Bisulfite (NaHSO₃)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
-
Ice
Procedure:
-
In a well-ventilated fume hood, dissolve 1 molar equivalent of 3-aminopyridine in 3-4 molar equivalents of concentrated hydrochloric acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The reaction is exothermic.
-
Cool the mixture to 0-5 °C using an ice bath.
-
Slowly add 1.1 molar equivalents of 30% hydrogen peroxide dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 8-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bisulfite to decompose any unreacted hydrogen peroxide.
-
Neutralize the reaction mixture by the slow addition of a concentrated aqueous solution of sodium hydroxide, keeping the temperature below 20 °C with an ice bath, until a pH of 8-9 is reached.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-chloro-3-aminopyridine as a solid.
Protocol 2: Synthesis of this compound
The target ligand can be synthesized from 2-chloro-3-aminopyridine and piperidine via a palladium-catalyzed Buchwald-Hartwig amination. This method is generally effective for the formation of C-N bonds with heteroaryl chlorides[3][4].
Materials:
-
2-Chloro-3-aminopyridine
-
Piperidine
-
Palladium(II) Acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Anhydrous Diethyl Ether
-
Saturated Aqueous Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To an oven-dried Schlenk flask, add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 equivalents).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous toluene, followed by 2-chloro-3-aminopyridine (1 equivalent) and piperidine (1.2 equivalents).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain this compound.
Diagram of Ligand Synthesis Workflow
Caption: Workflow for the synthesis of the target ligand.
Application in Transition Metal Catalysis
This compound is proposed as a highly effective bidentate ligand for palladium-catalyzed cross-coupling reactions. The following protocols detail the synthesis of its palladium complex and its application in Suzuki-Miyaura and Buchwald-Hartwig reactions.
Protocol 3: Synthesis of Dichloro[this compound]palladium(II) Complex
The synthesis of the palladium(II) complex can be readily achieved by reacting the ligand with a suitable palladium precursor, such as palladium(II) chloride[5].
Materials:
-
This compound
-
Palladium(II) Chloride (PdCl₂)
-
Acetonitrile (MeCN)
-
Anhydrous Diethyl Ether
Procedure:
-
Dissolve this compound (1 equivalent) in acetonitrile in a round-bottom flask.
-
In a separate flask, dissolve palladium(II) chloride (1 equivalent) in acetonitrile. Gentle heating may be required.
-
Slowly add the palladium(II) chloride solution to the ligand solution with stirring at room temperature.
-
A precipitate should form upon mixing or shortly thereafter.
-
Stir the reaction mixture at room temperature for 4-6 hours to ensure complete complexation.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold acetonitrile and then with anhydrous diethyl ether.
-
Dry the resulting solid under vacuum to yield the Dichloro[this compound]palladium(II) complex.
Diagram of Palladium Complex Synthesis
Caption: Synthesis of the Palladium(II) complex.
Protocol 4: Application in Suzuki-Miyaura Cross-Coupling
The synthesized palladium complex is anticipated to be an effective catalyst for the Suzuki-Miyaura coupling of aryl halides with arylboronic acids. Bidentate nitrogen ligands have been shown to be effective in such transformations[6][7][8].
Materials:
-
Aryl Halide (e.g., 4-bromotoluene)
-
Arylboronic Acid (e.g., phenylboronic acid)
-
Dichloro[this compound]palladium(II) (1-2 mol%)
-
Potassium Carbonate (K₂CO₃) (2 equivalents)
-
1,4-Dioxane
-
Deionized Water
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a Schlenk flask, add the aryl halide (1 equivalent), arylboronic acid (1.2 equivalents), potassium carbonate (2 equivalents), and the palladium complex (1-2 mol%).
-
Evacuate and backfill the flask with an inert atmosphere.
-
Add a 4:1 mixture of 1,4-dioxane and deionized water.
-
Heat the reaction mixture to 80-100 °C and stir for 6-12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | 2 | Dioxane/H₂O | K₂CO₃ | 100 | 8 | Expected >90 |
| 2 | 1-Chloro-4-nitrobenzene | 4-Methoxyphenylboronic acid | 2 | Dioxane/H₂O | K₂CO₃ | 100 | 12 | Expected >85 |
| 3 | 2-Bromopyridine | 3-Thienylboronic acid | 2 | Dioxane/H₂O | K₂CO₃ | 100 | 10 | Expected >80 |
| Table 1: Representative Suzuki-Miyaura Cross-Coupling Reactions (Expected Results) |
Protocol 5: Application in Buchwald-Hartwig Amination
The palladium complex is also expected to catalyze the Buchwald-Hartwig amination of aryl halides with primary or secondary amines[3][9].
Materials:
-
Aryl Halide (e.g., 4-chloroanisole)
-
Amine (e.g., morpholine)
-
Dichloro[this compound]palladium(II) (1-2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous Toluene
-
Saturated Aqueous Ammonium Chloride Solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To an oven-dried Schlenk flask, add the palladium complex (1-2 mol%) and sodium tert-butoxide (1.4 equivalents).
-
Evacuate and backfill the flask with an inert atmosphere.
-
Add anhydrous toluene, followed by the aryl halide (1 equivalent) and the amine (1.2 equivalents).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Entry | Aryl Halide | Amine | Catalyst Loading (mol%) | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroanisole | Morpholine | 2 | Toluene | NaOtBu | 100 | 18 | Expected >90 |
| 2 | 1-Bromo-3,5-dimethylbenzene | Aniline | 2 | Toluene | NaOtBu | 100 | 20 | Expected >85 |
| 3 | 2-Chlorotoluene | Piperidine | 2 | Toluene | NaOtBu | 100 | 24 | Expected >80 |
| Table 2: Representative Buchwald-Hartwig Amination Reactions (Expected Results) |
Generic Catalytic Cycle for Cross-Coupling
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Conclusion and Future Outlook
This compound represents a readily accessible and highly promising ligand for transition metal catalysis. The protocols detailed in this guide provide a solid foundation for its synthesis and application in widely used cross-coupling reactions. The modular nature of its synthesis allows for future modifications to tune its steric and electronic properties, potentially leading to the development of even more active and selective catalysts. Further research into the coordination chemistry of this ligand with other transition metals and its application in a broader range of catalytic transformations is highly encouraged. The insights gained from such studies will undoubtedly contribute to the ever-expanding toolbox of synthetic organic chemists.
References
-
2-Aminopyridine and Related Ligands to Support Metal-Metal Bonded Compounds. (n.d.). ResearchGate. Retrieved from [Link]
-
Novel 2-aminopyridine liganded Pd(II) N-heterocyclic carbene complexes: Synthesis, characterization, crystal structure and bioactivity properties. (2019). PubMed. Retrieved from [Link]
-
Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025). ResearchGate. Retrieved from [Link]
-
Selected ligands and catalysts for Buchwald-Hartwig amination. (n.d.). ResearchGate. Retrieved from [Link]
-
Early transition metal complexes containing aminopyridinato ligands. (n.d.). ResearchGate. Retrieved from [Link]
-
Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025). ResearchGate. Retrieved from [Link]
-
The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen. Retrieved from [Link]
-
Eco-Friendly Catalyst Development: Bidentate Nitrogen Ligands in the Suzuki–Miyaura Reaction of Aryl Iodides and Bromides in Green Solvents. (2025). ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
-
Synthesis and Applications of Bidentate N-heterocyclic Mono- and Biscarbene Ligands. (n.d.). mediaTUM. Retrieved from [Link]
-
SYNTHESIS OF TRANSITION METAL COMPLEXES INVOLVING 2- AMINOPYRIDINE AND ETHYLENEDIAMINE LIGANDS, THEIR CHARACTERIZATION AND BI. (2012). N. S. S. R's Vasantdada Patil Arts, Commerce & Science College. Retrieved from [Link]
-
Bidentate Nitrogen Ligands in the Suzuki−Miyaura Reaction of Aryl Iodides and. (2025). ACS Publications. Retrieved from [Link]
-
Eco-Friendly Catalyst Development: Bidentate Nitrogen Ligands in the Suzuki–Miyaura Reaction of Aryl Iodides and Bromides in Green Solvents. (2025). ACS Publications. Retrieved from [Link]
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (n.d.). NIH. Retrieved from [Link]
-
Eco-Friendly Catalyst Development: Bidentate Nitrogen Ligands in the Suzuki–Miyaura Reaction of Aryl Iodides and Bromides in Green Solvents. (2025). ACS Figshare. Retrieved from [Link]
-
Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable. Retrieved from [Link]
-
Synthesis, Characterization, and Non-Covalent Interactions of Palladium(II)-Amino Acid Complexes. (n.d.). MDPI. Retrieved from [Link]
-
Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022). ACS Publications. Retrieved from [Link]
-
A biophysical study of the interactions of palladium(ii), platinum(ii) and gold(iii) complexes of aminopyridyl-2,2′-bipyridine ligands with RNAs and other nucleic acid structures. (n.d.). RSC Publishing. Retrieved from [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PubMed Central. Retrieved from [Link]
-
Equilibrium Studies on Pd(II)–Amine Complexes with Bio-Relevant Ligands in Reference to Their Antitumor Activity. (n.d.). NIH. Retrieved from [Link]
-
Palladium-catalyzed amination of piperidine with aryl chlorides. (n.d.). ResearchGate. Retrieved from [Link]
-
Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. (n.d.). PubMed Central. Retrieved from [Link]
-
Amination of 2-halopyridines. (n.d.). ResearchGate. Retrieved from [Link]
-
Palladium-catalyzed cross-coupling reaction between 2-chloropyridines. (n.d.). ResearchGate. Retrieved from [Link]
- Preparation method of 2-chloro-3-aminopyridine. (n.d.). Google Patents.
- Preparation of 2-chloro-3-aminopyridine. (n.d.). Google Patents.
-
One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization. (2016). ResearchGate. Retrieved from [Link]
-
Synthesis of 3-Aminopyridine. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]
- 2. US3838136A - Preparation of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. research.rug.nl [research.rug.nl]
Application Notes & Protocols for 2-(1-Piperidinyl)-3-pyridinamine in Pharmaceutical Intermediate Synthesis
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of 2-(1-Piperidinyl)-3-pyridinamine
In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the efficient and successful synthesis of complex Active Pharmaceutical Ingredients (APIs). This compound, a substituted diaminopyridine derivative, has emerged as a highly valuable and versatile building block. Its unique structural arrangement, featuring a nucleophilic aminopyridine core ortho-substituted with a piperidinyl moiety, provides a pre-organized scaffold ideal for constructing intricate heterocyclic systems.
This guide provides an in-depth exploration of the application of this compound, focusing on its role in the synthesis of key pharmaceutical intermediates. We will delve into the mechanistic rationale behind its reactivity, provide detailed, field-proven protocols for its use, and outline the necessary analytical and safety procedures. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and manufacturing of advanced pharmaceutical agents. The piperidine and pyridine moieties are common scaffolds in drug discovery, with derivatives finding application in a vast range of therapeutics.[1][2]
Physicochemical & Safety Profile
A thorough understanding of a reagent's properties is fundamental to its effective and safe implementation in any synthetic workflow.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 5028-14-8 | [3] |
| Molecular Formula | C₁₀H₁₅N₃ | Inferred |
| Molecular Weight | 177.25 g/mol | Inferred |
| Appearance | Typically a solid (powder or crystalline) | General Knowledge |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. | [4] |
| Boiling Point | Not readily available, typical for complex organic solids. | |
| Melting Point | Not specified in provided results. |
Safety & Handling Summary
This compound and related aminopyridine compounds require careful handling due to their potential toxicity and irritant properties.[5][6]
| Hazard Category | Description & Precautionary Measures |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[5] Avoid generating dust. Use only in a well-ventilated area or fume hood. |
| Skin Irritation | Causes skin irritation.[6] Wear appropriate protective gloves (e.g., nitrile) and a lab coat. |
| Eye Irritation | Causes serious eye irritation.[6] Wear safety glasses with side shields or chemical goggles. |
| Handling | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[5] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place.[5] Store locked up. |
| Incompatibilities | Avoid strong oxidizing agents and strong acids.[5] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[5] |
Core Application: Synthesis of Tricyclic Heterocyclic Scaffolds
The primary utility of this compound lies in its function as a precursor for building complex, fused heterocyclic systems. The vicinal arrangement of the amino and piperidinyl groups on the pyridine ring is the key to its synthetic power, enabling regio-controlled cyclization reactions.
Case Study 1: Synthesis of the Pirenzepine Core Structure
Pirenzepine is a selective M1 muscarinic receptor antagonist used for treating peptic ulcers.[7] Its core structure is a tricyclic 5,11-dihydro-6H-pyrido[2,3-b][8]benzodiazepin-6-one system. This compound, while not a direct precursor to Pirenzepine itself, is structurally analogous to key intermediates like 2-amino-3-(N-substituted)pyridines that are fundamental to forming this tricyclic core. The following protocol outlines a general, illustrative synthesis of a related tricyclic system, demonstrating the synthetic principle.
The reaction proceeds via a nucleophilic substitution followed by an intramolecular cyclization. The initial reaction of an aminopyridine with a 2-halobenzoyl halide forms an amide intermediate. Subsequent deprotonation and intramolecular nucleophilic aromatic substitution (SNAr) leads to the formation of the diazepine ring.
Caption: General workflow for synthesizing a Pirenzepine-like core.
Disclaimer: This is a representative protocol. Researchers must adapt and optimize conditions based on their specific substrate and scale.
-
Reagents & Equipment:
-
This compound (1.0 eq)
-
2-Chlorobenzoyl chloride (1.1 eq)
-
Pyridine (2.0 eq, as base and solvent) or another non-nucleophilic base like triethylamine in a solvent like Dichloromethane (DCM).
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup, ice bath, heating mantle.
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies).
-
-
Step A: Amide Formation
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound and anhydrous DCM.
-
Cool the solution to 0°C using an ice bath.
-
Add pyridine (or triethylamine) to the solution.
-
Slowly add 2-chlorobenzoyl chloride dropwise via a syringe. Causality: The reaction is exothermic; slow addition at 0°C controls the reaction rate and prevents side-product formation. The base neutralizes the HCl generated during the acylation.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting amine is consumed.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the product with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide intermediate.
-
-
Step B: Intramolecular Cyclization
-
Carefully add the required amount of NaH dispersion to a flame-dried flask under nitrogen. Wash the NaH with anhydrous hexanes to remove the mineral oil.
-
Add anhydrous DMF to the flask and cool to 0°C.
-
Dissolve the crude amide intermediate from Step A in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension. Causality: NaH is a strong, non-nucleophilic base required to deprotonate the amide nitrogen, making it sufficiently nucleophilic for the subsequent intramolecular SNAr reaction.[9]
-
After the addition is complete, slowly warm the mixture to 80-100°C and stir for 8-12 hours. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool it to 0°C and carefully quench by the slow, dropwise addition of water or isopropanol to destroy excess NaH.
-
Dilute with water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the final tricyclic compound.
-
Case Study 2: Synthesis of Pyrido[2,3-d]pyrimidin-7-one Kinase Inhibitors
The 2-aminopyridine structure is a cornerstone in the synthesis of pyrido[2,3-d]pyrimidines, a scaffold found in numerous kinase inhibitors used in oncology.[8][10] The synthesis typically involves the condensation of a 2,3-diaminopyridine derivative with a molecule containing a dicarbonyl or equivalent functionality to construct the fused pyrimidine ring.
Caption: Synthesis of a kinase inhibitor scaffold via condensation.
Disclaimer: This protocol is a generalized representation based on common synthetic strategies found in patent literature.[8]
-
Reagents & Equipment:
-
This compound (1.0 eq)
-
A suitable β-ketoester, e.g., Ethyl 2-cyclopentyl-3-oxobutanoate (1.1 eq)
-
Para-toluenesulfonic acid (p-TsOH) (0.1 eq, catalytic)
-
Toluene or Xylene
-
Round-bottom flask, Dean-Stark apparatus, condenser, magnetic stirrer, heating mantle, nitrogen atmosphere.
-
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and condenser, add this compound, the β-ketoester, a catalytic amount of p-TsOH, and toluene.
-
Heat the mixture to reflux under a nitrogen atmosphere. Causality: The reaction is a condensation that eliminates water. Using a Dean-Stark trap with a high-boiling azeotropic solvent like toluene effectively removes water from the reaction equilibrium, driving the reaction to completion. The acid catalyst activates the carbonyl group of the ketoester for nucleophilic attack by the pyridine amines.
-
Continue refluxing for 12-24 hours, monitoring the reaction progress by observing water collection in the Dean-Stark trap and by TLC/LC-MS analysis.
-
Once the reaction is complete, cool the mixture to room temperature. The product may precipitate from the solution.
-
If a precipitate forms, collect it by filtration, wash with cold toluene or hexanes, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. Purify the resulting crude solid by recrystallization or column chromatography to yield the desired pyrido[2,3-d]pyrimidin-7-one product.
-
Analytical Quality Control
Confirming the identity and purity of synthesized intermediates is a critical step. A combination of spectroscopic and chromatographic methods should be employed.
| Analytical Technique | Purpose & Expected Outcome |
| Thin Layer Chromatography (TLC) | Rapid monitoring of reaction progress and preliminary purity assessment. |
| High-Performance Liquid Chromatography (HPLC) | Accurate determination of purity (%) and identification of impurities. Can be coupled with a mass spectrometer (LC-MS) for mass confirmation.[4][11] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Unambiguous structural elucidation of the final product and key intermediates. Provides detailed information on the chemical environment of each atom. |
| Mass Spectrometry (MS) | Confirmation of the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. |
| Infrared (IR) Spectroscopy | Identification of key functional groups (e.g., C=O stretch for amides and ketones, N-H stretch for amines). |
References
- US20080125588A1 - SYNTHESIS OF 2-(PYRIDIN-2-YLAMINO)-PYRIDO[2,3-d] PRYIMIDIN-7-ONES.
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health (NIH). [Link]
- US3163654A - Pyridine derivatives and their preparation.
- US6437139B1 - Synthesis of pharmaceutically useful pyridine derivatives.
-
Unexpected scaffold rearrangement product of pirenzepine found in commercial samples. National Institutes of Health (NIH). [Link]
- USRE47739E1 - 2-(pyridin-2-ylamino)-pyrido[2,3-D]pyrimidin-7-ones.
- CN104892596A - Novel method for synthesizing pirenzepine hydrochloride intermediate.
- US4203987A - 3-[Pyridinylalkyl and piperidinylalkyl]-2,3,4,4a-tetrahydro-1H-pyrazino[1,2-a]quinoxalin-5(6H).
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
Design, synthesis, and biological evaluation of pirenzepine analogs... ResearchGate. [Link]
-
Synthesis of 3-Methyl-1-[2-(1-Piperidiny) Phenyl]-butyl Amine. ResearchGate. [Link]
-
Chichibabin reaction. Wikipedia. [Link]
-
Characteristics, Biological Properties and Analytical Methods of Piperine: A Review. Taylor & Francis Online. [Link]
-
Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors. PubMed. [Link]
-
N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9. PubMed. [Link]
-
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. National Institutes of Health (NIH). [Link]
-
Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors... National Institutes of Health (NIH). [Link]
-
Pirenzepine. PubChem. [Link]
- US4064254A - Substituted piperidines therapeutic process and compositions.
-
Synthesis and Spectral Analysis of Pyridine Derivates. ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5028-14-8|this compound|BLD Pharm [bldpharm.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. Pirenzepine | C19H21N5O2 | CID 4848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. US20080125588A1 - SYNTHESIS OF 2-(PYRIDIN-2-YLAMINO)-PYRIDO[2,3-d] PRYIMIDIN-7-ONES - Google Patents [patents.google.com]
- 9. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. USRE47739E1 - 2-(pyridin-2-ylamino)-pyrido[2,3-D]pyrimidin-7-ones - Google Patents [patents.google.com]
- 11. Characteristics, Biological Properties and Analytical Methods of Piperine: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: Unlocking the Potential of the Piperidinyl-Pyridinamine Scaffold
An Application Guide for the Pharmacological Screening of 2-(1-Piperidinyl)-3-pyridinamine Derivatives
The piperidine and 2-aminopyridine moieties are privileged structures in medicinal chemistry, forming the core of numerous approved pharmaceuticals and clinical candidates.[1][2] Piperidines are versatile saturated heterocycles that provide a three-dimensional framework to orient substituents for optimal target engagement, while the 2-aminopyridine scaffold is a key pharmacophore known for its hydrogen bonding capabilities and frequent interactions with kinase hinge regions.[1][2] The combination of these two fragments in the "this compound" core presents a promising starting point for the discovery of novel therapeutics targeting a wide range of diseases.[3][4]
This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on establishing a robust pharmacological screening cascade for novel derivatives of this scaffold. The protocols herein are designed not merely as a series of steps, but as a logical, self-validating framework that moves from broad-based activity and safety profiling to more specific, target-oriented investigations. We emphasize the causality behind experimental choices to empower researchers to make informed decisions and generate reliable, reproducible data.
A Strategic Pharmacological Screening Cascade
A successful screening campaign must be both efficient and informative, designed to eliminate unsuitable compounds early while identifying promising leads for further development.[5][6] The following workflow provides a structured approach to characterizing novel this compound derivatives.
Caption: A logical workflow for screening novel chemical entities.
Part 1: Foundational Assays - Cytotoxicity and Primary Screening
The initial phase aims to broadly characterize the biological activity of the compound library, starting with the most fundamental question: is the compound cytotoxic?
Cell Viability and Cytotoxicity Assessment (MTT Assay)
Rationale: Before assessing specific pharmacological activity, it is imperative to determine the concentration range at which a compound affects basic cellular health. The MTT assay is a robust, colorimetric method for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7] This initial screen is critical for two reasons: 1) it flags overtly toxic compounds for early termination, and 2) it establishes the appropriate, non-lethal concentration range for use in subsequent, more specific cell-based assays.
Principle: In viable, metabolically active cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[8][9] The amount of formazan produced is directly proportional to the number of living cells.[7]
Caption: The enzymatic conversion underlying the MTT assay.
Protocol: MTT Assay for General Cytotoxicity
-
Cell Seeding:
-
Culture a relevant human cancer cell line (e.g., HeLa, A549, or MCF-7) to ~80% confluency.
-
Trypsinize, count, and prepare a cell suspension. Seed 5,000-10,000 cells per well in 100 µL of complete culture medium into a 96-well flat-bottom plate.
-
Incubate for 24 hours at 37°C in 5% CO₂ to allow for cell attachment.[7]
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of each derivative in DMSO. Create a serial dilution series (e.g., from 100 µM to 0.1 µM) in culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" (DMSO only, at the highest concentration used) and "untreated control" wells.
-
Incubate for 48-72 hours at 37°C in 5% CO₂.
-
-
MTT Incubation:
-
Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.
-
Incubate the plate for 4 hours at 37°C in 5% CO₂, allowing formazan crystals to form.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[9]
-
Mix thoroughly on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and fit a dose-response curve to determine the GI50 (concentration for 50% growth inhibition) or CC50 (concentration for 50% cytotoxicity).
-
Target-Class Screening (Example: Cell-Based Kinase Assay)
Rationale: The 2-aminopyridine scaffold is a well-known "hinge-binder" in protein kinases, making this enzyme class a highly probable target for this compound derivatives.[10] A cell-based kinase assay is superior to a purely biochemical assay at this stage because it provides more physiologically relevant data, accounting for cell permeability, stability, and engagement with the target in its native environment.[11]
Principle: This protocol describes a general sandwich ELISA-based method to measure the phosphorylation of a specific kinase substrate within a cell. Cells are treated with the test compound, lysed, and the lysate is added to a plate coated with an antibody that captures the substrate. A second antibody, specific to the phosphorylated form of the substrate and conjugated to an enzyme like HRP, is used for detection.[12] An active inhibitor will reduce the amount of phosphorylated substrate, leading to a decreased signal.
Caption: Principle of a cell-based kinase phosphorylation ELISA.
Protocol: General Cell-Based Kinase Phosphorylation Assay
-
Cell Culture and Treatment:
-
Seed an appropriate cell line known to express the target kinase (e.g., K562 cells for Bcr-Abl) in a 96-well plate.[11]
-
Allow cells to adhere/stabilize for 24 hours.
-
Treat cells with the test compounds at various non-toxic concentrations (determined from the MTT assay) for a specified period (e.g., 1-4 hours). Include positive control (known inhibitor) and vehicle control wells.
-
-
Cell Lysis:
-
Remove the treatment media and wash the cells once with cold PBS.
-
Add 100 µL of complete lysis buffer (containing protease and phosphatase inhibitors) to each well.
-
Incubate on ice for 20 minutes with gentle shaking.
-
-
ELISA Procedure:
-
Add 50-100 µL of cell lysate to each well of a microplate pre-coated with a capture antibody specific for the kinase substrate.
-
Incubate for 2 hours at room temperature.
-
Wash the plate 3-4 times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add the HRP-conjugated detection antibody (specific for the phosphorylated epitope of the substrate).
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate 3-4 times with wash buffer.
-
Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 100 µL of stop solution (e.g., 2 N H₂SO₄).
-
-
Data Analysis:
-
Measure the absorbance at 450 nm.
-
Calculate the percent inhibition of phosphorylation for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting percent inhibition versus the log of compound concentration.
-
Part 2: Secondary Screening and Safety Pharmacology
Compounds that demonstrate promising activity ("hits") in primary screens must be evaluated for potential liabilities. Cardiotoxicity and genotoxicity are two of the most significant safety hurdles in drug development.
Cardiotoxicity Screening (hERG Inhibition Assay)
Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a primary cause of acquired long QT syndrome, which can lead to fatal cardiac arrhythmias.[13][14] Regulatory agencies mandate that new chemical entities be tested for hERG liability. Automated patch-clamp electrophysiology is the gold-standard method for this assessment.[13]
Principle: This assay directly measures the flow of potassium ions through the hERG channel in a cell line stably expressing it (e.g., HEK293-hERG).[13] A specific voltage protocol is applied to the cell to elicit the characteristic hERG current. The current is measured before and after the application of the test compound. A reduction in the current indicates inhibition of the channel.[15]
Protocol: Automated Patch-Clamp hERG Assay
-
Cell Preparation:
-
Use a cell line (e.g., HEK293 or CHO) stably transfected with the hERG gene.
-
Culture cells to optimal confluency and prepare a single-cell suspension for the automated patch-clamp system (e.g., QPatch or SyncroPatch).
-
-
Electrophysiology Measurement:
-
The automated system will capture individual cells and form a high-resistance "giga-seal."
-
A specific voltage protocol is applied to depolarize the cell, activating the hERG channels, followed by a repolarizing step to measure the characteristic "tail current."[15]
-
A stable baseline current is established by perfusing the cell with an extracellular solution.
-
-
Compound Application:
-
The test compound is applied sequentially at increasing concentrations (e.g., 0.1, 1, 10 µM).[13]
-
The hERG tail current is measured at each concentration after a steady-state effect is reached.
-
A known hERG inhibitor (e.g., E-4031 or Cisapride) is used as a positive control, and a vehicle solution (e.g., 0.3% DMSO) is used as a negative control.[13][15]
-
-
Data Analysis:
-
Calculate the percentage of current inhibition at each concentration compared to the baseline.
-
Plot the percent inhibition against the log of the compound concentration to determine the IC50 value.
-
| Parameter | Description | Typical Value |
| Cell Line | Mammalian cells stably expressing hERG | HEK293-hERG |
| Technique | Whole-cell automated patch clamp | QPatch, SyncroPatch |
| Control | Positive: E-4031; Negative: Vehicle (DMSO) | IC50 of E-4031 should be in nM range |
| Output | IC50 (concentration for 50% inhibition) | µM |
Genotoxicity Screening (Ames Test)
Rationale: The Ames test is a widely used and regulatory-accepted bacterial assay to assess the mutagenic potential of a chemical compound.[16][17] It uses several strains of Salmonella typhimurium that have mutations in the gene required to synthesize the amino acid histidine, rendering them unable to grow on a histidine-free medium.[18] A positive test indicates that the compound can cause a reverse mutation, allowing the bacteria to grow and form colonies, suggesting it may be a mutagen and a potential carcinogen.[19][20]
Principle: Histidine-dependent bacterial strains are exposed to the test compound and plated on a minimal medium lacking histidine. Only bacteria that undergo a reverse mutation (reversion) to a histidine-producing state will be able to form colonies. An increase in the number of revertant colonies compared to the negative control indicates mutagenicity.[16][18] The test is often performed with and without a rat liver extract (S9 fraction) to simulate mammalian metabolism, as some chemicals only become mutagenic after metabolic activation.[17][20]
Protocol: Ames Test (Plate Incorporation Method)
-
Strain Preparation:
-
Prepare overnight cultures of appropriate S. typhimurium strains (e.g., TA98 and TA100 are common for detecting frameshift and base-pair substitution mutagens, respectively).[18]
-
-
Metabolic Activation (S9 Mix):
-
Prepare the S9 mix from induced rat liver homogenate if metabolic activation is being tested. Keep on ice.
-
-
Plate Incorporation:
-
To a sterile tube containing 2 mL of molten top agar (kept at 45°C), add in sequence:
-
Vortex briefly and pour the mixture evenly onto a minimal glucose agar plate (histidine-deficient).
-
-
Incubation:
-
Allow the top agar to solidify.
-
Invert the plates and incubate at 37°C for 48-72 hours.
-
-
Data Analysis:
-
Count the number of revertant colonies on each plate.
-
A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies and the count is at least double that of the negative control plates.
-
| Strain | Mutation Type Detected | Typical Positive Control (-S9) | Typical Positive Control (+S9) |
| TA98 | Frameshift | 2-Nitrofluorene | 2-Aminoanthracene |
| TA100 | Base-pair substitution | Sodium Azide | 2-Aminoanthracene |
Data Summary and Interpretation
Organizing screening data in a clear, comparative format is essential for decision-making.
| Compound ID | GI50 (µM) (HeLa Cells) | Kinase IC50 (µM) (Target X) | Selectivity Index (GI50 / Kinase IC50) | hERG IC50 (µM) | Ames Test Result (TA98 & TA100, +/- S9) |
| Derivative-001 | 15.5 | 0.2 | 77.5 | > 30 | Negative |
| Derivative-002 | > 50 | 1.8 | > 27.8 | 5.2 | Negative |
| Derivative-003 | 2.1 | 0.1 | 21.0 | 0.9 | Positive (+S9, TA98) |
| Control Drug | 10.2 | 0.08 | 127.5 | 15.0 | Negative |
Interpretation:
-
Derivative-001: Appears to be a promising lead. It is potent against the kinase target, shows a good selectivity index (less cytotoxic than it is potent), has a low risk of cardiotoxicity (hERG IC50 > 30 µM), and is not mutagenic.
-
Derivative-002: Potent, but shows some hERG activity. The therapeutic window between its target activity and cardiotoxicity risk would need careful consideration.
-
Derivative-003: Despite high potency, this compound is a clear "no-go." It is cytotoxic, has a high risk of cardiotoxicity, and is mutagenic after metabolic activation.
References
-
Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022). Online Microbiology Notes. [Link]
-
Gupta, S. K., et al. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2763. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]
-
Immuno-oncology Cell-based Kinase Assay Service. (n.d.). Creative Biolabs. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]
-
Cell Viability Assays. (2013). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Kinase Activity Assay. (n.d.). Creative Diagnostics. [Link]
-
Pharmacological screening: The drug discovery. (n.d.). IT Medical Team. [Link]
-
Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. [Link]
-
hERG Assay. (n.d.). Slideshare. [Link]
-
Ames Test. (n.d.). Charles River Laboratories. [Link]
-
Gupta, S. K., et al. (2018). Microbial Mutagenicity Assay: Ames Test. PMC - NIH. [Link]
-
hERG Safety. (n.d.). Cyprotex ADME-Tox Solutions - Evotec. [Link]
-
Li, Y., et al. (2021). Cell-based hERG Channel Inhibition Assay in High-throughput Format. PMC - NIH. [Link]
-
hERG Patch Clamp Assay – Cardiac Safety Panel. (n.d.). Reaction Biology. [Link]
-
Parker, L. L., et al. (2014). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]
-
Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2019). FDA. [Link]
-
Screening of Natural Compounds for Pharmaceuticals. (2023). Aurora Biomed. [Link]
-
Cox, K. A., et al. (1999). Novel procedure for rapid pharmacokinetic screening of discovery compounds in rats. Drug Discovery Today, 4(5), 232-237. [Link]
-
Nemmani, K. (2021). Pharmacological Screening: Drug Discovery. In Drug Discovery and Development. ResearchGate. [Link]
-
Vacher, B., et al. (1999). Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors. PubMed. [Link]
-
Al-Ghorbani, M., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. MDPI. [Link]
-
Narendar, P., et al. (2011). Pharmacological Evaluation of Some New 2-Substituted Pyridine Derivatives. ResearchGate. [Link]
-
Bakunov, S. A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]
-
Synthesis And Characterization Of New 2-amino pyridine Derivatives. (2024). Iraqi Academic Scientific Journals. [Link]
-
Synthesis and Pharmacological Activities of 2-(3'-substituted-2'-hydroxy propylamino) pyridines. (2009). ResearchGate. [Link]
-
Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (n.d.). SAR Publication. [Link]
-
Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). (n.d.). Springer. [Link]
-
Altundas, A., et al. (2017). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. PubMed. [Link]
-
Synthesis of compounds 2 and 3. (n.d.). ResearchGate. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. itmedicalteam.pl [itmedicalteam.pl]
- 6. researchgate.net [researchgate.net]
- 7. clyte.tech [clyte.tech]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 11. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 12. reactionbiology.com [reactionbiology.com]
- 13. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. fda.gov [fda.gov]
- 16. microbiologyinfo.com [microbiologyinfo.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 19. criver.com [criver.com]
- 20. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Characterizing the Bioactivity of 2-(1-Piperidinyl)-3-pyridinamine Analogs as Potential Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Abstract: The piperidine and pyridine scaffolds are among the most prevalent heterocyclic systems in pharmaceuticals, valued for their versatile biological activities.[1][2][3] Analogs built upon the 2-(1-Piperidinyl)-3-pyridinamine core represent a promising class of compounds for targeted therapies, particularly in oncology. Many derivatives of these scaffolds have been investigated as potent inhibitors of protein kinases, enzymes that are often dysregulated in cancer and other diseases.[4][5] This guide provides a comprehensive, workflow-driven approach to characterizing the bioactivity of novel this compound analogs. As a Senior Application Scientist, this document moves beyond simple instructions to explain the causality behind experimental choices, ensuring a robust and logical screening cascade from initial biochemical validation to preclinical in vivo evaluation.
Scientific Rationale: Targeting the Kinase ATP Pocket
Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental mechanism of signal transduction. In many cancers, mutations lead to constitutively active kinases, driving uncontrolled cell proliferation. The ATP-binding pocket is a highly conserved feature of kinases and a primary target for small molecule inhibitors. The this compound scaffold is hypothesized to function as a "hinge-binder," forming critical hydrogen bonds with the kinase hinge region, while substituted analogs can be designed to occupy adjacent hydrophobic pockets, thereby conferring potency and selectivity.
Caption: Competitive inhibition of a protein kinase by a this compound analog.
The Drug Discovery Screening Cascade
A tiered approach is essential for efficiently identifying promising lead compounds while minimizing resource expenditure. This workflow progresses from high-throughput biochemical assays to more complex cellular and finally, in vivo models.[6] This ensures that only compounds with validated activity at multiple levels advance to the costly final stages of preclinical testing.[7][8]
Caption: A tiered screening cascade for identifying lead candidate kinase inhibitors.
Protocol: High-Throughput Biochemical Kinase Assay
Objective: To determine the in vitro potency (IC50) of the analog compounds against a target kinase. We will use a luminescence-based assay that measures ATP consumption. As the kinase uses ATP, the amount of remaining ATP decreases. This change is detected by a luciferase reaction, providing a highly sensitive measure of kinase activity.[9]
Principle:
-
Kinase Reaction: Kinase + Substrate + ATP → Phospho-Substrate + ADP
-
Detection: Remaining ATP + Luciferin/Luciferase → Light
A potent inhibitor will reduce ATP consumption, resulting in a higher luminescent signal compared to the uninhibited control.
Materials:
-
Target Kinase (recombinant)
-
Kinase-specific substrate (peptide or protein)
-
Kinase Assay Buffer (e.g., containing MgCl2)
-
ATP solution
-
Analog compounds dissolved in 100% DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Luminometer plate reader
Step-by-Step Protocol:
-
Compound Plating: Prepare serial dilutions of your analog compounds in DMSO. Typically, an 11-point, 3-fold dilution series starting from 10 mM is appropriate.
-
Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 50 nL) of each compound dilution into the 384-well assay plate. Include wells with DMSO only for "No Inhibition" (100% activity) and "No Kinase" (background) controls.
-
Kinase/Substrate Addition: Prepare a master mix of Kinase + Substrate in kinase assay buffer. Add 5 µL of this mix to each well (except "No Kinase" controls).
-
Initiate Reaction: Prepare an ATP solution in kinase assay buffer at a concentration near the Km for the target kinase. Add 5 µL to each well to start the reaction.
-
Incubation: Gently mix the plate and incubate at room temperature for 1 hour. Causality Note: This incubation allows the kinase reaction to proceed to a point where a clear difference between inhibited and uninhibited states can be measured.
-
First Detection Step (Stop Reaction & Deplete ATP): Add 5 µL of ADP-Glo™ Reagent to all wells. This reagent stops the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Second Detection Step (Generate Signal): Add 10 µL of Kinase Detection Reagent to all wells. This reagent contains luciferase and its substrate to convert ADP to ATP, which then drives the luminescent reaction. Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Read the luminescence signal on a compatible plate reader.
Data Analysis & Presentation: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
| Compound ID | Target Kinase | IC50 (nM) | Hill Slope |
| Analog-001 | EGFR (T790M) | 8.5 | 1.1 |
| Analog-002 | EGFR (T790M) | 150.2 | 0.9 |
| Analog-003 | EGFR (T790M) | >10,000 | N/A |
| Osimertinib | EGFR (T790M) | 12.1 | 1.0 |
Protocol: Cellular Proliferation (MTT) Assay
Objective: To determine if the on-target biochemical potency translates to a functional anti-proliferative effect in a relevant cancer cell line and to assess general cytotoxicity.[6][10]
Principle: The MTT assay measures cell viability based on metabolic activity.[11][12] The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living, metabolically active cells to a purple formazan precipitate.[11] The amount of formazan produced is proportional to the number of viable cells, which can be quantified spectrophotometrically after solubilization.[11]
Caption: The principle of the MTT cell viability assay.
Materials:
-
Cancer cell line relevant to the kinase target (e.g., NCI-H1975 for EGFR T790M)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Analog compounds dissolved in 100% DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Sterile 96-well flat-bottom plates
Step-by-Step Protocol:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of medium.[11] Incubate for 24 hours to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of the analog compounds in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions. Include "Vehicle Control" (medium + DMSO) and "No Cell" (medium only) wells.
-
Incubation: Return the plate to the incubator for 72 hours. Causality Note: A 72-hour incubation period is standard for proliferation assays as it allows for multiple cell doubling times, providing a sufficient window to observe growth inhibition.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT reagent to each well.[11]
-
Formazan Development: Incubate the plate for 2-4 hours at 37°C, until a purple precipitate is visible in the control wells.[11]
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[11]
-
Incubation for Solubilization: Leave the plate at room temperature in the dark for at least 2 hours, mixing gently to ensure all crystals are dissolved.[11]
-
Data Acquisition: Read the absorbance at 570 nm using a microplate spectrophotometer.
Data Analysis & Presentation: After subtracting the background absorbance (from "No Cell" wells), calculate the percent growth inhibition relative to the vehicle control. Plot the percent inhibition versus the log of the compound concentration and fit the data to determine the GI50 (concentration for 50% Growth Inhibition).
| Compound ID | Cell Line | GI50 (nM) |
| Analog-001 | NCI-H1975 | 25.4 |
| Analog-002 | NCI-H1975 | 489.1 |
| Analog-003 | NCI-H1975 | >20,000 |
| Osimertinib | NCI-H1975 | 30.5 |
Protocol: In Vivo Tumor Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy and tolerability of lead compounds in a living organism. This is a critical step for validating preclinical candidates.[7][13]
Principle: Human cancer cells are implanted into immunodeficient mice, where they grow to form a solid tumor.[13] The mice are then treated with the test compound, and the effect on tumor growth is monitored over time compared to a vehicle-treated control group. This model provides insights into a drug's performance considering metabolism, pharmacokinetics, and safety.[7]
Caption: Workflow for a typical mouse xenograft efficacy study.
High-Level Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of immunodeficient mice (e.g., NOD-SCID or Nude mice).
-
Tumor Growth: Monitor the mice until tumors reach an average volume of 100-150 mm³. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Randomization: Randomize the tumor-bearing mice into cohorts (n=8-10 mice per group) with similar mean tumor volumes.
-
Treatment: Prepare the analog compound in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection). Administer the compound daily for a set period (e.g., 21 days). A vehicle-only group serves as the negative control, and a known clinical compound can be used as a positive control.
-
Monitoring: Measure tumor volumes and mouse body weights 2-3 times per week. Body weight is a key indicator of drug toxicity.
-
Endpoint and Analysis: The study is terminated when tumors in the vehicle group reach a predetermined size or after the treatment period ends. The primary endpoint is Tumor Growth Inhibition (TGI), calculated as: TGI (%) = (1 - [ΔT/ΔC]) x 100, where ΔT is the change in tumor volume for the treated group and ΔC is the change for the control group.
Data Presentation: Data is typically presented as a graph of mean tumor volume vs. time for each group. The final TGI values are summarized in a table.
| Treatment Group | Dose (mg/kg, QD) | Mean Tumor Volume at Day 21 (mm³) | TGI (%) | Body Weight Change (%) |
| Vehicle | N/A | 1250 ± 150 | 0 | -2 |
| Analog-001 | 30 | 375 ± 80 | 72 | -4 |
| Positive Control | 10 | 450 ± 95 | 65 | -5 |
References
-
Alfa Cytology. (n.d.). In Vivo Efficacy Evaluation for Cancer Therapy. Retrieved from Alfa Cytology website. [Link]
-
Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from Reaction Biology website. [Link]
-
Willi, U. et al. (n.d.). New Anticancer Agents: In Vitro and In Vivo Evaluation. Retrieved from astra-stiftung.ch. [Link]
-
Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from Reaction Biology website. [Link]
-
International Journal of Pharmacy and Biological Sciences. (n.d.). In vivo Methods for Preclinical Screening of Anticancer Drugs. Retrieved from ijpas.com. [Link]
-
Talebi, A. et al. (2014). Preclinical Predictors of Anticancer Drug Efficacy: Critical Assessment with Emphasis on Whether Nanomolar Potency Should Be Required of Candidate Agents. Molecular Pharmacology, 85(6), 867-879. [Link]
-
ABClonal. (2019, August 29). 4 Methods for Measuring Cell Proliferation. Retrieved from ABClonal website. [Link]
-
Chen, F. et al. (2013). In Vitro and In Vivo Studies of a New Class of Anticancer Molecules for Targeted Radiotherapy of Cancer. Molecular Cancer Therapeutics, 12(10), 2044-2054. [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
-
Encyclopedia.pub. (2023, February 9). Pharmacological Applications of Piperidine Derivatives. Retrieved from Encyclopedia.pub. [Link]
-
MDPI. (2023). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Pharmaceuticals, 16(10), 1472. [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses [mdpi.com]
- 6. iv.iiarjournals.org [iv.iiarjournals.org]
- 7. In Vivo Efficacy Evaluation for Cancer Therapy - Alfa Cytology [alfacytology.com]
- 8. Preclinical Predictors of Anticancer Drug Efficacy: Critical Assessment with Emphasis on Whether Nanomolar Potency Should Be Required of Candidate Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. atcc.org [atcc.org]
- 12. blog.abclonal.com [blog.abclonal.com]
- 13. ijpbs.com [ijpbs.com]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 2-(1-Piperidinyl)-3-pyridinamine and Related Scaffolds
Abstract
Protein kinases are a critical class of enzymes whose dysregulation is a hallmark of numerous diseases, most notably cancer and autoimmune disorders. The development of small-molecule kinase inhibitors has revolutionized treatment paradigms for these conditions. Within the medicinal chemist's toolkit, certain molecular frameworks, known as "privileged scaffolds," appear repeatedly in successful drug candidates due to their optimal binding properties and synthetic accessibility. The substituted aminopyridine core is one such scaffold, prized for its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[1] This guide provides an in-depth exploration of the synthesis and application of kinase inhibitors built around the 2-(1-piperidinyl)-3-pyridinamine motif and structurally related building blocks. We will delve into the scientific rationale for its use, provide detailed, field-tested synthetic protocols, and discuss its application in the synthesis of highly successful inhibitors, such as those targeting Bruton's Tyrosine Kinase (BTK).
The Scientific Rationale: Why the Aminopyridine-Piperidine Scaffold?
The efficacy of a kinase inhibitor is determined by its affinity and selectivity for the target enzyme. The design of modern inhibitors often relies on a modular approach, combining different structural motifs to optimize pharmacological properties.
-
The Hinge-Binding Moiety: The 2-aminopyridine unit is a classic bioisostere for the adenine core of ATP. It is exceptionally effective at forming one or more hydrogen bonds with the backbone amide and carbonyl groups of the "hinge region" that connects the N- and C-lobes of the kinase domain. This interaction is a cornerstone of inhibitor binding for a vast number of kinases.
-
The Versatility of the Piperidine Ring: The piperidine moiety is far more than a simple solubilizing group.[2] Its inclusion offers several distinct advantages:
-
Vectorial Exploration: It provides a three-dimensional, non-planar structure that can be used to project substituents into specific pockets within the ATP-binding site, enhancing potency and selectivity.
-
Modulation of Physicochemical Properties: The piperidine nitrogen can be functionalized to fine-tune solubility, lipophilicity, and metabolic stability—critical parameters for oral bioavailability and favorable pharmacokinetics.[2]
-
Attachment of Covalent Warheads: For targeted covalent inhibitors, the secondary amine of the piperidine ring serves as an ideal, nucleophilic handle for attaching an electrophilic group (a "warhead"), such as an acrylamide. This group can then form an irreversible covalent bond with a nearby cysteine residue in the kinase active site, leading to potent and durable inhibition. This is the mechanism employed by the blockbuster drug Ibrutinib.[3]
-
A prime example of a kinase family targeted by such scaffolds is Bruton's Tyrosine Kinase (BTK), a non-receptor tyrosine kinase essential for B-cell signaling.[4][5] Dysregulation of the BTK pathway is implicated in various B-cell malignancies, making it a high-value therapeutic target.[5]
Core Synthetic Strategies & Methodologies
The assembly of complex kinase inhibitors from building blocks like this compound typically involves robust and versatile cross-coupling reactions. The general workflow involves preparing a suitably functionalized heterocyclic core and coupling it with the desired amine-containing fragment.
The two predominant methods for the key C-N bond formation are Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination.
-
SNAr Reaction: This method is effective when the heterocyclic core is highly electron-deficient (e.g., containing nitro groups or multiple nitrogen atoms) and has a good leaving group (like a halogen). The reaction proceeds by the addition of the amine nucleophile to the aromatic ring, followed by the elimination of the leaving group. It often requires elevated temperatures but avoids the cost of metal catalysts.
-
Buchwald-Hartwig Amination: This is an exceptionally powerful and widely used method for forming C-N bonds. It utilizes a palladium catalyst with a specialized phosphine ligand to couple an amine with an aryl or heteroaryl halide. Its major advantage is its broad substrate scope and tolerance of numerous functional groups, making it a cornerstone of modern medicinal chemistry.[1]
Experimental Protocols: Synthesis of an Ibrutinib Precursor
The following protocols outline a representative synthesis for a key precursor of Ibrutinib, (R)-1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one. This synthesis demonstrates the crucial C-N coupling and subsequent acrylation steps.
Protocol 1: Buchwald-Hartwig Coupling of Heterocyclic Core and Piperidine Fragment
This protocol details the palladium-catalyzed coupling between the pyrazolopyrimidine core and a protected piperidine fragment.
Reaction Scheme: 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine + Activated (S)-N-protected-3-hydroxypiperidine → (R)-N-protected-1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl))piperidine
| Parameter | Value / Description | Rationale / Causality |
| Heterocyclic Core | 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | The primary scaffold that binds to the kinase hinge region. |
| Amine Fragment | (S)-1-benzylpiperidin-3-yl methanesulfonate | A chiral, protected piperidine with an activated leaving group (mesylate) for coupling. The benzyl group is a stable protecting group removable by hydrogenation.[3] |
| Catalyst | Pd(OAc)₂ (Palladium(II) acetate) | A common and effective palladium precatalyst for cross-coupling reactions.[6] |
| Ligand | Xantphos | A bulky, electron-rich phosphine ligand that stabilizes the Pd(0) active species and promotes the crucial reductive elimination step.[6] |
| Base | Cs₂CO₃ (Cesium Carbonate) | A strong, non-nucleophilic base essential for the catalytic cycle. Its high solubility in organic solvents and the weakly coordinating nature of the cesium cation are beneficial.[3] |
| Solvent | Dioxane or DMF | Anhydrous, degassed polar aprotic solvents that are stable at high temperatures and effectively solvate the reaction components.[3][6] |
| Temperature | 90-110 °C | Sufficient thermal energy is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. |
| Reaction Time | 8-16 hours | Monitored by TLC or LC-MS for disappearance of starting material. |
Step-by-Step Procedure:
-
Inert Atmosphere: To an oven-dried Schlenk flask, add cesium carbonate (2.0 eq.), Pd(OAc)₂ (0.05 eq.), and Xantphos (0.1 eq.). Seal the flask, and purge with argon or nitrogen for 15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq.) and (S)-1-benzylpiperidin-3-yl methanesulfonate (1.2 eq.).
-
Solvent Addition: Add anhydrous, degassed dioxane (or DMF) via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress every 2-4 hours using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting pyrazolopyrimidine is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water (2x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of dichloromethane and methanol to yield the desired protected product.[3]
Protocol 2: Deprotection and Final Acrylation
This two-step protocol first removes the benzyl protecting group and then installs the acrylamide "warhead" to produce the final covalent inhibitor.
Step 2A: Debenzylation via Catalytic Hydrogenation
-
Dissolve the purified product from Protocol 1 in methanol or ethanol.
-
Add Palladium on carbon (10% Pd/C, ~10% w/w) to the solution.
-
Place the reaction vessel under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature for 4-12 hours.
-
Monitor by TLC/LC-MS for the loss of the benzyl group.
-
Upon completion, carefully filter the reaction mixture through Celite® to remove the Pd/C catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure. The resulting deprotected amine is often used directly in the next step without further purification.
Step 2B: Acrylation
-
Dissolve the deprotected amine from Step 2A in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) and cool the solution to 0 °C in an ice bath.
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5-2.0 eq.).
-
Slowly add acryloyl chloride (1.1 eq.) dropwise via syringe, keeping the internal temperature below 5 °C.
-
Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature.
-
Monitor by TLC/LC-MS until the starting amine is consumed.
-
Quench the reaction by adding water. Extract the product with DCM.
-
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final product by flash chromatography or recrystallization to yield the highly pure covalent kinase inhibitor.[3][7]
Conclusion and Future Outlook
The this compound scaffold and its related analogs represent a cornerstone in the synthesis of targeted kinase inhibitors. The inherent properties of the aminopyridine for hinge binding, combined with the strategic versatility of the piperidine ring, provide a robust platform for developing potent, selective, and bioavailable drugs. The synthetic methodologies detailed herein, particularly palladium-catalyzed cross-coupling, offer reliable and scalable routes to these complex molecules. As our understanding of kinase biology deepens, these fundamental building blocks and synthetic strategies will continue to be instrumental in the design of next-generation therapeutics for a wide range of human diseases.
References
- A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applic
- Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. (n.d.). NIH.
- Synthesis of a Bruton's Tyrosine Kinase Inhibitor. (2014). Thieme.
- Synthesis of a Bruton's Tyrosine Kinase Inhibitor. (2021). Thieme.
- A Technical Guide to the Discovery and Synthesis of Ibrutinib: A Covalent Bruton's Tyrosine Kinase Inhibitor. (2025). BenchChem.
- A method for preparation of ibrutinib precursor. (2017).
- Process for the preparation of ibrutinib. (n.d.).
- Ibrutinib Synthetic Routes. (n.d.). MedKoo Biosciences.
- Synthesis of Ibrutinib. (2021). Chinese Journal of Pharmaceuticals.
- Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6-Amino-3-chloropyridazine. (n.d.). BenchChem.
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US10435409B2 - Process for the preparation of ibrutinib - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of Novel Bruton’s Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. WO2017039425A1 - A method for preparation of ibrutinib precursor - Google Patents [patents.google.com]
Application Notes and Protocols for the N-functionalization of 2-(1-Piperidinyl)-3-pyridinamine
Abstract
This comprehensive guide provides detailed protocols for the N-functionalization of the exocyclic amino group of 2-(1-Piperidinyl)-3-pyridinamine, a versatile scaffold in medicinal chemistry and drug development. Recognizing the critical role of substituted aminopyridines in pharmacologically active compounds, this document outlines robust methodologies for N-acylation, N-alkylation, and N-arylation. Each protocol is presented with an emphasis on the underlying chemical principles, offering researchers the rationale behind experimental choices to ensure reproducibility and successful outcomes. This guide is intended for researchers, scientists, and drug development professionals seeking to diversify this key molecular framework.
Introduction: The Strategic Importance of this compound
The this compound core structure is a significant building block in the synthesis of novel therapeutic agents. The pyridine ring is a common motif in FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its overall stability.[1] The presence of a piperidine moiety can enhance solubility and introduce conformational rigidity, which is often beneficial for binding to biological targets.[2][3] The primary amino group at the 3-position is a key handle for chemical modification, allowing for the introduction of a wide array of functional groups that can modulate the compound's pharmacokinetic and pharmacodynamic properties.
This document provides detailed, validated protocols for the selective functionalization of this exocyclic amine, enabling the synthesis of diverse libraries of compounds for screening and lead optimization.
General Workflow for N-Functionalization
The functionalization of the 3-amino group of this compound can be categorized into three main transformations: N-acylation, N-alkylation, and N-arylation. The general workflow for these transformations is depicted below.
Caption: General workflow for the N-functionalization of this compound.
Protocol I: N-Acylation
N-acylation is a fundamental transformation for introducing amide functionalities. Amides are prevalent in pharmaceuticals due to their metabolic stability and ability to participate in hydrogen bonding. This protocol describes a general method for the N-acylation of this compound using an acyl chloride.
Rationale
The use of an acyl chloride in the presence of a non-nucleophilic base like triethylamine (TEA) is a standard and efficient method for amide bond formation. The primary amine of the substrate is sufficiently nucleophilic to attack the electrophilic carbonyl carbon of the acyl chloride. The TEA serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion. Dichloromethane (DCM) is an excellent solvent for this reaction due to its inertness and ability to dissolve a wide range of organic compounds.
Detailed Step-by-Step Protocol
-
Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Base Addition: Add triethylamine (TEA) (1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Acylating Agent Addition: Slowly add the desired acyl chloride (1.1 eq) dropwise to the stirred solution at 0 °C (ice bath).
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Characterization
The resulting N-acyl product can be characterized by standard spectroscopic methods. In the FTIR spectrum, the appearance of a strong carbonyl stretch (around 1650-1680 cm⁻¹) and an N-H stretch (around 3300 cm⁻¹) of the amide are indicative of a successful reaction. ¹H NMR spectroscopy should show a downfield shift of the aromatic protons adjacent to the newly formed amide group and the appearance of a new set of signals corresponding to the acyl group.
Protocol II: N-Alkylation via Reductive Amination
Reductive amination is a versatile and mild method for forming C-N bonds and is particularly useful for the synthesis of secondary and tertiary amines.[4][5][6] This protocol details the N-monoalkylation of this compound with an aldehyde or ketone.
Rationale
This two-step, one-pot procedure involves the initial formation of an imine or enamine intermediate between the primary amine of the substrate and the carbonyl compound. This intermediate is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB). STAB is preferred as it is less reactive towards the carbonyl starting material and selectively reduces the protonated imine, minimizing side reactions. The reaction is typically carried out in a non-protic solvent such as dichloromethane (DCM) or dichloroethane (DCE).
Detailed Step-by-Step Protocol
-
Preparation: To a round-bottom flask, add this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq).
-
Dissolution: Dissolve the reactants in anhydrous dichloroethane (DCE) to a concentration of 0.1-0.2 M.
-
Acid Catalyst (Optional): For less reactive carbonyls, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate imine formation.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with DCM (3x).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic phase. Purify the crude product by flash column chromatography.
Caption: Workflow for N-alkylation via reductive amination.
Protocol III: N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl amines.[1][7] This method is highly versatile and tolerates a wide range of functional groups.[8]
Rationale
This reaction involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired N-aryl product and regenerates the palladium(0) catalyst. The choice of ligand is crucial for the success of the reaction; bulky, electron-rich phosphine ligands such as Xantphos are often effective for coupling with aminopyridines. Sodium tert-butoxide is a commonly used strong, non-nucleophilic base.[9]
Detailed Step-by-Step Protocol
-
Preparation: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the aryl halide (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., NaOtBu, 1.5 eq) in a dry Schlenk tube.
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane as the solvent.
-
Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.
-
Cooling and Filtration: After cooling to room temperature, dilute the mixture with an appropriate solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.
-
Work-up: Concentrate the filtrate and partition the residue between water and ethyl acetate.
-
Extraction and Drying: Separate the layers and extract the aqueous phase with ethyl acetate (2x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: After filtration and concentration, purify the crude product by flash column chromatography.
Summary of N-Functionalization Protocols
| Functionalization | Reagents | Base | Solvent | Temperature | Key Considerations |
| N-Acylation | Acyl chloride or anhydride | Triethylamine | DCM | 0 °C to RT | Sensitive to moisture. |
| N-Alkylation | Aldehyde or ketone, STAB | - | DCE | Room Temp. | STAB is moisture-sensitive. |
| N-Arylation | Aryl halide, Pd catalyst, ligand | NaOtBu | Toluene/Dioxane | 80-110 °C | Requires inert atmosphere. |
Conclusion
The protocols detailed in this application note provide robust and versatile methods for the N-functionalization of this compound. By leveraging these well-established synthetic transformations, researchers can efficiently generate a diverse range of derivatives for applications in drug discovery and medicinal chemistry. The provided rationale and step-by-step instructions are designed to facilitate successful implementation and adaptation for specific research needs.
References
-
Chen, Z., Song, G., Qi, L., Gunasekar, R., Aïssa, C., Robertson, C., Steiner, A., Xue, D., & Xiao, J. (2024). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. The Journal of Organic Chemistry, 89(13), 9352–9359. [Link]
- Clark, J. H., & Macquarrie, D. J. (2016). Process for the N-alkylation of aminopyridines.
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
-
Grokipedia. (n.d.). Buchwald–Hartwig amination. Grokipedia. [Link]
-
Srinivasan, N., & Narayanan, V. (2007). Spectroscopic investigations of 2-aminopyridine. TSI Journals. [Link]
-
Al-Masoudi, N. A., & Al-Soud, Y. A. (2009). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 14(11), 4572–4583. [Link]
-
Various Authors. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. [Link]
-
Clemente, F., Matassini, C., & Cardona, F. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Chemistry – A European Journal, 26(50), 11417-11427. [Link]
-
Khom, S. T., et al. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. CSIR-NIScPR. [Link]
-
Chen, Z., et al. (2024). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. PubMed. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Sulovari, A., & Tanski, J. M. (2017). Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 9), 1361–1364. [Link]
-
Wang, H., et al. (2007). A Facile N-Monoalkylation of Aminopyridines. ResearchGate. [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
-
Zhao, H., et al. (2013). Unsuccessful intramolecular N-alkylation strategy. ResearchGate. [Link]
- Various Authors. (2011). Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride.
-
Pelter, A., & Nazer, B. (1994). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Science Madness. [Link]
-
Tussupbayev, S., et al. (2023). Design, synthesis, spectroscopic characterization, computational analysis, and in vitro α-amylase and α-glucosidase evaluation of 3-aminopyridin-2(1H)-one based novel monothiooxamides and 1,3,4-thiadiazoles. Organic & Biomolecular Chemistry, 21(38), 7801-7818. [Link]
-
Sulovari, A., & Tanski, J. M. (2017). Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine. Sci-Hub. [Link]
- Various Authors. (2019). A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride.
- Various Authors. (2014). Preparation of 3-amino-piperidine compounds via nitro-tetrahydropyridine precursors.
-
Various Authors. (2012). Synthesis, spectroscopic characterization and antimicrobial activity of 2,6 di-substituted piperidine-4-one derivatives. ResearchGate. [Link]
-
Various Authors. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Benoiton, N. L., & Chen, F. M. (1981). Studies on asymmetric induction associated with the coupling of N-acylamino acids and N-benzyloxycarbonyldipeptides. PubMed. [Link]
-
Kędzia, A., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules, 28(18), 6524. [Link]
-
PubChem. (n.d.). 3-Amino-2-piperidone. PubChem. [Link]
- Various Authors. (n.d.). An asymmetric synthesis method for (R)-3-amino piperidine derivatives.
-
Khom, S. T., et al. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. ResearchGate. [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 3. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sciencemadness.org [sciencemadness.org]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
"2-(1-Piperidinyl)-3-pyridinamine" as a building block for novel heterocycles
Commencing Chemical Investigation
I'm starting by delving deep into the chemical properties, reactivity, and existing applications of "2-(1-Piperidinyl)-3-pyridinamine." My focus is squarely on its potential as a crucial building block for heterocyclic synthesis. I'm exploring its known uses and reactions meticulously.
Initiating Reaction Protocol Design
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Starting Broad Search & Analysis
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Analyzing Core Structure and Plan
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Outlining Research Objectives
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Establishing Research Scope
I've initiated a thorough search for comprehensive information on "this compound" to support novel heterocycle synthesis. My focus is now on identifying published examples, established protocols, and associated mechanistic details. I'm also actively compiling data, including reaction conditions and yields, for subsequent tabulation and reference. I will start the application note with an introduction to the building block, followed by synthetic protocols, and data presentation. I'll add Graphviz diagrams to visualize reaction schemes.
Establishing Information Search Strategy
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Developing Comprehensive Search Criteria
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Developing Search Criteria Refinement
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Applikations- und Protokollhandbuch: Derivatisierung von 2-(1-Piperidinyl)-3-pyridinamin für SAR-Studien
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieses Dokument dient als detaillierte Anleitung zur Derivatisierung des Molekülgerüsts 2-(1-Piperidinyl)-3-pyridinamin. Als vielseitige Plattform in der medizinischen Chemie bietet dieses Molekül mehrere Angriffspunkte für Modifikationen, die für die Untersuchung von Struktur-Wirkungs-Beziehungen (SAR) entscheidend sind. Die hier beschriebenen Protokolle sind darauf ausgelegt, Forschern eine solide Grundlage für die Synthese von Analogbibliotheken zu bieten, um die pharmakologischen Eigenschaften zu optimieren.
Wissenschaftlicher und strategischer Überblick
Das 2-(1-Piperidinyl)-3-pyridinamin-Gerüst ist ein wichtiger Baustein in der Wirkstoffforschung. Es kombiniert eine Pyridin-Einheit, die in zahlreichen biologisch aktiven Molekülen vorkommt, mit einem Piperidin-Ring.[1][2] Die primäre Aminogruppe an Position 3 des Pyridinrings und der sekundäre Stickstoff des Piperidinrings sind ideale Ansatzpunkte für chemische Modifikationen. Solche Derivatisierungen sind entscheidend, um zu verstehen, wie strukturelle Änderungen die Affinität zu Zielproteinen, die Selektivität, die metabolische Stabilität und andere ADME-Eigenschaften (Absorption, Distribution, Metabolismus, Exkretion) beeinflussen.[3][4]
Die Elektronendichte des Pyridinrings beeinflusst die Reaktivität der Aminogruppe, was bei der Planung von Synthesen berücksichtigt werden muss. Die hier vorgestellten Strategien zielen darauf ab, eine breite chemische Vielfalt zu erzeugen, die für umfassende SAR-Studien erforderlich ist.
Logische Gliederung der Derivatisierungsstrategien
Die Derivatisierung konzentriert sich auf zwei Hauptreaktionszentren: die exozyklische 3-Amino-Gruppe und den endozyklischen Piperidin-Stickstoff. Die Auswahl der Reaktionen basiert auf ihrer Zuverlässigkeit, Vielseitigkeit und der Fähigkeit, eine breite Palette von funktionellen Gruppen einzuführen.
Abbildung 1: Übersicht der Derivatisierungsstrategien für 2-(1-Piperidinyl)-3-pyridinamin.
Protokolle zur Derivatisierung der 3-Amino-Gruppe
Die primäre Aminogruppe am Pyridinring ist ein hervorragender Nukleophil für eine Vielzahl von Reaktionen.
Protokoll 1: N-Acylierung der 3-Amino-Gruppe
Die N-Acylierung führt eine Amidbindung ein, die als Wasserstoffbrücken-Akzeptor und -Donor fungieren und die Lipophilie des Moleküls modulieren kann. Diese Reaktion wird typischerweise mit Acylchloriden, Anhydriden oder über eine aktivierte Carbonsäure durchgeführt.[5][6]
Rationale: Die Einführung verschiedener Acylgruppen (aliphatisch, aromatisch, heterocyclisch) ermöglicht die Untersuchung des sterischen und elektronischen Einflusses auf die biologische Aktivität.
Experimentelles Protokoll:
-
Vorbereitung: In einem trockenen 25-mL-Rundkolben unter Stickstoffatmosphäre werden 2-(1-Piperidinyl)-3-pyridinamin (1 mmol, 177 mg) und eine milde Base wie Triethylamin (1.5 mmol, 209 µL) in wasserfreiem Dichlormethan (DCM, 10 mL) gelöst.
-
Kühlung: Die Mischung wird in einem Eisbad auf 0 °C abgekühlt.
-
Reagenzzugabe: Das entsprechende Acylchlorid oder Anhydrid (1.1 mmol) wird langsam tropfenweise zu der gerührten Lösung gegeben.
-
Reaktion: Die Reaktion wird bei 0 °C für 30 Minuten gerührt und anschließend langsam auf Raumtemperatur erwärmt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) überwacht.
-
Aufarbeitung: Nach Abschluss der Reaktion wird die Mischung mit Wasser (10 mL) und anschließend mit gesättigter Natriumbicarbonatlösung (10 mL) gewaschen. Die organische Phase wird abgetrennt, über Natriumsulfat getrocknet und im Vakuum eingeengt.
-
Reinigung: Der Rückstand wird durch Säulenchromatographie auf Kieselgel (typischerweise mit einem Gradienten aus Hexan/Ethylacetat) gereinigt, um das gewünschte N-Acyl-Derivat zu erhalten.
| Reagenz (Beispiel) | Produktstruktur (Beispiel) | Erwartete Ausbeute | Analytische Daten (Erwartet) |
| Acetylchlorid | N-(2-(1-Piperidinyl)pyridin-3-yl)acetamid | 85-95% | LC-MS: [M+H]⁺ = 220.1 |
| Benzoylchlorid | N-(2-(1-Piperidinyl)pyridin-3-yl)benzamid | 80-90% | LC-MS: [M+H]⁺ = 282.2 |
| Cyclohexancarbonylchlorid | N-(2-(1-Piperidinyl)pyridin-3-yl)cyclohexancarboxamid | 80-90% | LC-MS: [M+H]⁺ = 288.2 |
Protokoll 2: N-Sulfonylierung der 3-Amino-Gruppe
Die Einführung einer Sulfonamidgruppe kann die Löslichkeit verbessern und zusätzliche Wasserstoffbrückenbindungen ermöglichen.[7]
Rationale: Sulfonamide sind in vielen zugelassenen Medikamenten vorhanden. Die Variation der Sulfonylgruppe (z.B. Aryl-, Alkylsulfonylchloride) ist eine bewährte Strategie zur Optimierung der pharmakokinetischen Eigenschaften.
Experimentelles Protokoll:
-
Vorbereitung: 2-(1-Piperidinyl)-3-pyridinamin (1 mmol, 177 mg) wird in wasserfreiem Pyridin (5 mL) in einem trockenen Rundkolben gelöst.
-
Kühlung: Die Lösung wird auf 0 °C gekühlt.
-
Reagenzzugabe: Das entsprechende Sulfonylchlorid (z.B. Benzolsulfonylchlorid, 1.1 mmol) wird portionsweise zugegeben.
-
Reaktion: Die Mischung wird bei Raumtemperatur für 12-24 Stunden gerührt. Der Fortschritt wird durch DC verfolgt.
-
Aufarbeitung: Die Reaktionsmischung wird auf Eiswasser gegossen und mit Ethylacetat (3 x 20 mL) extrahiet. Die vereinigten organischen Phasen werden mit 1 M Salzsäure, gesättigter Natriumbicarbonatlösung und Kochsalzlösung gewaschen, über Natriumsulfat getrocknet und eingeengt.
-
Reinigung: Die Reinigung erfolgt durch Säulenchromatographie (Kieselgel, Hexan/Ethylacetat-Gradient).
| Reagenz (Beispiel) | Produktstruktur (Beispiel) | Erwartete Ausbeute | Analytische Daten (Erwartet) |
| Benzolsulfonylchlorid | N-(2-(1-Piperidinyl)pyridin-3-yl)benzolsulfonamid | 70-85% | LC-MS: [M+H]⁺ = 318.1 |
| Methansulfonylchlorid | N-(2-(1-Piperidinyl)pyridin-3-yl)methansulfonamid | 75-90% | LC-MS: [M+H]⁺ = 256.1 |
Protokolle zur Derivatisierung des Piperidin-Stickstoffs
Der sekundäre Stickstoff im Piperidinring bietet eine weitere, orthogonale Möglichkeit zur Modifikation des Moleküls.
Protokoll 3: Reduktive Aminierung am Piperidin-Stickstoff
Die reduktive Aminierung ist eine robuste Methode zur Einführung von Alkylgruppen am Piperidin-Stickstoff.[8][9] Sie verläuft in der Regel in einem Schritt aus einem Aldehyd oder Keton.
Rationale: Die Einführung von Substituenten am Piperidin-Stickstoff kann die Basizität (pKa) und die Gesamtpolarität des Moleküls erheblich verändern, was sich direkt auf die Löslichkeit und die Interaktion mit dem Zielprotein auswirken kann.
Sources
- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine | Semantic Scholar [semanticscholar.org]
- 9. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(1-Piperidinyl)-3-pyridinamine
Welcome to the dedicated technical support guide for the synthesis of 2-(1-Piperidinyl)-3-pyridinamine. This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of this synthesis, optimize reaction yields, and troubleshoot common experimental hurdles. The guidance provided herein is based on established chemical principles and field-proven strategies to ensure robust and reproducible outcomes.
Introduction to Synthetic Strategies
The synthesis of this compound, a valuable building block in pharmaceutical development, is primarily achieved through two strategic pathways. The choice between these routes depends on starting material availability, scale, and the specific challenges encountered in the laboratory.
-
The Nitro-Reduction Pathway (SNAr Approach): This is often the more reliable and higher-yielding route. It involves the nucleophilic aromatic substitution (SNAr) of an activated precursor, 2-chloro-3-nitropyridine, with piperidine. The strong electron-withdrawing nitro group facilitates the substitution at the C2 position. The subsequent reduction of the nitro group furnishes the desired 3-amino product.
-
The Direct Coupling Pathway: This route involves the direct reaction of 2-chloro-3-aminopyridine with piperidine. This can be accomplished via a thermal SNAr reaction, which typically requires forcing conditions due to the deactivating effect of the 3-amino group, or more commonly via a Palladium-catalyzed Buchwald-Hartwig amination, which offers milder conditions and broader substrate scope.
This guide will provide troubleshooting for both pathways, helping you to identify and resolve issues to maximize your synthetic efficiency.
Visualized Workflow: The Nitro-Reduction Pathway
The following diagram outlines the key steps and decision points in the recommended SNAr/Nitro-Reduction synthetic route.
Caption: General workflow for the SNAr/Nitro-Reduction synthesis.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally better for obtaining high yields?
A1: For initial lab-scale synthesis, the Nitro-Reduction Pathway (Route 1) is often superior. The electron-withdrawing nitro group strongly activates the 2-position for nucleophilic aromatic substitution, leading to cleaner reactions and higher yields for the first step.[1][2] The subsequent reduction of the nitro group is typically a high-yielding and straightforward transformation. The Direct Coupling Pathway via thermal SNAr (Route 2a) can be sluggish and require harsh conditions due to the electron-donating nature of the 3-amino group, which deactivates the pyridine ring towards nucleophilic attack.[3]
Q2: Is a Buchwald-Hartwig amination necessary for the direct coupling of 2-chloro-3-aminopyridine?
A2: While not strictly necessary, it is highly recommended. A direct thermal SNAr reaction often requires high temperatures (>150 °C) and may result in low conversion and significant byproduct formation. The Buchwald-Hartwig amination allows the reaction to proceed under much milder conditions (typically <120 °C), provides higher yields, and is more tolerant of other functional groups.[4][5] It is the preferred method for direct C-N bond formation when the aryl halide is not sufficiently activated.
Q3: What are the main safety concerns for these syntheses?
A3: For the nitro-reduction pathway, working with nitro-aromatic compounds requires caution as they can be energetic. The reduction step, especially catalytic hydrogenation with H₂ gas, must be performed with appropriate equipment and safety measures to prevent ignition. For the Buchwald-Hartwig route, palladium catalysts and phosphine ligands can be air-sensitive and pyrophoric; handling under an inert atmosphere (Nitrogen or Argon) is critical. Always consult the Safety Data Sheet (SDS) for all reagents before beginning work.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, categorized by the observed problem.
Problem 1: Low or No Conversion of Starting Material
This is a common issue, particularly in the direct coupling of 2-chloro-3-aminopyridine.
| Potential Cause | Recommended Solution & Scientific Rationale |
| Insufficient Activation of Pyridine Ring (Direct SNAr) | The 3-amino group is electron-donating, which deactivates the ring for SNAr. Solution: Increase the reaction temperature in 10-20 °C increments. Use a higher boiling point solvent like DMSO or NMP. If conversion is still low, this route is likely unfeasible without catalytic assistance. Consider switching to the Buchwald-Hartwig protocol. |
| Incorrect Reaction Conditions (Nitro-Reduction SNAr) | Even with the activating nitro group, conditions must be adequate. Solution: Ensure the temperature is sufficient (refluxing ethanol or isopropanol is a good starting point). Using piperidine itself as the solvent (neat conditions) can increase the reaction rate by maximizing nucleophile concentration. |
| Catalyst Inactivity (Buchwald-Hartwig) | The palladium catalyst may have decomposed due to exposure to air or moisture, or the chosen ligand may be inappropriate. Solution: Ensure all reagents and solvents are rigorously dried and degassed. The reaction must be run under a strict inert atmosphere. If using a Pd(OAc)₂ or Pd₂(dba)₃ precursor, ensure the phosphine ligand is appropriate. For electron-rich pyridines, bulky, electron-rich phosphine ligands like Xantphos or Josiphos-type ligands are often effective.[5] |
| Base Incompatibility (Buchwald-Hartwig) | The base is critical for the catalytic cycle. Solution: Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are strong, non-nucleophilic bases commonly used. Ensure the base is fresh and has been stored under inert gas. Weaker bases like K₂CO₃ are often insufficient for this transformation. |
Problem 2: Formation of Significant Impurities/Byproducts
| Potential Cause | Recommended Solution & Scientific Rationale |
| Thermal Degradation | High reaction temperatures, especially above 150 °C, can cause decomposition of starting materials or the desired product, leading to complex impurity profiles. Solution: If possible, lower the reaction temperature. For direct coupling, this is a strong argument for switching to a milder Buchwald-Hartwig protocol. Monitor reaction progress by TLC or LC-MS to avoid prolonged heating after completion. |
| Reaction with the 3-Amino Group (Direct Coupling) | The 3-amino group on the starting material or product could potentially act as a nucleophile, leading to dimerization. Solution: This is less likely than reaction with piperidine, which is a stronger nucleophile. However, using a slight excess of piperidine (1.2-1.5 equivalents) can help ensure it outcompetes any potential side reactions. If dimerization is a confirmed issue, consider a protecting group strategy for the 3-amino function, though this adds steps to the synthesis. |
| Incomplete Reduction (Nitro-Reduction) | The reduction of the nitro group may stall, leaving nitroso or hydroxylamine intermediates. Solution: Ensure a sufficient excess of the reducing agent is used (e.g., 3-5 equivalents of iron powder for Fe/NH₄Cl reductions). For catalytic hydrogenation, ensure the catalyst is active (use a fresh batch if necessary) and that the system is free of catalyst poisons like sulfur compounds. Monitor the reaction until the starting material is fully consumed. |
Problem 3: Difficult Product Isolation and Purification
| Potential Cause | Recommended Solution & Scientific Rationale |
| Product is a Polar, Basic Oil | The target compound, like many amines, may not be a crystalline solid, making isolation difficult. Solution: After aqueous workup, ensure the organic layer is thoroughly dried (e.g., with Na₂SO₄ or MgSO₄) before concentrating. If the product is an oil, column chromatography on silica gel is the standard purification method. A gradient elution of ethyl acetate in hexanes, often with 1-2% triethylamine added to the mobile phase, is effective. The triethylamine prevents the basic amine product from streaking on the acidic silica gel. |
| Removal of Excess Piperidine | Piperidine is volatile but can be difficult to remove completely under vacuum, especially if it forms an azeotrope. Solution: After the reaction, perform an acidic wash (e.g., with 1M HCl) of the organic layer. This will protonate both the product and the excess piperidine, pulling them into the aqueous layer as hydrochloride salts. The organic layer containing non-basic impurities can be discarded. Then, basify the aqueous layer (e.g., with NaOH or Na₂CO₃) to pH > 10 and re-extract the free amine product back into an organic solvent like dichloromethane or ethyl acetate. |
| Removal of Palladium Catalyst Residues | Palladium residues can contaminate the final product and are often visible as a black or grey solid. Solution: After the reaction is complete, dilute the mixture and filter it through a pad of Celite® or silica gel, washing with the reaction solvent or ethyl acetate. This will remove the bulk of the insoluble catalyst. For more stringent removal, specific palladium scavengers can be employed. |
Troubleshooting Flowchart
This diagram provides a logical path for diagnosing and solving common synthesis problems.
Caption: A decision tree for troubleshooting common synthesis issues.
Reference Protocols
Protocol 1: SNAr and Reduction (Nitro-Reduction Pathway)
Step A: Synthesis of 2-(Piperidin-1-yl)-3-nitropyridine
-
To a round-bottom flask equipped with a reflux condenser, add 2-chloro-3-nitropyridine (1.0 eq).
-
Add piperidine (2.0 - 3.0 eq). The use of excess piperidine also allows it to act as a base to neutralize the HCl formed. Alternatively, use a solvent such as isopropanol or ethanol and add a non-nucleophilic base like triethylamine (1.5 eq).
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature. If performed neat, dilute with ethyl acetate.
-
Wash the organic mixture with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate, which can often be used in the next step without further purification.
Step B: Reduction to this compound
-
Dissolve the crude 2-(piperidin-1-yl)-3-nitropyridine (1.0 eq) in a mixture of ethanol and water (e.g., 5:1 ratio).
-
Add ammonium chloride (NH₄Cl, 3.0-4.0 eq) and iron powder (Fe, 3.0-5.0 eq).
-
Heat the mixture to reflux (approx. 80 °C) for 1-3 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and filter the mixture through a pad of Celite® to remove the iron salts, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Basify the remaining aqueous solution with aqueous NaOH to pH > 10.
-
Extract the product with ethyl acetate or dichloromethane (3x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Purify by column chromatography as needed.
Protocol 2: Buchwald-Hartwig Amination (Direct Coupling Pathway)
-
To an oven-dried Schlenk flask, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., Xantphos, 2-4 mol%).
-
Add the base (e.g., NaOtBu, 1.4 eq).
-
Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Under a positive pressure of inert gas, add 2-chloro-3-aminopyridine (1.0 eq) followed by anhydrous, degassed toluene or dioxane.
-
Add piperidine (1.2 eq) via syringe.
-
Heat the reaction mixture to 100-110 °C and stir until the starting material is consumed as monitored by TLC or LC-MS (typically 8-24 hours).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite® to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
References
-
Organic Syntheses. Pyridine, 3-amino- Org. Synth. 1941, 21, 12. [Link]
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Chambers, J., et al. (2022). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]
-
Um, I. H., et al. (2015). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Journal of Organic Chemistry. [Link]
-
Ali, M. A., et al. (2016). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Mahdhaoui, F., et al. (2019). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. International Journal of Chemical Kinetics. [Link]
-
Stack Exchange. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Chemistry Stack Exchange. [Link]
-
Nolan, S. P., et al. (2007). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organometallics. [Link]
-
ResearchGate. (2005). Amination of 2-halopyridines. ResearchGate. [Link]
-
ResearchGate. (2018). How to remove piperidine and PEG(3)-amine from solution without removing product that also contains amine groups?. ResearchGate. [Link]
-
Taylor, R. D., et al. (2012). A mild, catalyst-free synthesis of 2-aminopyridines. Tetrahedron Letters. [Link]
Sources
Technical Support Center: Purification of 2-(1-Piperidinyl)-3-pyridinamine
Welcome to the technical support center for the purification of 2-(1-Piperidinyl)-3-pyridinamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to navigate the challenges associated with purifying this compound. Our focus is on providing practical, field-tested insights to ensure the integrity and purity of your final product.
I. Understanding the Molecule: Key Purification Considerations
This compound is a heterocyclic compound featuring both a pyridine ring and a piperidinyl substituent, as well as a primary amine. This unique structure presents specific challenges during purification, primarily due to its basicity and potential for multiple protonation states. The presence of two basic nitrogen atoms (the pyridine nitrogen and the piperidinyl nitrogen) can lead to strong interactions with silica gel, causing tailing and poor separation during column chromatography. Furthermore, the primary amine is susceptible to oxidation, which can result in colored impurities.
II. Frequently Asked Questions (FAQs)
Here we address some of the common questions encountered during the purification of this compound.
Q1: My compound is streaking badly on the TLC plate and the column. What is the cause and how can I fix it?
A1: Streaking is a common issue when purifying basic compounds like this compound on silica gel. The basic nitrogen atoms in your compound can interact strongly with the acidic silanol groups on the silica surface, leading to poor elution and band broadening.
-
Solution: To mitigate this, you can add a small amount of a basic modifier to your eluent system. Triethylamine (TEA) or ammonia solution are commonly used for this purpose. A typical starting point is to add 0.1-1% of TEA to your solvent system. This will neutralize the acidic sites on the silica gel, reducing the strong adsorption of your basic compound and resulting in sharper bands and better separation.[1]
Q2: I am observing a colored impurity in my product, even after column chromatography. What could it be and how do I remove it?
A2: The presence of color, often yellow or brown, can be indicative of oxidation of the aminopyridine moiety. Primary aromatic amines are known to be susceptible to air oxidation, which can form colored byproducts.
-
Solution:
-
Activated Carbon Treatment: You can treat a solution of your compound with activated carbon. The activated carbon will adsorb the colored impurities. Dissolve your compound in a suitable organic solvent, add a small amount of activated carbon, stir for a short period (e.g., 15-30 minutes), and then filter the mixture through a pad of Celite® to remove the carbon.[1]
-
Reducing Agent Wash: During the work-up, washing the organic layer with a dilute solution of a reducing agent like sodium bisulfite can help to remove some colored oxidation products.[1]
-
Q3: What is the best method for removing residual starting materials or byproducts from my crude product?
A3: The choice of purification method will depend on the nature of the impurities.
-
Column Chromatography: This is the most versatile method for separating compounds with different polarities. For this compound, a normal-phase silica gel column is typically used.
-
Recrystallization: If your compound is a solid and has a high degree of purity (>95%), recrystallization can be an effective final purification step to obtain highly pure crystalline material. However, finding a suitable solvent system can be challenging.
-
Acid-Base Extraction: You can exploit the basicity of your compound to perform an acid-base extraction. Dissolve the crude material in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). Your basic product will move to the aqueous layer, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer with a base (e.g., NaOH) and extract your purified product back into an organic solvent.
Q4: My recrystallization is not working. The compound either oils out or doesn't crystallize at all. What should I do?
A4: Successful recrystallization depends on finding a solvent system where your compound is soluble at high temperatures but sparingly soluble at low temperatures.
-
Troubleshooting:
-
Solvent Screening: Perform a systematic solvent screen using small amounts of your compound in different solvents of varying polarities (e.g., hexane, ethyl acetate, ethanol, water).
-
Solvent Mixtures: If a single solvent is not effective, try a binary solvent system. Dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.
-
III. Troubleshooting Guide: Column Chromatography
Column chromatography is a primary purification technique for this compound. Below is a troubleshooting guide for common issues.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound does not move from the origin (streaking at the top of the column) | The eluent is not polar enough.The compound is strongly adsorbed to the silica gel due to its basicity. | Gradually increase the polarity of the eluent system.Add a small percentage of a basic modifier, such as triethylamine or ammonia, to the eluent to reduce tailing and improve elution.[1] |
| Poor separation of the product from impurities (co-elution) | Inappropriate eluent system.Column is overloaded with the crude product.Flow rate is too high. | Optimize the eluent system using thin-layer chromatography (TLC) before running the column.Use a larger column or reduce the amount of crude material loaded.Decrease the flow rate to allow for better equilibration and separation.[1] |
| The product elutes too quickly with the solvent front | The eluent is too polar. | Start with a less polar eluent and gradually increase the polarity (gradient elution).[1] |
| Cracking or channeling of the silica gel bed | Improper packing of the column.Running the column dry. | Ensure the silica gel is packed as a uniform slurry.Always maintain a level of solvent above the silica bed.[1] |
IV. Experimental Protocol: Flash Column Chromatography
This protocol provides a general guideline for the purification of this compound using flash column chromatography.
1. Preparation of the Column:
- Select an appropriately sized flash column based on the amount of crude material.
- Prepare a slurry of silica gel in the initial, least polar eluent.
- Carefully pack the column with the slurry, ensuring a uniform and level bed.
- Equilibrate the column by passing several column volumes of the initial eluent through it.
2. Sample Loading:
- Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
- Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
3. Elution:
- Begin elution with a low polarity solvent system (e.g., 100% hexane or a hexane/ethyl acetate mixture).
- Gradually increase the polarity of the eluent (gradient elution) to facilitate the separation of impurities and the elution of your product. A common gradient might be from 0% to 50% ethyl acetate in hexane, with the addition of 0.5% triethylamine throughout.
- Monitor the elution using TLC by collecting fractions and spotting them on a TLC plate.
4. Product Collection and Analysis:
- Combine the fractions containing the pure product, as determined by TLC analysis.
- Evaporate the solvent under reduced pressure to obtain the purified this compound.
- Confirm the purity of the final product using analytical techniques such as NMR, LC-MS, or melting point analysis.
V. Visualization of the Purification Workflow
Decision Tree for Purification Method Selection
The following diagram illustrates a decision-making process for selecting the most appropriate purification strategy for this compound.
Caption: Decision tree for selecting a purification method.
Troubleshooting Workflow for Column Chromatography
This flowchart outlines a systematic approach to troubleshooting common issues encountered during the column chromatography of this compound.
Caption: Troubleshooting flowchart for column chromatography.
VI. References
-
Benchchem. (2025). Technical Support Center: Purification of 2-Amino-4-bromopyridine Reaction Products. Retrieved from
Sources
Technical Support Center: Palladium-Catalyzed Amination of 3-Halopyridines
Welcome to the technical support center for palladium-catalyzed amination of 3-halopyridines, a cornerstone of modern synthetic chemistry.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-N bond-forming reaction. Here, we move beyond simple protocols to explore the underlying principles that govern success, helping you troubleshoot effectively and optimize your synthetic routes.
The pyridine moiety is a privileged scaffold in medicinal chemistry, and the Buchwald-Hartwig amination has become an indispensable tool for its functionalization.[1] However, the electron-deficient nature of the pyridine ring and the potential for the nitrogen atom to coordinate with the palladium catalyst can present unique challenges.[3] This guide provides a structured approach to overcoming these hurdles.
Frequently Asked Questions (FAQs)
Here are some of the most common issues encountered during the palladium-catalyzed amination of 3-halopyridines:
Q1: My reaction with a 3-chloropyridine shows low or no conversion. What are the primary causes?
Low conversion with chloropyridines is a frequent challenge because the C-Cl bond is less reactive than C-Br or C-I bonds.[4] The rate-limiting step is often the oxidative addition of the chloropyridine to the Pd(0) complex.[4] To address this, consider the following:
-
Catalyst System : Employ a highly active catalyst system. This typically involves bulky, electron-rich phosphine ligands like those from the Buchwald (e.g., SPhos, RuPhos) or Hartwig (e.g., Josiphos-type) series.[4]
-
Catalyst Loading : For less reactive chloropyridines, increasing the catalyst loading from the standard 1-2 mol% to as high as 5 mol% may be necessary.[4]
-
Temperature : These reactions often demand higher temperatures, typically in the 80-110 °C range, to facilitate the challenging oxidative addition step.[4]
Q2: I'm observing a significant amount of hydrodehalogenation (replacement of the halogen with -H). How can I minimize this side reaction?
Hydrodehalogenation is a common side reaction where the halopyridine is reduced instead of aminated.[4][5] This can occur when the desired reductive elimination is slow, allowing competing pathways to dominate. Key strategies to suppress this include:
-
Ligand Choice : The ligand is critical. Bulky, electron-rich ligands that accelerate reductive elimination are essential to favor C-N bond formation.[4]
-
Base Selection : While a strong base is needed, a less sterically hindered base might sometimes mitigate this issue.[5]
-
Water Content : Ensure anhydrous conditions, as trace water can be a proton source for this side reaction.[4]
Q3: My reaction is stalling, and I see a black precipitate forming. What is happening?
The formation of a black precipitate, known as palladium black, is a clear indicator of catalyst decomposition.[6] The active Pd(0) catalyst has aggregated into an inactive elemental form. This can be caused by:
-
Oxygen Exposure : The Pd(0) catalyst is sensitive to oxygen.[3] Ensure all reagents and solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen).[7][8]
-
Ligand Degradation : Phosphine ligands can be susceptible to oxidation.[6]
-
Substrate-Induced Deactivation : The pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation.[3] The choice of a suitable ligand is crucial to prevent this.[9]
In-Depth Troubleshooting Guides
Problem 1: Low or No Product Yield
Low yield is a multifaceted problem that requires a systematic approach to diagnose and solve.
Caption: A workflow for troubleshooting low yields in amination reactions.
-
Catalyst System Inactivity : The generation of the active LPd(0) species is crucial.[10] If you are using a Pd(II) source like Pd(OAc)₂, ensure your conditions promote its reduction. Using a palladacycle precatalyst can offer more reliable generation of the active catalyst.[10] The pyridine nitrogen itself can inhibit the catalyst; bulky biarylphosphine ligands are designed to prevent this and stabilize the active catalytic species.[9][11]
-
Sub-optimal Reaction Parameters :
-
Base : A strong, non-nucleophilic base is generally required. Sodium tert-butoxide (NaOtBu) is a common choice.[4] However, for base-sensitive substrates, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be effective, though they may require more active catalyst systems and higher temperatures.[4][12] The solubility and particle size of the base can also be critical; ensure it is finely ground and well-stirred.[10]
-
Solvent : Anhydrous, degassed solvents are paramount.[4] Toluene and 1,4-dioxane are commonly used.[4] Chlorinated solvents, acetonitrile, and pyridine should be avoided as they can inhibit the reaction by coordinating to the palladium center.[10]
-
Temperature : For challenging substrates like 3-chloropyridines, temperatures between 80-110 °C are often necessary to drive the reaction to completion.[4]
-
Problem 2: Formation of Side Products
The appearance of unexpected products can complicate purification and reduce the yield of the desired amine.
| Side Reaction | Description | Probable Causes | Mitigation Strategies |
| Hydrodehalogenation | Replacement of the halogen atom with a hydrogen atom.[4] | Slow reductive elimination; presence of water or other proton sources.[4] | Use bulky, electron-rich ligands to accelerate reductive elimination; ensure strictly anhydrous conditions.[4] |
| Homocoupling of Amine | Formation of a hydrazine derivative from two amine molecules. | Can be promoted by certain catalyst systems and high concentrations of the amine. | Adjust the stoichiometry of the reactants; screen different ligands. |
| Ether Formation | If using an alkoxide base (e.g., NaOtBu) and a reactive aryl halide, direct nucleophilic substitution to form an ether can sometimes occur, especially at high temperatures. | High reaction temperatures; highly activated aryl halide. | Use a non-nucleophilic base like LHMDS or K₃PO₄; lower the reaction temperature if possible.[12] |
Problem 3: Catalyst Deactivation and Poisoning
The palladium catalyst is the heart of the reaction, and protecting it is key to success.
Caption: A simplified catalytic cycle for Buchwald-Hartwig amination and common deactivation pathways.
As illustrated, the pyridine substrate itself can act as a ligand for the palladium center, leading to catalytically inactive species.[3] This is a primary reason why heteroaryl substrates can be challenging. The use of bulky biarylphosphine ligands helps to create a sterically hindered environment around the palladium, disfavoring the binding of the pyridine nitrogen and promoting the desired catalytic turnover.[9][11]
Experimental Protocols
General Protocol for a Screening Reaction
This protocol provides a robust starting point for the amination of a 3-halopyridine.
-
Inert Atmosphere Setup : To a flame-dried Schlenk tube or vial equipped with a magnetic stir bar, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., SPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv).[8]
-
Evacuation and Backfilling : Seal the vessel with a septum and evacuate and backfill with argon or nitrogen at least three times to ensure a completely inert atmosphere.[8]
-
Reagent Addition : Add the 3-halopyridine (1.0 equiv) and the amine (1.2 equiv).
-
Solvent Addition : Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, to achieve a concentration of ~0.1 M) via syringe.[8]
-
Reaction : Place the sealed vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.[7]
-
Monitoring : Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[8]
-
Work-up : After completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.[8]
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[8]
This guide provides a framework for understanding and troubleshooting the palladium-catalyzed amination of 3-halopyridines. By systematically evaluating each component of the reaction, you can overcome common challenges and achieve high yields of your desired products.
References
- BenchChem.
- BenchChem.
- BenchChem.
- BenchChem.
- Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SyntheticPage 602.
- McCann, S. D., Reichert, E. C., Arrechea, P., & Buchwald, S. L. (2020).
-
Wikipedia. Buchwald–Hartwig amination. [Link]
- BenchChem.
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
Cañellas, S., et al. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. research.rug.nl [research.rug.nl]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Improving Regioselectivity in the Functionalization of 2-Aminopyridines
Welcome to the Technical Support Center for the regioselective functionalization of 2-aminopyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving site-selectivity in their reactions. The 2-aminopyridine scaffold is a cornerstone in medicinal chemistry and materials science, making its precise modification a critical task.[1][2][3] This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome common challenges in your experimental work.
The inherent electronic properties of the pyridine ring, combined with the directing effects of the amino group, create a nuanced reactivity landscape.[4][5] This guide will dissect these factors to provide a clear path toward predictable and high-yielding functionalization at the desired position.
Frequently Asked Questions (FAQs)
Q1: My C-H functionalization of a 2-aminopyridine is giving me a mixture of C3, C4, and C5 isomers. What are the primary factors controlling regioselectivity?
A1: Achieving regioselectivity in C-H functionalization of 2-aminopyridines is a well-documented challenge.[6][7][8] The outcome is a delicate balance of several competing factors:
-
Inherent Electronics of the Pyridine Ring: The pyridine nitrogen is electron-withdrawing, which deactivates the ring towards electrophilic attack, particularly at the C2, C4, and C6 positions.[4] This makes the C3 and C5 positions electronically favored for electrophilic functionalization.
-
The Amino Group as a Directing Group: The 2-amino group is an activating, ortho-, para-directing group. In the context of the pyridine ring, it strongly activates the C3 and C5 positions for electrophilic attack. However, its ability to chelate with transition metal catalysts can direct functionalization to the C3 position.[9]
-
Steric Hindrance: Bulky substituents on the pyridine ring, the amino group, or the incoming reagent can significantly influence the regiochemical outcome by blocking access to more sterically congested sites.[10][11][12] For instance, a large N-substituent on the amino group can favor functionalization at the more accessible C5 position over the C3 position.
-
Reaction Conditions: The choice of catalyst, ligand, solvent, and temperature can dramatically alter the regioselectivity.[4][10] For metal-catalyzed reactions, the ligand plays a crucial role in the coordination environment of the metal, thereby influencing which C-H bond is activated.[13]
Troubleshooting Decision Tree:
Caption: A decision tree for troubleshooting regioselectivity.
Q2: I am attempting a transition-metal-catalyzed C-H arylation at the C3 position, but I am observing significant N-arylation of the amino group. How can I prevent this?
A2: N-Arylation is a common side reaction. The exocyclic amino group can act as a nucleophile and compete with the desired C-H activation pathway.[14] Here are several strategies to mitigate this:
-
Protecting the Amino Group: The most straightforward approach is to protect the amino group with a removable group that reduces its nucleophilicity. Common protecting groups include acetyl (Ac), pivaloyl (Piv), or Boc. These can often be removed under acidic or basic conditions after the C-H functionalization step.
-
Choice of Base: In the absence of a base, alkylation of 2-aminopyridines typically occurs at the ring nitrogen. However, in the presence of a non-nucleophilic base like sodium amide or alkyl-lithiums, deprotonation of the amino group can occur, leading to a powerful nucleophile that favors reaction at the exocyclic nitrogen.[14] Carefully selecting a weaker or sterically hindered base can disfavor N-arylation.
-
Ligand Modification: In some palladium-catalyzed systems, the choice of ligand can influence the relative rates of C-H activation versus N-arylation. Experimenting with different phosphine or N-heterocyclic carbene (NHC) ligands may favor the desired C-H functionalization pathway.
-
Use of a Directing Group: The amino group itself can act as a directing group, facilitating C-H activation at the adjacent C3 position through chelation with the metal catalyst.[9] Optimizing conditions to favor this chelation-assisted pathway can outcompete the N-arylation reaction.
Q3: My attempts at functionalizing the C5 position are consistently yielding the C3 isomer as the major product. How can I favor C5 functionalization?
A3: The C3 position is often electronically and sterically more accessible, making C5 functionalization challenging.[8] Here are some strategies to promote reaction at the C5 position:
-
Steric Blockade at C3: Introducing a sterically demanding substituent at the C3 position can effectively block this site and direct functionalization to C5. This substituent can be a temporary blocking group that is removed later in the synthesis.
-
Directing Groups at C4 or C6: A directing group at the C4 or C6 position can steer functionalization to the adjacent C5 position. The choice of directing group and catalyst system is crucial for success.
-
Temporary Dearomatization Strategies: Recent advances have utilized temporary dearomatization of the pyridine ring to alter its reactivity profile.[7][15][16] These methods can make the C5 position more nucleophilic, allowing for selective functionalization with electrophiles.
-
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for regioselective C-H functionalization.[17][18][19][20] By carefully choosing the photocatalyst and reaction conditions, it may be possible to generate radical intermediates that preferentially react at the C5 position.
Troubleshooting Guides
Issue 1: Low Yield in a Palladium-Catalyzed C3-Arylation
| Potential Cause | Troubleshooting Step | Rationale |
| Catalyst Deactivation | Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands (e.g., XPhos, SPhos, RuPhos). Ensure strictly anhydrous and anaerobic conditions. | The pyridine nitrogen can coordinate to the palladium center and inhibit catalysis.[4] The choice of ligand can modulate the catalyst's stability and activity. |
| Incorrect Oxidant | If using an oxidative C-H activation protocol, screen different oxidants (e.g., Ag₂CO₃, Cu(OAc)₂, benzoquinone). | The oxidant is crucial for regenerating the active catalytic species. Its compatibility with the substrate and catalyst is key. |
| Poor Solubility | Experiment with different solvents or solvent mixtures (e.g., toluene, dioxane, DMF, DMA). | Poor solubility of the starting materials or catalyst can lead to low reaction rates and yields. |
| Sub-optimal Temperature | Perform a temperature screen (e.g., 80 °C, 100 °C, 120 °C). | C-H activation steps often have a high activation energy and require elevated temperatures. However, excessively high temperatures can lead to catalyst decomposition or side reactions. |
Issue 2: N-Functionalization vs. C-Functionalization
| Observation | Potential Cause | Recommended Action |
| Predominant N-alkylation | The amino group is more nucleophilic than the desired C-H bond under the reaction conditions. | Protect the amino group with a suitable protecting group (e.g., Boc, Ac). Alternatively, modify the reaction conditions (e.g., use a non-polar solvent, avoid strong bases) to disfavor N-alkylation.[14] |
| Mixture of N- and C-arylation | Competing reaction pathways are occurring at similar rates. | Optimize the ligand-to-metal ratio to favor the C-H activation pathway. A higher ligand concentration can sometimes suppress undesired side reactions. Consider a different catalyst system that is known to be more selective for C-H functionalization. |
| Formation of di-arylated product (N and C) | Both sites are reactive under the reaction conditions. | Use a stoichiometric amount of the arylating agent. If the issue persists, protecting the amino group is the most reliable solution. |
Experimental Protocols
Protocol 1: Palladium-Catalyzed C3-Arylation of 2-Aminopyridine using a Picolinamide Directing Group
This protocol is adapted from methodologies that utilize a directing group to achieve high regioselectivity.[21]
Step 1: Synthesis of the Picolinamide-Protected 2-Aminopyridine
-
To a solution of 2-aminopyridine (1.0 equiv.) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.5 equiv.).
-
Slowly add picolinoyl chloride (1.1 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract the product with DCM.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the N-(pyridin-2-yl)picolinamide.
Step 2: C3-Arylation
-
In a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), combine N-(pyridin-2-yl)picolinamide (1.0 equiv.), the desired aryl iodide (1.2 equiv.), Pd(OAc)₂ (5 mol%), and a suitable ligand such as XPhos (10 mol%).
-
Add K₂CO₃ (2.0 equiv.) as the base.
-
Add anhydrous dioxane as the solvent.
-
Seal the tube and heat the reaction mixture at 110 °C for 24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography to obtain the C3-arylated product.
Step 3: Deprotection of the Picolinamide Group
-
Dissolve the C3-arylated product in a mixture of methanol and aqueous NaOH (e.g., 2 M).
-
Heat the mixture to reflux for 6-12 hours, monitoring by TLC or LC-MS.
-
Cool the reaction, neutralize with aqueous HCl, and extract the product with ethyl acetate.
-
Dry, concentrate, and purify by column chromatography to yield the C3-arylated 2-aminopyridine.
Workflow Diagram:
Caption: Workflow for C3-arylation via a directing group strategy.
References
-
HKUST Research Portal. meta-Selective C−H Functionalization of Pyridines. 2023. Available from: [Link]
-
PubMed. Regioselective Iron-Catalyzed [2 + 2 + 2] Cycloaddition Reaction Forming 4,6-Disubstituted 2-Aminopyridines from Terminal Alkynes and Cyanamides. 2017. Available from: [Link]
-
Semantic Scholar. meta-Selective C-H Functionalization of Pyridines. Available from: [Link]
-
PubMed. Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines. 2023. Available from: [Link]
-
Xingwei Li. meta‐Selective C−H Functionalization of Pyridines. 2023. Available from: [Link]
-
ResearchGate. Strategies for the meta‐C−H functionalization of pyridines. Available from: [Link]
-
Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. 2025. Available from: [Link]
-
NIH. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Available from: [Link]
-
NIH. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. Available from: [Link]
-
ACS Publications. Iron-Catalyzed Formation of 2-Aminopyridines from Diynes and Cyanamides. Available from: [Link]
-
NIH. Iron-catalyzed formation of 2-aminopyridines from diynes and cyanamides. 2012. Available from: [Link]
-
ResearchGate. Established strategies for controlling regioselectivity in C−H activation of pyridine. Available from: [Link]
-
ResearchGate. Regioselective Functionalization of 2-Pyridones through C-H Bond Activation. 2025. Available from: [Link]
-
Semantic Scholar. Site-Selective Functionalization of Pyridinium Derivatives via Visible-Light-Driven Photocatalysis with Quinolinone. 2019. Available from: [Link]
-
RSC Publishing. C-H Functionalization of Pyridines. Available from: [Link]
-
ResearchGate. Problem of Regioselectivity in the Amination of 2-Fluoro-5-iodopyridine with Adamantylalkyl Amines. 2025. Available from: [Link]
-
NIH. A mild, catalyst-free synthesis of 2-aminopyridines. Available from: [Link]
-
ResearchGate. Computational studies of the regioselectivity determining carbopalladation step Optimal pathway with L2 as a model 3-selective ligand. Available from: [Link]
-
ACS Publications. C−H Activation of Phenyl Imines and 2-Phenylpyridines with [Cp*MCl2]2 (M = Ir, Rh): Regioselectivity, Kinetics, and Mechanism. Available from: [Link]
-
Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. 2025. Available from: [Link]
-
Sci-Hub. Regioselective Syntheses of Functionalized 2‐Aminopyridines and 2‐Pyridinones Through Nucleophile‐Induced Ring Transformation Reactions. Available from: [Link]
-
NIH. Regioselective, Photocatalytic α–Functionalization of Amines. Available from: [Link]
-
Site-Selective Functionalization of Pyridinium Derivatives via Visible-Light-Driven Photocatalysis with Quinolinone. 2019. Available from: [Link]
-
AIR Unimi. Late‐Stage Functionalisation of Pyridine‐Containing Bioactive Molecules: Recent Strategies and Perspectives. Available from: [Link]
-
Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Available from: [Link]
-
A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. Available from: [Link]
-
PubMed. Regioselective, Photocatalytic α-Functionalization of Amines. 2020. Available from: [Link]
-
ResearchGate. Steric and electronic effects in SN2 reactions. 2025. Available from: [Link]
-
NIH. 1-Aminopyridinium Ylides as Monodentate Directing Groups for sp3 C—H Bond Functionalization. 2019. Available from: [Link]
-
Journal of Medicinal Chemistry. 2-Aminopyridines as Highly Selective Inducible Nitric Oxide Synthase Inhibitors. Differential Binding Modes Dependent on Nitrogen Substitution. Available from: [Link]
-
Global Science Press. Intermolecular Interaction in 2-Aminopyridine: A Density Functional Study. 2013. Available from: [Link]
-
MDPI. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Available from: [Link]
-
RSC Publishing. Photocatalytic regioselective C–H bond functionalizations in arenes. Available from: [Link]
-
GalChimia. Easy Access to 2-Aminopyridines. 2020. Available from: [Link]
-
PubMed. Regioselective synthesis and molecular docking studies of functionalized imidazo [1,2-a]pyridine derivatives through MCRs. 2023. Available from: [Link]
-
PubMed. Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity. 2025. Available from: [Link]
-
MDPI. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Available from: [Link]
-
Organic Chemistry Portal. Palladium-Catalyzed Regioselective C-H Functionalization/Annulation Reaction of Amides and Allylbenzenes for the Synthesis of Isoquinolinones and Pyridinones. Available from: [Link]
-
MDPI. A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. 2023. Available from: [Link]
-
NIH. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Available from: [Link]
-
ResearchGate. Regioselective C-H activation. Available from: [Link]
-
MDPI. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Available from: [Link]
-
RSC Publishing. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). 2025. Available from: [Link]
-
NIH. N-Amino Pyridinium Salts in Organic Synthesis. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 7. [PDF] meta-Selective C-H Functionalization of Pyridines. | Semantic Scholar [semanticscholar.org]
- 8. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 17. Regioselective, Photocatalytic α–Functionalization of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pr.ibs.re.kr [pr.ibs.re.kr]
- 19. Regioselective, Photocatalytic α-Functionalization of Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Photocatalytic regioselective C–H bond functionalizations in arenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 21. rsc.org [rsc.org]
Technical Support Center: Navigating the Scale-Up of 2-(1-Piperidinyl)-3-pyridinamine Synthesis
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: Welcome to the technical support center for the synthesis of 2-(1-Piperidinyl)-3-pyridinamine. This molecule is a valuable heterocyclic amine scaffold, frequently utilized as a key intermediate in the development of active pharmaceutical ingredients (APIs). While its synthesis may appear straightforward at the laboratory bench, transitioning to pilot plant or manufacturing scale introduces a host of challenges that can impact yield, purity, and process safety.
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed to help you navigate the complexities of scaling this reaction. We will focus on the two most industrially relevant synthetic pathways: direct Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination. Our approach is grounded in mechanistic understanding and practical, field-proven experience to ensure your scale-up process is robust, reproducible, and efficient.
Section 1: Core Scale-Up Principles & FAQs
Scaling a chemical reaction is not merely a linear increase in reagent quantities. The shift in the surface-area-to-volume ratio fundamentally alters the physical environment of the reaction, often leading to unexpected outcomes.[1]
Frequently Asked Questions (FAQs)
Q1: My reaction yield dropped from 90% in a 1L flask to 60% in a 100L reactor. What are the most likely causes? A1: This is a classic scale-up challenge primarily rooted in mass and heat transfer limitations.[1][2][3]
-
Inefficient Mixing: A magnetic stir bar provides excellent mixing in a round-bottom flask, but in a large reactor, mechanical stirrers can create inefficient mixing zones or "dead spots." This leads to poor distribution of reagents and localized concentration gradients, which can stall the reaction or promote side-product formation.[3][4]
-
Heat Transfer Issues: Large reactors have a much smaller surface-area-to-volume ratio, making it harder to dissipate or apply heat. If the reaction is exothermic, localized "hot spots" can form, leading to thermal degradation of the product or starting materials.[2][5] Conversely, for endothermic reactions, it may be difficult to maintain the required temperature uniformly throughout the vessel.
Q2: I'm observing new, unidentifiable impurities on the kilogram scale that were not present in my lab experiments. Why is this happening? A2: This phenomenon, known as "impurity amplification," is common during scale-up.[3]
-
Minor Pathways Become Major: A side reaction that produces a negligible 0.1% impurity at the gram scale can become a significant 1% or higher issue at the kilogram scale, complicating purification.
-
Increased Reaction Time: Longer addition times or heating/cooling cycles at scale mean the reactants and products are exposed to the reaction conditions for extended periods, providing more opportunity for degradation or side reactions.
-
Raw Material Quality: The impact of minor impurities in starting materials is magnified at a larger scale. An impurity that was inconsequential before may now inhibit the catalyst or participate in a side reaction.[2]
Q3: How should I adapt my purification strategy when moving from lab to plant? A3: Purification is often the biggest bottleneck in process chemistry.
-
From Chromatography to Crystallization: Flash column chromatography, a staple in the research lab, is generally not economically viable or practical for multi-kilogram scale production.[6] The focus must shift to developing a robust crystallization or recrystallization procedure. This is the most scalable and cost-effective method for purifying solid compounds.[4]
-
Work-up Considerations: Liquid-liquid extractions must be optimized to minimize solvent volumes and prevent emulsion formation, which is a much larger problem in a 500L reactor than in a 1L separatory funnel.
Section 2: Troubleshooting the Nucleophilic Aromatic Substitution (SNAr) Route
The SNAr pathway, typically involving the reaction of a 2-halopyridine (e.g., 2-chloro-3-aminopyridine) with piperidine, is often the most cost-effective route. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate.[7] The electron-withdrawing nature of the pyridine nitrogen activates the C2 and C4 positions for nucleophilic attack.[8]
Caption: General SNAr reaction pathway.
Troubleshooting Guide: SNAr Route
Q: My SNAr reaction is stalling at 70% conversion on a large scale, even after extended reaction time. What should I investigate? A: Incomplete conversion at scale often points to issues with reaction parameters that don't scale linearly.
-
Causality (Kinetics & Solubility): The mechanism for this type of reaction can be second-order with respect to the amine nucleophile (piperidine).[9] This means that as the concentration of reactants decreases, the reaction rate slows dramatically. On a large scale, with slower additions and potential mixing issues, you may not be maintaining the effective concentration needed to drive the reaction to completion.
-
Troubleshooting Steps:
-
Temperature Profile: Verify the internal reaction temperature. The reactor's external jacket temperature may not accurately reflect the internal temperature. Use a calibrated internal probe.
-
Solvent Choice: Ensure your solvent (e.g., DMSO, NMP) can fully dissolve the reactants at the reaction temperature. Poor solubility can mimic a stalled reaction.
-
Base Equivalents & Strength: If a base is used to scavenge HCl, ensure it is strong enough and present in sufficient excess (typically 1.5-2.0 eq.). Inadequate base can allow the product to protonate, effectively removing it from the reaction.
-
Piperidine Stoichiometry: Consider using a larger excess of piperidine (e.g., 2-3 equivalents) to maintain a high nucleophile concentration and push the equilibrium towards the product.
-
Q: During work-up, I'm struggling with a persistent emulsion during the aqueous wash. How can I resolve this? A: Emulsions are a common process-scale issue, especially with amine-containing compounds.
-
Causality (Interfacial Tension): The amine product can act as a surfactant, stabilizing the interface between the organic and aqueous layers. This is exacerbated by inefficient, high-shear mixing in large reactors.
-
Troubleshooting Steps:
-
Add Brine: Before the wash, add a saturated NaCl solution (brine). This increases the ionic strength of the aqueous phase, which helps to break the emulsion.
-
Adjust pH: Ensure the pH of the aqueous layer is appropriate. For basic amines, a higher pH can sometimes help by keeping the amine in its freebase form and reducing its solubility in the aqueous layer.
-
Filtration: In some cases, filtering the emulsified mixture through a pad of a filter aid like Celite® can break the emulsion.
-
Mixing Protocol: During the wash, use a slower stirring speed to gently mix the layers rather than vigorously agitating them.
-
Section 3: Troubleshooting the Buchwald-Hartwig Amination Route
This palladium-catalyzed cross-coupling reaction is a powerful alternative, often providing higher yields under milder conditions, but at a higher cost due to the catalyst and ligand.[10] Success at scale depends critically on maintaining an oxygen-free environment and managing the heterogeneous nature of the reaction.
Caption: General Buchwald-Hartwig amination pathway.
Troubleshooting Guide: Buchwald-Hartwig Route
Q: My Buchwald-Hartwig reaction has failed completely upon scale-up (0% conversion). What is the most common cause of such a catastrophic failure? A: The most common cause of complete failure is catalyst deactivation.
-
Causality (Catalyst Poisoning): The active Pd(0) species is extremely sensitive to oxygen. A small leak in the reactor's nitrogen atmosphere, or the use of solvents that have not been properly degassed, can introduce enough oxygen to completely kill the catalyst before the reaction begins.
-
Troubleshooting Protocol (Self-Validating System):
-
Reactor Integrity Check: Before starting, pressure-test the reactor to ensure it is airtight.
-
Rigorous Degassing: Ensure all solvents are thoroughly degassed. For large volumes, this is best done by bubbling nitrogen or argon through the solvent for an extended period (1-2 hours). Simply using a Sure/Seal™ bottle of solvent is not sufficient for a 500L batch.
-
Inert Atmosphere: Charge all solid reagents (substrate, base, catalyst, ligand) under a strong nitrogen purge. Perform several vacuum/nitrogen backfill cycles to remove all residual air from the vessel.
-
Reagent Purity: Verify the purity of your starting materials. Functional groups like thiols or other sulfur-containing compounds can act as catalyst poisons.
-
Q: The reaction works, but I cannot reduce the residual palladium levels in my final product below the regulatory limit (e.g., <10 ppm). What can I do? A: Reducing palladium levels is a critical challenge in pharmaceutical process development.[11]
-
Causality (Product Chelation): The diamine functionality in the product, this compound, can be an excellent chelator for palladium, making it difficult to remove through simple washing or crystallization.
-
Troubleshooting Steps:
-
Optimize Catalyst Loading: Systematically reduce the catalyst loading at the lab scale. Modern catalyst systems can often be effective at very low loadings (e.g., <0.1 mol%), which is the first and best way to reduce residual metal.
-
Work-up with Scavengers: After the reaction is complete, quench the mixture and treat it with a palladium scavenger. These are reagents designed to selectively bind to the metal.
-
Activated Carbon Treatment: Stirring the organic solution of the crude product with activated carbon can effectively adsorb residual palladium. A screening of different grades of carbon may be necessary.
-
Optimized Crystallization: A well-designed crystallization can be very effective at rejecting impurities, including palladium. Experiment with different solvent/anti-solvent systems.
-
| Scavenger Type | Example | Mechanism | Scale-Up Consideration |
| Thiol-based | Thiol-functionalized silica | Covalent binding to Pd | Effective but can be costly; requires filtration. |
| Amine-based | Triethylenetetramine (TETA) | Chelation | Cost-effective; may require extra washes to remove. |
| Activated Carbon | Darco® KB-G | Adsorption | Inexpensive and effective; requires careful filtration to remove fines. |
Section 4: Protocols & Comparative Data
Table 1: Comparison of SNAr vs. Buchwald-Hartwig for Scale-Up
| Parameter | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination | Rationale & Justification |
| Cost | Low | High | SNAr uses inexpensive reagents. Buchwald-Hartwig requires a costly palladium catalyst and phosphine ligand. |
| Safety | Moderate-High | Moderate | SNAr often requires high temperatures (>100 °C), increasing pressure and risk. Buchwald-Hartwig often runs at lower temperatures, but phosphine ligands can be air-sensitive. |
| Typical Yield | Moderate-Good (65-85%) | Good-Excellent (80-95%) | Buchwald-Hartwig is generally more efficient and higher-yielding for C-N bond formation.[10][11] |
| Purity Profile | Can have thermal degradation byproducts. | Primary impurity is often residual palladium and ligand-derived oxides. | The reaction mechanism and conditions dictate the side products. |
| Scalability | Challenging | More straightforward with proper controls | SNAr scalability is limited by heat transfer. Buchwald-Hartwig is more sensitive to inerting but less so to thermal management. |
| Regulatory Risk | Low | High | Potential for heavy metal (Pd) contamination in the API is a major regulatory hurdle.[11] |
Experimental Protocol: 1 kg Scale SNAr Synthesis
WARNING: This reaction should be performed in a suitable reactor by trained personnel with appropriate personal protective equipment (PPE). Pyridine derivatives can be toxic.
-
Reactor Setup: Charge a 20L glass-lined reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet. Ensure the reactor is clean, dry, and has been leak-tested.
-
Reagent Charge: Charge 2-chloro-3-aminopyridine (1.00 kg, 7.78 mol) and potassium carbonate (1.29 kg, 9.33 mol, 1.2 eq.) into the reactor.
-
Inerting: Seal the reactor and purge with nitrogen for 30 minutes. Perform three vacuum/N₂ backfill cycles.
-
Solvent & Reagent Addition: Add dimethyl sulfoxide (DMSO, 8 L) followed by piperidine (1.32 kg, 15.56 mol, 2.0 eq.) via a charging port.
-
Reaction: Begin stirring and heat the mixture to an internal temperature of 120 °C. Monitor the reaction progress by HPLC every 4 hours. (Expected reaction time: 12-18 hours).
-
Cool-down & Quench: Once the reaction is complete (<1% starting material remaining), cool the mixture to 20 °C. Slowly and carefully add water (10 L) over 1 hour, keeping the internal temperature below 30 °C.
-
Extraction: Transfer the mixture to an extraction vessel. Add methyl tert-butyl ether (MTBE, 10 L) and stir for 15 minutes. Stop stirring, allow the layers to separate, and drain the lower aqueous layer.
-
Wash: Wash the organic layer with brine (2 x 5 L).
-
Isolation: Concentrate the organic layer under vacuum to approximately 3 L. Add heptane (6 L) as an anti-solvent to induce crystallization. Cool to 0-5 °C and stir for 2 hours.
-
Filtration & Drying: Filter the resulting solid, wash the cake with cold heptane (2 L), and dry under vacuum at 40 °C to a constant weight.
Section 5: Troubleshooting Workflow
When a scale-up batch fails, a logical, systematic approach is required to diagnose the root cause.
Caption: A logical workflow for diagnosing scale-up failures.
References
-
GalChimia. (2020). Easy Access to 2-Aminopyridines. GalChimia. [Link]
-
Schmalz, H.-G., et al. (2025). Chemical Process Development in the Pharmaceutical Industry in Europe—Insights and Perspectives from Industry Scientists. Angewandte Chemie International Edition. [Link]
-
Organic Chemistry Portal. Piperidine synthesis. [Link]
-
HWS Labortechnik. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. [Link]
-
Caron, S., et al. (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development, ACS Publications. [Link]
-
Organic Chemistry Portal. Synthesis of cyclic amines. [Link]
-
ACS Publications. Development and Manufacturing GMP Scale-Up of a Continuous Ir-Catalyzed Homogeneous Reductive Amination Reaction. [Link]
-
Um, I.-H., et al. (2012). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Bulletin of the Korean Chemical Society, NIH. [Link]
-
Crampton, M. R. (2009). Concerted Nucleophilic Aromatic Substitution Reactions. NIH. [Link]
-
Al-Mousawi, S. M., et al. (2020). Optimizing Scale Up Yield to Pyridazines and Fused Pyridazines. ResearchGate. [Link]
-
Carl ROTH. Pyridine - Safety Data Sheet. [Link]
-
Murkovic, M. (2004). Formation of heterocyclic aromatic amines in model systems. PubMed. [Link]
-
Liu, H., et al. Synthesis of 3-Methyl-1-[2-(1-Piperidiny) Phenyl]-butyl Amine. ResearchGate. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Neuland Labs. (2017). 5 Common Challenges in Scaling Up an API. [Link]
-
Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [Link]
-
North Jersey ACS. (2023). 2023 Synthesis on Scale: Process Chemistry in the Pharmaceutical Industry. [Link]
-
Al-Obaidi, H., et al. (2021). Continuous Manufacture and Scale-Up of Theophylline-Nicotinamide Cocrystals. Pharmaceutics, PMC. [Link]
- Google Patents. US20080125588A1 - SYNTHESIS OF 2-(PYRIDIN-2-YLAMINO)-PYRIDO[2,3-d] PRYIMIDIN-7-ONES.
-
Kashani, S. K., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
ResearchGate. Development and Manufacturing GMP Scale-Up of a Continuous Ir-Catalyzed Homogeneous Reductive Amination Reaction. [Link]
-
Missouri S&T Chemistry Department. Mechanism of the ninhydrin reaction. [Link]
-
Penta Chemicals. (2024). Pyridine - SAFETY DATA SHEET. [Link]
-
Schwaller, P., et al. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Chemical Science, NIH. [Link]
-
Roy, C., et al. (2024). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. RSC Medicinal Chemistry, PMC, NIH. [Link]
-
Kawamura, N., et al. (2022). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules, PMC. [Link]
-
PrepChem.com. Synthesis of 2-(1-Methyl-4-phenyl-4-piperidinyloxy)pyridine. [Link]
-
YouTube. (2020). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. [Link]
-
Ben-Tzion, R., et al. (2007). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecular Diversity Preservation International (MDPI). [Link]
Sources
- 1. 5 Common Challenges in Scaling Up an API | Neuland Labs [neulandlabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chemical Process Development in the Pharmaceutical Industry in Europe—Insights and Perspectives from Industry Scientists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
Byproduct identification in "2-(1-Piperidinyl)-3-pyridinamine" synthesis
Technical Support Center: Synthesis of 2-(1-Piperidinyl)-3-pyridinamine
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly byproduct identification and mitigation, encountered during the synthesis of this key heterocyclic amine intermediate.
Section 1: Synthesis Strategy and Mechanistic Overview
The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. The choice of method depends on the available starting materials, scalability, and functional group tolerance.
-
Route A: Nucleophilic Aromatic Substitution (SNAr) : This route involves the reaction of a 2-halopyridine (e.g., 2-chloro-3-aminopyridine or 2-fluoro-3-aminopyridine) with piperidine. The reaction is often facilitated by a base and heat. The pyridine nitrogen activates the 2- and 4-positions towards nucleophilic attack.[1][2]
-
Route B: Buchwald-Hartwig Amination : This powerful cross-coupling reaction uses a palladium catalyst with a suitable phosphine ligand to couple an aryl halide (2-bromo-3-aminopyridine) with piperidine.[3][4][5] This method is known for its broad substrate scope and tolerance of various functional groups.[3]
Both routes, while effective, are susceptible to side reactions that can complicate purification and reduce yield. Understanding these potential pitfalls is the first step toward effective troubleshooting.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis and provides actionable solutions.
Q1: My reaction yield is low, and TLC/LC-MS analysis shows multiple unexpected spots. What are the most probable byproducts?
A1: Low yields and complex reaction mixtures are common challenges. The identity of the byproducts depends heavily on your chosen synthetic route (SNAr vs. Buchwald-Hartwig).
For SNAr reactions, common byproducts include:
-
Unreacted Starting Materials: Incomplete reaction is a frequent cause.
-
Hydroxypyridine Formation: Reaction of the 2-halopyridine precursor with trace water or hydroxide ions (if a strong base is used) can form 2-hydroxy-3-aminopyridine.
-
Dimerization/Oligomerization: Self-condensation of the starting materials or product can occur at elevated temperatures.[6]
For Buchwald-Hartwig reactions, you may observe:
-
Hydrodehalogenation: The aryl halide starting material can be reduced to 3-aminopyridine. This is a known side reaction in Pd-catalyzed couplings.[7]
-
Ligand Oxidation: Phosphine ligands can be oxidized, reducing catalyst activity.
-
Homocoupling: Dimerization of the aryl halide can lead to bipyridyl impurities.
Q2: How can I confirm the identity of a suspected byproduct?
A2: A combination of analytical techniques is essential for unambiguous structure elucidation of impurities.[8][9]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the primary tool for initial identification. It provides the molecular weight of the impurity, which is a critical piece of information.[10][11]
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass, allowing for the determination of the elemental formula.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure.[12][13] Advanced 2D NMR techniques (like COSY, HSQC, HMBC) may be necessary for complex structures. Comparing the spectra to known compounds or published data for similar structures is key.[14]
Q3: My SNAr reaction is sluggish or fails to go to completion. What can I do?
A3: The reactivity of 2-halopyridines in SNAr reactions follows the order F > Cl > Br > I.[15]
-
Increase Temperature: SNAr reactions on less activated systems often require elevated temperatures.[16]
-
Use a More Reactive Substrate: If you are using 2-chloropyridine, switching to 2-fluoropyridine will significantly increase the reaction rate.[17]
-
Choice of Base: A non-nucleophilic base like potassium carbonate or DBU can facilitate the reaction by scavenging the generated HX without competing with the piperidine nucleophile.
-
Solvent: A polar aprotic solvent like DMSO or DMF is typically effective for these reactions.[18]
Q4: I am observing significant hydrodehalogenation in my Buchwald-Hartwig reaction. How can I minimize this side reaction?
A4: Hydrodehalogenation arises from a competing β-hydride elimination pathway.[3]
-
Ligand Choice: Bulky, electron-rich phosphine ligands often suppress this side reaction. Consider ligands like XantPhos or those from the Buchwald biarylphosphine family.[3][19]
-
Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like NaOtBu or LHMDS are standard, but sometimes switching to a weaker base like K₃PO₄ can mitigate side reactions.
-
Temperature Control: Running the reaction at the lowest effective temperature can minimize side reactions.
Section 3: Troubleshooting Guide: Byproduct Identification & Mitigation
This guide provides a systematic approach to identifying and addressing specific byproducts.
Troubleshooting Scenario 1: An Unexpected Peak in LC-MS with M+16
-
Potential Issue: Oxidation of the starting material or product. The +16 mass shift suggests the addition of an oxygen atom. This could be the formation of a pyridine N-oxide or a hydroxypyridine.
-
Identification Workflow:
-
Obtain HRMS: Confirm the elemental composition.
-
Acquire ¹H NMR: Look for characteristic shifts. An N-oxide formation will typically shift the ortho-protons downfield.
-
-
Mitigation Strategy:
-
Ensure all reagents and solvents are properly degassed.
-
Run the reaction under an inert atmosphere (Nitrogen or Argon).
-
Avoid excessively high temperatures or prolonged reaction times.
-
Troubleshooting Scenario 2: Presence of 3-Aminopyridine in a Buchwald-Hartwig Reaction
-
Potential Issue: Hydrodehalogenation of the 2-bromo-3-aminopyridine starting material.
-
Identification Workflow:
-
LC-MS Confirmation: Compare the retention time and mass with an authentic sample of 3-aminopyridine.
-
¹H NMR of Crude Mixture: The characteristic signals of 3-aminopyridine should be identifiable.
-
-
Mitigation Strategy:
-
Optimize Catalyst System: Screen different palladium precursors (e.g., Pd₂(dba)₃, Pd(OAc)₂) and phosphine ligands. Sterically hindered biaryl phosphine ligands are often effective.[3]
-
Control Reaction Conditions: Use the minimum necessary temperature and reaction time. Ensure the base is anhydrous and of high quality.
-
| Potential Byproduct | Synthetic Route | Likely Cause | Primary Identification Method | Mitigation Strategy |
| 2-Hydroxy-3-aminopyridine | SNAr | Presence of moisture or hydroxide | LC-MS (M+1), ¹H NMR | Use anhydrous solvents and reagents; use a non-hydroxide base (e.g., K₂CO₃). |
| 3-Aminopyridine | Buchwald-Hartwig | Hydrodehalogenation side reaction | LC-MS, ¹H NMR | Optimize ligand and base; use lowest effective temperature. |
| Bipyridyl Dimer | Buchwald-Hartwig | Catalyst-driven homocoupling | LC-MS (High M.W.), ¹H NMR | Use appropriate ligand-to-metal ratio; ensure efficient stirring. |
| Di-substituted Product | SNAr / Buchwald | Reaction at another position (unlikely for 3-amino) or with an impurity in starting material | LC-MS, 2D NMR | Ensure purity of starting 2-halo-3-aminopyridine. |
Section 4: Analytical Protocols for Byproduct Identification
Accurate identification of byproducts is crucial for process optimization and regulatory compliance.[8][20]
Protocol 1: Standard LC-MS Method for Reaction Monitoring
This method is designed for rapid in-process control and crude reaction mixture analysis.
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 2.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 254 nm and Electrospray Ionization (ESI) in positive mode.
Protocol 2: Sample Preparation for NMR Characterization
-
Isolate Impurity: If possible, isolate the impurity using preparative HPLC or column chromatography.
-
Dissolve Sample: Dissolve ~1-5 mg of the isolated impurity in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[14]
-
Acquire Spectra:
-
¹H NMR: Obtain a standard proton spectrum.
-
¹³C NMR: Obtain a proton-decoupled carbon spectrum.
-
2D NMR (if needed): If the structure is not obvious, run COSY, HSQC, and HMBC experiments to establish connectivity.
-
Section 5: Visualizing Reaction Pathways and Troubleshooting Logic
Diagrams can clarify complex relationships in chemical synthesis and analysis.
Diagram 1: General Synthetic Pathways
Caption: Overview of SNAr and Buchwald-Hartwig synthesis routes.
Diagram 2: Troubleshooting Workflow for an Unknown Impurity
Caption: Systematic workflow for impurity identification and mitigation.
References
- Vertex AI Search. (2024). Analytical Methods for Profiling Impurities in Pharmaceuticals.
- Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- Satish S, & Nitu S. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch, 16(2), 107-117.
- PubMed. (2016). Analytical advances in pharmaceutical impurity profiling.
- Open Access Journals - Research and Reviews. (n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
- Kashani, S. K., Jessiman, J. E., et al. (n.d.).
- PrepChem.com. (n.d.). Synthesis of 2-(1-Methyl-4-phenyl-4-piperidinyloxy)pyridine.
- ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.
- Organic Chemistry Portal. (n.d.). Synthesis of piperidines.
- BenchChem. (n.d.). strategies to avoid side reactions in aminopyridine synthesis.
- ResearchGate. (n.d.).
- BLDpharm. (n.d.). This compound.
- Wikipedia. (n.d.).
- BenchChem. (n.d.). Technical Support Center: Pyridine Synthesis Troubleshooting.
- YouTube. (2018). 37.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Synthesis of 3-Methyl-1-[2-(1-Piperidiny) Phenyl]-butyl Amine.
- Google Patents. (n.d.). US20080125588A1 - SYNTHESIS OF 2-(PYRIDIN-2-YLAMINO)-PYRIDO[2,3-d] PRYIMIDIN-7-ONES.
- The University of Groningen research portal. (n.d.).
- NIH. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
- Stack Exchange. (2018).
- PubMed. (n.d.).
- ResearchGate. (n.d.).
- NIH. (n.d.).
- ESA-IPB. (n.d.).
- BenchChem. (n.d.).
- Organic Syntheses Procedure. (n.d.). 2,3-diaminopyridine.
- ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- NIH. (n.d.). A mild, catalyst-free synthesis of 2-aminopyridines.
- Google Patents. (n.d.).
Sources
- 1. youtube.com [youtube.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. research.rug.nl [research.rug.nl]
- 8. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 9. soeagra.com [soeagra.com]
- 10. biotech-spain.com [biotech-spain.com]
- 11. rroij.com [rroij.com]
- 12. researchgate.net [researchgate.net]
- 13. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemrxiv.org [chemrxiv.org]
- 17. researchgate.net [researchgate.net]
- 18. prepchem.com [prepchem.com]
- 19. chemrxiv.org [chemrxiv.org]
- 20. Analytical advances in pharmaceutical impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation in Reactions Using "2-(1-Piperidinyl)-3-pyridinamine"
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding catalyst deactivation in chemical reactions involving 2-(1-Piperidinyl)-3-pyridinamine . Our focus is to provide not just solutions, but a foundational understanding of the underlying chemical principles to empower your experimental success.
Introduction: The Challenge of a Bidentate Poison
"this compound" is a valuable building block in pharmaceutical and materials science due to its unique electronic and structural properties. However, its very nature presents a significant challenge in catalytic processes. The molecule contains two Lewis basic nitrogen centers: the sp²-hybridized nitrogen of the pyridine ring and the sp³-hybridized nitrogen of the piperidinyl group. This arrangement allows it to act as a potent bidentate chelating ligand, strongly binding to and deactivating transition metal catalysts, particularly those based on palladium, rhodium, and ruthenium.
This guide will walk you through the common deactivation pathways, diagnostic procedures, and mitigation strategies to maintain catalyst performance and ensure the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: My reaction (e.g., Suzuki, Buchwald-Hartwig coupling) is stalling or showing low conversion when using this compound as a substrate. What is the likely cause?
A1: The most probable cause is catalyst poisoning. The two nitrogen atoms in "this compound" can act in concert to chelate the metal center of your catalyst. This forms a stable, catalytically inactive complex that effectively removes the catalyst from the reaction cycle. This is a more severe form of deactivation than simple coordination by a monodentate pyridine, as the chelate effect leads to a much more stable and less reversible binding.
Q2: What are the primary mechanisms of catalyst deactivation by this compound?
A2: There are two primary deactivation mechanisms to consider:
-
Reversible Inhibition: In some cases, the binding of the aminopyridine to the catalyst is reversible. This leads to a decrease in the reaction rate as the catalyst is temporarily sequestered. This is more common at lower temperatures and with less sterically hindered catalysts.
-
Irreversible Poisoning: This is the more severe and common issue. The formation of a stable chelate complex between the aminopyridine and the metal center can be essentially irreversible under the reaction conditions, leading to permanent deactivation of that catalyst molecule.
Additionally, at elevated temperatures, the presence of strongly coordinating ligands like your substrate can sometimes promote the agglomeration of the catalyst into inactive nanoparticles (e.g., palladium black).
Q3: How can I confirm that catalyst deactivation is the root cause of my reaction failure?
A3: A straightforward diagnostic experiment is to add a fresh charge of catalyst to the stalled reaction. If the reaction restarts and proceeds to a higher conversion, it is a strong indication that the initial catalyst charge was deactivated.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting and mitigating catalyst deactivation when working with "this compound".
| Issue ID | Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| CD-AP-001 | Reaction stalls prematurely or exhibits a low conversion rate. | Catalyst Poisoning: Strong chelation of the catalyst by the bidentate aminopyridine substrate. | 1. Ligand Modification: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos, or RuPhos). The steric bulk of these ligands can disfavor the binding of the aminopyridine. 2. Catalyst Loading: Increase the catalyst loading. This is a straightforward, albeit less elegant, solution to compensate for the poisoned catalyst. 3. Slow Addition: Add the "this compound" substrate slowly to the reaction mixture to maintain a low instantaneous concentration, which can disfavor the formation of the inactive chelate complex. |
| CD-AP-002 | Formation of significant byproducts, such as homocoupling of the coupling partner. | Slow Desired Reaction: The desired catalytic cycle is slowed by catalyst inhibition, allowing side reactions to become more prominent. | 1. Optimize Reaction Conditions: Lowering the reaction temperature may decrease the rate of side reactions more than the desired reaction. Conversely, for some systems, a higher temperature might favor the desired catalytic turnover over the deactivation process. Careful optimization is key. 2. Use of Pre-catalysts: Employ well-defined pre-catalysts to ensure the efficient and rapid generation of the active catalytic species, which can help the desired reaction outcompete deactivation pathways. |
| CD-AP-003 | Visible formation of a black precipitate (e.g., palladium black). | Catalyst Decomposition: The catalyst is unstable under the reaction conditions, potentially exacerbated by the presence of the aminopyridine. | 1. Degassing: Ensure all solvents and reagents are thoroughly degassed to remove oxygen, which can contribute to the decomposition of Pd(0) catalysts. 2. Ligand Stability: Ensure the phosphine ligand being used is stable under the reaction conditions and not prone to degradation, which would leave the metal center exposed and prone to aggregation. |
Experimental Protocols
Protocol 1: Diagnostic Catalyst Activity Test
Objective: To determine if catalyst deactivation is the cause of a stalled reaction.
Methodology:
-
Initial Reaction Setup: Set up your reaction as usual with "this compound" as a substrate.
-
Monitor Progress: Track the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS, GC).
-
Identify Stalling: Once the reaction has clearly stalled (i.e., no further conversion is observed over a significant period), take a small aliquot for analysis to establish a baseline.
-
Add Fresh Catalyst: To the stalled reaction mixture, add a second portion of the catalyst (e.g., 50-100% of the initial catalyst loading).
-
Continue Monitoring: Continue to monitor the reaction. A significant increase in conversion after the addition of the fresh catalyst is a strong indicator of deactivation of the initial catalyst charge.
Protocol 2: General Procedure for Catalyst Regeneration (for Palladium on Carbon)
Objective: To attempt the regeneration of a heterogeneous palladium catalyst (e.g., Pd/C) that has been used in a reaction with "this compound". Note: Regeneration of homogeneous catalysts is often not practical in a standard laboratory setting.
!CAUTION! This procedure should be performed in a well-ventilated fume hood.
Methodology:
-
Catalyst Recovery: After the reaction, recover the Pd/C catalyst by filtration.
-
Solvent Washing: Wash the catalyst thoroughly with a solvent in which the aminopyridine and other reaction components are highly soluble (e.g., methanol, dichloromethane) to remove adsorbed impurities.
-
Water Wash: Wash the catalyst with deionized water to remove any inorganic salts.
-
Drying: Dry the catalyst in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.
-
Activity Test: Test the activity of the "regenerated" catalyst in a small-scale reaction and compare its performance to a fresh batch of catalyst. A significant recovery of activity indicates that the deactivation was at least partially reversible through the removal of adsorbed species. For strongly chelated poisons, this simple wash may not be sufficient.
Visualizations
Catalyst Deactivation by Chelation
Caption: Deactivation of an active catalyst via chelation.
Troubleshooting Workflow
Technical Support Center: Purification of 2-(1-Piperidinyl)-3-pyridinamine
Welcome to the dedicated technical support center for the purification of 2-(1-Piperidinyl)-3-pyridinamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.
Introduction: Understanding the Chemistry of this compound and Its Impurities
This compound is a bifunctional molecule featuring a basic piperidinyl group and an aromatic aminopyridine core. Its synthesis typically involves a two-step process: a nucleophilic aromatic substitution (SNAr) of a suitable precursor like 2-chloro-3-nitropyridine with piperidine, followed by the reduction of the nitro group to an amine. This synthetic route, while effective, can introduce a variety of impurities that must be removed to ensure the quality and reliability of downstream applications.
The basic nature of the two amine functionalities (the piperidinyl nitrogen and the pyridinamine nitrogen) is a key factor influencing its purification, particularly in chromatographic and extraction-based methods.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The expected impurities are directly related to the synthetic pathway. Based on a typical synthesis from 2-chloro-3-nitropyridine and piperidine, you should anticipate the following:
-
Unreacted Starting Materials: 2-chloro-3-nitropyridine.
-
Excess Reagents: Piperidine.[1]
-
Intermediate: 2-(1-Piperidinyl)-3-nitropyridine (from incomplete reduction).
-
Byproducts of Reduction: Depending on the reduction method, various byproducts can form. For instance, with catalytic hydrogenation, you might have partially hydrogenated species or byproducts from side reactions catalyzed by the metal. If using metal-acid reduction (e.g., Sn/HCl), residual metal salts can be a significant impurity if the workup is not thorough.[2]
-
Isomeric Impurities: While the substitution of 2-chloro-3-nitropyridine is expected to be highly regioselective at the 2-position due to the activating effect of the nitro group, trace amounts of other isomers could be present if the starting material contains isomeric impurities.
-
Degradation Products: Aminopyridines can be susceptible to oxidation and degradation, especially when exposed to air and light over extended periods.
Q2: My compound streaks badly on a silica gel TLC plate during method development for column chromatography. What causes this and how can I fix it?
A2: This is a classic issue when purifying basic compounds like your aminopyridine on standard silica gel. The acidic silanol groups (Si-OH) on the surface of the silica strongly interact with the basic nitrogen atoms in your molecule, leading to tailing or streaking.
To resolve this, you need to neutralize these acidic sites. The most effective way is to add a small amount of a basic modifier to your eluent. Triethylamine (TEA) at a concentration of 0.5-1% (v/v) is the most common and effective choice. Alternatively, pyridine can be used. This simple addition will dramatically improve the peak shape and separation.
Q3: I am struggling to find a good single solvent for recrystallization. What should I try next?
A3: It is common for compounds with multiple functional groups to be challenging to recrystallize from a single solvent. A mixed-solvent system is often the solution. The principle is to dissolve your compound in a "good" solvent (one in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (one in which it is sparingly soluble) until the solution becomes slightly turbid.
For this compound, consider the following combinations:
-
Ethanol/Water
-
Acetone/Hexane
-
Toluene/Hexane
-
Ethyl Acetate/Hexane
The key is to allow the solution to cool slowly to promote the formation of pure crystals.
Q4: Can I use acid-base extraction to purify my compound?
A4: Absolutely. Acid-base extraction is a highly effective technique for separating basic compounds like this compound from neutral or acidic impurities. The process involves dissolving the crude material in an organic solvent and extracting with an aqueous acid (e.g., 1M HCl). Your basic product will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) to deprotonate your compound, which can then be extracted back into an organic solvent.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low recovery after column chromatography | 1. Compound is too polar and is retained on the column. 2. Compound is partially degrading on the acidic silica gel. 3. Inappropriate eluent polarity. | 1. Increase the polarity of your eluent system (e.g., increase the percentage of methanol in a DCM/methanol mixture). 2. Add 0.5-1% triethylamine to your eluent to minimize interaction with silica and prevent degradation. 3. Perform a thorough TLC analysis with a range of solvent systems to identify the optimal eluent for separation. |
| Product "oils out" during recrystallization | 1. The solution is too concentrated. 2. The rate of cooling is too rapid. 3. The chosen solvent is not ideal, and the compound's melting point is lower than the solvent's boiling point. | 1. Re-heat the solution and add more of the "good" solvent until the oil redissolves, then cool slowly. 2. Insulate the flask to ensure slow cooling. Consider placing it in a warm bath that is allowed to cool to room temperature overnight. 3. Try a different solvent system with a lower boiling point. |
| Persistent colored impurities in the final product | 1. Highly colored byproducts from the nitro reduction step. 2. Degradation of the aminopyridine. | 1. Treat a solution of your crude product with activated charcoal before filtration and recrystallization. Use charcoal sparingly as it can adsorb your product as well. 2. Ensure the purification process is carried out promptly and that the final product is stored under an inert atmosphere (e.g., nitrogen or argon) and protected from light. |
| Final product shows broad peaks in HPLC analysis | 1. Interaction of the basic amine with residual silanol groups in the HPLC column. 2. The compound is present as a mixture of the free base and a salt. | 1. Use a mobile phase with a basic modifier (e.g., 0.1% triethylamine) or an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) to ensure a consistent protonation state and sharp peaks.[3][4] 2. Ensure your sample is fully dissolved in the mobile phase before injection. If using an acidic mobile phase, the compound will be analyzed as its conjugate acid. |
Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is designed for the purification of crude this compound on a silica gel column.
1. Eluent Preparation:
-
Prepare a suitable eluent system. A good starting point is a mixture of Dichloromethane (DCM) and Methanol (MeOH). Based on TLC analysis, a gradient of 2% to 10% MeOH in DCM is often effective.
-
Crucially, add 0.5-1% (v/v) of Triethylamine (TEA) to the eluent mixture. This will prevent peak tailing.
2. Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., DCM with 0.5% TEA).
-
Carefully pack the column, ensuring there are no air bubbles.
3. Sample Loading:
-
Dissolve the crude product in a minimal amount of DCM.
-
Alternatively, for less soluble compounds, create a slurry of the crude product with a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column. This often leads to better separation.
4. Elution and Fraction Collection:
-
Begin elution with the initial mobile phase.
-
If necessary, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of MeOH) to elute your compound.
-
Collect fractions and monitor the elution of the compound using TLC.
5. Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the resulting product under high vacuum to remove any residual solvent and TEA.
Protocol 2: Purification by Recrystallization from a Mixed-Solvent System
This protocol outlines the general procedure for recrystallizing this compound using an ethanol/water system.
1. Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. Use a hot plate and a reflux condenser for safety and to minimize solvent evaporation.
2. Hot Filtration (Optional):
-
If there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask. This step should be done quickly to prevent premature crystallization.
3. Induction of Crystallization:
-
While the ethanol solution is still hot, add warm water dropwise until the solution becomes persistently cloudy.
-
Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
4. Crystal Formation:
-
Cover the flask and allow it to cool slowly to room temperature. For better recovery, you can then place the flask in an ice bath.
5. Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
6. Drying:
-
Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove all traces of solvent.
Protocol 3: Purification via Hydrochloride Salt Formation and Recrystallization
This method is particularly useful for removing non-basic impurities and can often yield highly pure material.
1. Salt Formation:
-
Dissolve the crude this compound in a suitable solvent like isopropanol or ethanol.
-
Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether, or concentrated HCl) dropwise while stirring. Monitor the pH to ensure it becomes acidic.
-
The hydrochloride salt will precipitate out of the solution.
2. Isolation of the Crude Salt:
-
Collect the precipitated salt by vacuum filtration and wash with a small amount of cold solvent (e.g., diethyl ether).
3. Recrystallization of the Salt:
-
Dissolve the crude hydrochloride salt in a minimal amount of a hot polar solvent, such as ethanol or an ethanol/water mixture.
-
Allow the solution to cool slowly to induce crystallization.
-
Collect the pure crystals of the hydrochloride salt by vacuum filtration and dry thoroughly.
4. Conversion back to Free Base (Optional):
-
If the free base is required, dissolve the purified hydrochloride salt in water and basify the solution with a strong base (e.g., 1M NaOH) to a pH > 10.
-
Extract the free base into an organic solvent (e.g., ethyl acetate or DCM).
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
Data Summary Tables
Table 1: Recommended Solvent Systems for Chromatography and Recrystallization
| Method | Solvent System | Rationale/Comments |
| TLC/Column Chromatography | Dichloromethane/Methanol + 0.5-1% Triethylamine | Good starting point for many aminopyridines. TEA is essential to prevent tailing. |
| Ethyl Acetate/Hexane + 0.5-1% Triethylamine | A less polar option, suitable if the compound is not highly polar. | |
| Recrystallization (Free Base) | Ethanol/Water | A classic polar protic/polar aprotic mixture. |
| Acetone/Hexane | Good for moderately polar compounds. | |
| Recrystallization (HCl Salt) | Ethanol or Isopropanol | Salts of organic bases are often well-crystallized from alcohols. |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 5028-14-8 | [5][6] |
| Molecular Formula | C₁₀H₁₅N₃ | [5][6] |
| Molecular Weight | 177.25 g/mol | [5][6] |
| Predicted LogP | 1.6541 | [6] |
| Topological Polar Surface Area (TPSA) | 42.15 Ų | [6] |
Visual Workflows and Diagrams
Purification Workflow Diagram
Caption: General workflow for the purification of this compound.
Troubleshooting Logic for Column Chromatography
Caption: Troubleshooting logic for common column chromatography issues.
References
-
Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy. National Institutes of Health. [Link]
-
HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]
-
Scheme 1. General strategy for the synthesis of piperidine derivatives. ResearchGate. [Link]
-
HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. [Link]
-
Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. National Institutes of Health. [Link]
-
Piperidine synthesis. Organic Chemistry Portal. [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]
- Method of reducing aromatic nitro compounds.
-
Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Con. Longdom Publishing. [Link]
-
Piperidine Synthesis. Defense Technical Information Center. [Link]
-
Synthesis of Pyridin-1(2H)-ylacrylates and the Effects of Different Functional Groups on Their Fluorescence. National Institutes of Health. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). David Publishing. [Link]
- SUCCINATE SALT OF 7-CYCLOPENTYL-2 -(5-PIPERAZIN-1-YL-PYRIDIN-2-YLAMINO).
- Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.
-
PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Canadian Science Publishing. [Link]
-
Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. [Link]
- Preparation of form 1 ranitidine hydrochloride.
-
2-Aminopyridine. PubChem. [Link]
-
Piperidine. PubChem. [Link]
Sources
Validation & Comparative
A Prospective Guide to 2-(1-Piperidinyl)-3-pyridinamine in Catalysis: A Comparative Outlook Against Conventional Aminopyridines
For the modern researcher in synthetic chemistry and drug development, the quest for novel and efficient catalysts is perpetual. Aminopyridines, a well-established class of organocatalysts, have been instrumental in a myriad of chemical transformations. The archetypal 4-(Dimethylamino)pyridine (DMAP) has long been the benchmark for nucleophilic catalysis, particularly in acylation reactions. However, the exploration of structurally diverse aminopyridines continues to unveil catalysts with unique reactivity and selectivity profiles. This guide delves into a comparative analysis of 2-(1-Piperidinyl)-3-pyridinamine against other aminopyridines, offering a forward-looking perspective on its potential catalytic applications. While direct experimental comparisons are not yet prevalent in the literature, this document will provide a theoretical framework and suggest experimental avenues to explore its catalytic prowess.
The Landscape of Aminopyridine Catalysis: A Brief Primer
Aminopyridine catalysts, most notably DMAP, function as highly effective nucleophiles. Their catalytic cycle in a typical acylation reaction involves the initial attack of the pyridine nitrogen on the acylating agent to form a highly reactive N-acylpyridinium intermediate. This intermediate is significantly more electrophilic than the starting acylating agent, rendering it susceptible to rapid attack by a nucleophile, such as an alcohol, to furnish the desired ester and regenerate the catalyst. The exceptional catalytic activity of DMAP stems from the electron-donating dimethylamino group at the 4-position, which enhances the nucleophilicity of the pyridine nitrogen.
Introducing this compound: A Catalyst with Untapped Potential
This compound presents an intriguing structural motif for a potential catalyst. Its key features include:
-
A 2-piperidinyl substituent: The piperidinyl group is a saturated N-heterocycle that can influence the steric and electronic environment of the pyridine ring.
-
A 3-amino group: The presence of a primary amino group at the 3-position introduces a second potential site for interaction and catalysis, opening the door for bifunctional catalysis.
The unique arrangement of these functional groups suggests that this compound could operate through mechanisms distinct from that of monosubstituted aminopyridines like DMAP.
Comparative Analysis: this compound vs. Other Aminopyridines
To understand the potential of this compound, a theoretical comparison with established aminopyridine catalysts is instructive.
| Catalyst | Key Structural Features | Predicted Catalytic Attributes |
| 4-(Dimethylamino)pyridine (DMAP) | Dimethylamino group at the 4-position | High nucleophilicity of the pyridine nitrogen due to strong +M effect. |
| Pyridine | Unsubstituted pyridine ring | Moderate nucleophilicity and basicity. |
| 2-Aminopyridine | Amino group at the 2-position | Potential for hydrogen bonding interactions; moderate nucleophilicity. |
| This compound | 2-piperidinyl and 3-amino substituents | Potential for bifunctional catalysis, steric influence from the piperidinyl group. |
The catalytic activity of aminopyridines is a delicate balance of electronic and steric effects. While the electron-donating nature of the piperidinyl group at the 2-position in this compound would be expected to enhance the nucleophilicity of the pyridine nitrogen, the steric bulk of the piperidinyl ring could hinder its approach to the electrophile.[1][2]
The most exciting prospect for this compound lies in the potential for bifunctional catalysis .[3][4] The proximate 3-amino group could act as a general base or a hydrogen bond donor, activating the nucleophile (e.g., an alcohol) while the pyridine nitrogen activates the electrophile. This cooperative action could lead to enhanced reaction rates and selectivities compared to catalysts that operate through a single mode of activation.
Experimental Exploration: A Proposed Protocol for Evaluating Catalytic Activity
To empirically assess the catalytic performance of this compound, a standardized acylation reaction can be employed.
Objective: To compare the catalytic efficiency of this compound with that of DMAP and pyridine in the esterification of a sterically hindered alcohol.
Materials:
-
1-Adamantanol (sterically hindered alcohol)
-
Acetic anhydride (acylating agent)
-
This compound (catalyst)
-
4-(Dimethylamino)pyridine (DMAP) (benchmark catalyst)
-
Pyridine (control catalyst)
-
Dichloromethane (anhydrous solvent)
-
Internal standard (e.g., dodecane) for GC analysis
-
Standard laboratory glassware and magnetic stirrer
Experimental Workflow:
Caption: Proposed experimental workflow for comparative catalytic testing.
Step-by-Step Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1-adamantanol (1.0 mmol) in anhydrous dichloromethane (5 mL).
-
Addition of Internal Standard: Add a known amount of dodecane (e.g., 0.5 mmol) as an internal standard for GC analysis.
-
Catalyst Addition: Add the respective catalyst (0.1 mmol, 10 mol%): this compound, DMAP, or pyridine.
-
Reaction Initiation: Add acetic anhydride (1.5 mmol) to the reaction mixture and stir at room temperature.
-
Monitoring: Take aliquots from the reaction mixture at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) and analyze by gas chromatography (GC) to monitor the formation of the ester product.
-
Work-up: Upon completion (or after 24 hours), quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product by GC-MS to confirm the identity of the product and calculate the yield based on the internal standard.
Expected Outcomes and Interpretation:
-
High Activity: If this compound exhibits bifunctional catalysis, it may show a reaction rate comparable to or even exceeding that of DMAP, especially with a sterically demanding substrate like 1-adamantanol.
-
Steric Hindrance: If the steric bulk of the piperidinyl group is a dominant factor, the reaction rate may be slower than that of DMAP.
-
Comparison with Pyridine: The catalytic activity is expected to be significantly higher than that of pyridine, which serves as a baseline for nucleophilic catalysis by a simple pyridine ring.
Future Directions and Conclusion
The field of organocatalysis is rich with opportunities for the discovery of new catalysts with enhanced activities and selectivities. This compound stands as a promising, yet underexplored, candidate in the vast family of aminopyridine catalysts. Its unique structure suggests the potential for bifunctional activation, a powerful strategy in catalyst design.
The lack of extensive research on the catalytic applications of this compound presents a clear opportunity for further investigation. The experimental protocol outlined in this guide provides a starting point for researchers to systematically evaluate its catalytic performance. Such studies will not only elucidate the catalytic potential of this specific molecule but also contribute to a deeper understanding of structure-activity relationships in aminopyridine catalysis. The insights gained could pave the way for the rational design of a new generation of highly efficient and selective organocatalysts for a wide range of chemical transformations.
References
- Essery, J. M., & Schofield, K. (1961). 769. The influence of steric factors on the properties of 4-aminopyridine derivatives. Journal of the Chemical Society (Resumed), 3939.
- Bifunctional catalysis. (2016). Beilstein Journal of Organic Chemistry, 12, 945–946.
- Teichert, J., & Breugst, M. (2025).
- Mayr, H., Baidya, M., Kobayashi, S., Brotzel, F., Schmidhammer, U., & Riedle, E. (2007). DABCO or DMAP – What Makes Their Difference in Organocatalysis?.
- Nemoto, T., & Sasai, H. (2010). Bifunctional Catalysis. In Asymmetric Synthesis II: More Methods and Applications (pp. 141-164). Wiley-VCH Verlag GmbH & Co. KGaA.
- A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. (2023). Molecules, 28(9), 3762.
- Tuning catalytic activity with steric and electron-withdrawing effects of a porphyrin substituent. (2017). Catalysis Science & Technology, 7(19), 4431-4439.
- Enhancing catalytic activity of pyridines via para-iminophosphorano substituents. (2021). Organic & Biomolecular Chemistry, 19(42), 9167-9171.
- Bifunctionality of the thiamin diphosphate cofactor: assignment of tautomeric/ionization states of the 4′-aminopyrimidine ring when various intermediates occupy the active sites during the catalysis of yeast pyruvate decarboxylase. (2013). Biochemistry, 52(4), 656-668.
- Bifunctional catalysts for the coupling processes of CO2 capture and conversion: a minireview. (2021). Reaction Chemistry & Engineering, 6(12), 2209-2224.
Sources
- 1. mdpi.com [mdpi.com]
- 2. 769. The influence of steric factors on the properties of 4-aminopyridine derivatives - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. Bifunctional catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel bifunctional catalyst enables new applications - "Activation" of molecules by catalysts with two reactive sites [chemeurope.com]
A Comparative Guide to the Bioactivity of 2-Substituted Pyridinamines: From Synthesis to Cellular Targets
Introduction
The pyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives forming the backbone of numerous therapeutic agents. Among these, 2-substituted pyridinamines have emerged as a class of compounds with a remarkable breadth of biological activities. Their structural versatility allows for fine-tuning of steric and electronic properties, leading to potent and selective agents with anticancer, antimicrobial, and anti-inflammatory effects.[1][2] This guide provides a comparative analysis of the bioactivity of 2-substituted pyridinamines, delving into their synthesis, structure-activity relationships (SAR), and mechanisms of action. We will explore experimental data to offer a clear comparison of their performance and provide detailed protocols for their biological evaluation, empowering researchers in the fields of drug discovery and development.
The Synthetic Landscape: Crafting Bioactive Pyridinamines
The biological potential of 2-substituted pyridinamines is intrinsically linked to the ability to synthesize a diverse array of analogues. A common and efficient method for the synthesis of 2-amino-3-cyanopyridine derivatives is through a multicomponent, one-pot reaction. This approach often utilizes enaminones as key precursors, which react with malononitrile and various primary amines under solvent-free conditions.[1][3] This method is advantageous due to its efficiency, ease of access to a variety of substituents, and cleaner reaction profiles.
The general synthetic scheme involves the Knoevenagel condensation of an enaminone with malononitrile, followed by a Michael addition of a primary amine and subsequent intramolecular cyclization and aromatization to yield the desired 2-substituted pyridinamine. The choice of the primary amine is a critical determinant of the final compound's bioactivity, as will be discussed in the subsequent sections.
Anticancer Activity: Targeting Key Signaling Pathways
Several 2-substituted pyridinamine derivatives, particularly those fused with other heterocyclic rings like pyrimidine, have demonstrated potent anticancer activity. A prominent mechanism of action for these compounds is the inhibition of tyrosine kinases (TKs), which are crucial enzymes in cancer cell signaling pathways that control cell growth, proliferation, and survival.[4]
Comparative Anticancer Efficacy
The following table summarizes the in vitro anticancer activity of selected 2-substituted pyridinamine and related pyrido[2,3-d]pyrimidine derivatives against various cancer cell lines, with IC50 values indicating the concentration required for 50% inhibition of cell growth.
| Compound ID | Derivative Class | Substituent at C-2 | Target Cell Line(s) | IC50 (µM) | Reference(s) |
| 1 | 2-aminopyrido[2,3-d]pyrimidin-7(8H)-one | Varies | PDGFr, bFGFr, EGFr, c-Src | 0.009 - 0.079 | |
| 2 | 2,4-disubstituted pyrimidine | 4-hydroxylphenyl | MCF-7 (Breast) | 1.64 (ERα binding) | [5] |
| 3 | 2,4-disubstituted pyrimidine | 4-hydroxylphenyl | VEGFR-2 | 0.085 | [5] |
| 4a | N-protected 2-aminopyridine | Amino acid derivative | HCT 116 (Colorectal) | 3.7 - 8.1 | [6] |
| 4b | N-protected 2-aminopyridine | Amino acid derivative | HT29 (Colorectal) | 3.27 - 7.7 | [6] |
| 5 | Pyrido[2,3-d]pyrimidine | 2,4-dichlorophenyl | MCF-7 (Breast) | 9.28 | [5] |
| 6 | Pyrido[2,3-d]pyrimidine | 4-chlorophenyl | HepG2 (Liver) | 19.58 | [5] |
Structure-Activity Relationship (SAR) Insights:
-
The nature of the substituent at the 2-position of the pyridinamine core plays a critical role in determining the anticancer potency.
-
For pyrido[2,3-d]pyrimidinones, substitutions at the C-2 position with various aryl and heteroaryl groups have been shown to yield potent tyrosine kinase inhibitors.
-
In 2,4-disubstituted pyrimidines, a hydrogen-bonding donor like a hydroxyl group on the phenyl ring at the 2-position can enhance binding affinity to targets like the estrogen receptor α (ERα).[5]
-
The fusion of the pyridine ring with other heterocycles, such as pyrimidine, often leads to enhanced bioactivity.
Mechanism of Action: Tyrosine Kinase Inhibition
Many 2-substituted pyridinamine-based anticancer agents function by competing with ATP for the binding site of tyrosine kinases. This inhibition blocks the downstream signaling pathways that are often hyperactivated in cancer cells, leading to a reduction in cell proliferation and induction of apoptosis.
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of 2-substituted pyridinamines on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT 116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate cell culture medium.
-
Treatment: Remove the existing medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Antimicrobial Activity: Disrupting Bacterial Defenses
2-Aminopyridine derivatives have also shown significant promise as antimicrobial agents, particularly against Gram-positive bacteria.[1][3] Their efficacy is often attributed to their ability to interfere with essential bacterial processes.
Comparative Antimicrobial Efficacy
The following table presents the minimum inhibitory concentration (MIC) values for selected 2-substituted pyridinamine derivatives against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
| Compound ID | Substituent(s) | Target Microorganism(s) | MIC (µg/mL) | Reference(s) |
| 2c | 3-cyano, cyclohexylamine at C-2 | S. aureus, B. subtilis | 0.039 | [1][3] |
| 3a | Schiff base of 2-amino-4-chloropyridine | S. aureus, E. coli | 16 | [7] |
| 4a | Pyrazole derivative | S. aureus (MSSA & MRSA) | 4 - 16 | [8] |
| 4h | Pyrazole derivative | A. niger | 16 - 32 | [8] |
Structure-Activity Relationship (SAR) Insights:
-
The presence of a cyclohexylamine substituent at the 2-position appears to be crucial for potent antibacterial activity against Gram-positive bacteria.[1]
-
The introduction of a cyano group at the 3-position is a common feature in many active compounds.
-
For Schiff base derivatives, the nature of the aldehyde used for condensation significantly influences the antimicrobial spectrum and potency.[7]
-
The incorporation of a pyrazole moiety can lead to compounds with a broad spectrum of activity, including against resistant strains like MRSA and fungal pathogens.[8]
Mechanism of Action: Inhibition of Cell Wall Synthesis
A plausible mechanism for the antibacterial action of some 2-aminopyridine derivatives is the inhibition of bacterial cell wall synthesis.[][10] The bacterial cell wall, composed of peptidoglycan, is essential for maintaining cell integrity and is an excellent target for selective toxicity as it is absent in mammalian cells.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of 2-substituted pyridinamines using the broth microdilution method.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) from a fresh culture of the test organism.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Certain 2-aminopyridine derivatives have demonstrated anti-inflammatory properties, suggesting their potential in treating inflammatory disorders. Their mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and nitric oxide synthase (NOS).[2][11]
Comparative Anti-inflammatory Efficacy
The following table provides a comparison of the in vitro anti-inflammatory activity of selected 2-substituted pyridinamine derivatives.
| Compound ID | Derivative Class | Target | IC50 (µM) | Reference(s) |
| Piroxicam | 2-aminopyridine derivative | COX | - | [2] |
| Tenoxicam | 2-aminopyridine derivative | COX | - | [2] |
| 19c | 2-aminopyridine derivative | nNOS | 0.055 (human) | [11] |
| 14b | 2-aminopyridine derivative | nNOS | 0.059 (human) | [11] |
Note: Specific IC50 values for Piroxicam and Tenoxicam can vary depending on the assay conditions.
Structure-Activity Relationship (SAR) Insights:
-
The anti-inflammatory activity of 2-aminopyridine derivatives is highly dependent on the nature and position of substituents on the pyridine ring.
-
For nNOS inhibitors, a truncated side chain and the presence of a benzonitrile or pyridine as a central aromatic linker can significantly increase potency and selectivity.[11]
-
The incorporation of specific functionalities can modulate the selectivity towards different isoforms of COX and NOS.
Mechanism of Action: Inhibition of Inflammatory Enzymes
The anti-inflammatory effects of 2-substituted pyridinamines can be attributed to the inhibition of enzymes like COX-2 and iNOS (inducible nitric oxide synthase), which are upregulated during inflammation and are responsible for the production of pro-inflammatory mediators like prostaglandins and nitric oxide.
Experimental Protocol: In Vitro COX Inhibition Assay (Fluorometric)
This protocol outlines a method for screening inhibitors of COX-2 activity.
-
Reagent Preparation: Prepare assay buffer, COX probe, COX cofactor, and arachidonic acid solution as per the kit instructions.
-
Inhibitor Preparation: Prepare serial dilutions of the test compounds. A known COX-2 inhibitor (e.g., Celecoxib) should be used as a positive control.
-
Reaction Setup: In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compounds or controls.
-
Reaction Initiation: Add the arachidonic acid solution to all wells to start the reaction.
-
Fluorescence Measurement: Immediately measure the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm for 5-10 minutes.
-
Data Analysis: Calculate the reaction rate for each well. Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.
Conclusion and Future Directions
2-Substituted pyridinamines represent a versatile and promising scaffold in medicinal chemistry. This guide has highlighted their significant potential as anticancer, antimicrobial, and anti-inflammatory agents through a comparative analysis of their bioactivities. The structure-activity relationships discussed herein provide a rational basis for the design of novel and more potent derivatives. The detailed experimental protocols offer a practical framework for their biological evaluation.
Future research in this area should focus on the development of more selective inhibitors to minimize off-target effects and enhance therapeutic indices. Further exploration of the mechanisms of action, particularly for their anti-inflammatory properties, will be crucial for their clinical translation. The continued application of multicomponent synthesis strategies will undoubtedly accelerate the discovery of new 2-substituted pyridinamine-based drug candidates with improved efficacy and safety profiles.
References
- Thompson, A. M., et al. (1998). 2-Substituted aminopyrido[2,3-d]pyrimidin-7(8H)-ones. structure-activity relationships against selected tyrosine kinases and in vitro and in vivo anticancer activity. Journal of Medicinal Chemistry, 41(17), 3276–3292.
- Kibou, Z., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3439.
- Sha, P. (2025). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity.
- Nagashree, S., et al. (2015). In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. Journal of Pharmacy Research, 9(8), 509-516.
- Singh, P., et al. (2016). Anti-inflammatory, Analgesic and Antimicrobial activity studies of novel 4,6-disubstituted-2-amino-3-cyanopyridines. International Journal of Pharmaceutical Chemistry and Analysis, 1(1).
- Li, J., et al. (2018). Structure-activity relationships of 2, 4-disubstituted pyrimidines as dual ERα/VEGFR-2 ligands with anti-breast cancer activity. European Journal of Medicinal Chemistry, 150, 443-456.
- Al-Omair, M. A., et al. (2021). Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. Pharmaceutical Chemistry Journal, 55(1), 34-45.
- Sroor, F. M., et al. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Drug Development Research, 86(6), e70146.
- Ghorab, M. M., et al. (2019). Synthesis and anti-inflammatory activity of diversified heterocyclic systems. Chemical Biology & Drug Design, 94(4), 1750-1759.
- Bonilla, E., et al. (2017). Minocycline Protection against Paraquat Toxicity in Drosophila melanogaster. Journal of Toxicology, 2017, 8569312.
- Khan, I., et al. (2022). Cytotoxic Evaluation and Molecular Docking Studies of Aminopyridine Derivatives as Potential Anticancer Agents. Letters in Drug Design & Discovery, 19(4), 356-366.
- Cayman Chemical. (n.d.). NOS Activity Assay Kit.
- Kibou, Z., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3439.
- Assay Genie. (2024).
- Cell Signaling Technology. (n.d.).
- Kibou, Z., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3439.
- Wikipedia. (2024). Tyrosine kinase.
- Nagashree, S., et al. (2015). In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. Journal of Pharmacy Research, 9(8), 509-516.
- Darwish, E. S. H., et al. (2020). Synthesis and antimicrobial evaluation of new pyrazole derivatives. Journal of the Iranian Chemical Society, 17, 1337-1348.
- Rowlett, R. (2011). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Current Protocols in Pharmacology, Chapter 2, Unit 2.8.
- Singh, A., & Singh, R. K. (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. World Journal of Advanced Research and Reviews, 21(02), 1148–1156.
- BioAssay Systems. (n.d.). EnzyChrom™ Nitric Oxide Synthase Assay Kit.
- Bafico, A., & Aaronson, S. A. (2002). Signaling Pathways of Tyrosine Kinase Receptors. In D. W. Kufe, R. E. Pollock, R. R. Weichselbaum, R. C. Bast Jr., T. S. Gansler, J. F. Holland, & E. Frei III (Eds.), Holland-Frei Cancer Medicine (6th ed.). BC Decker.
- National Genomics Data Center. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies.
- BioAssay Systems. (n.d.). EnzyChrom™ Nitric Oxide Synthase Assay Kit.
- El-Sayed, N. N. E., et al. (2021). IC50 (μM) a of the synthesized 3-cyano-2-substituted pyridines against five cancer cell lines. Journal of Molecular Structure, 1225, 129112.
- Sigma-Aldrich. (n.d.). Nitric Oxide Synthase (NOS) Activity Assay Kit (Colorimetric).
- Kumar, A., & Narasimhan, B. (2025). 2-aminopyridine – a classic and trendy pharmacophore. RSC Medicinal Chemistry.
- Sigma-Aldrich. (n.d.). Nitric Oxide Synthase Inhibitor Screening Kit (MAK323).
- Kowalski, K., et al. (2019). Summary of the IC 50 values of the tested compounds across a panel of cancer cells and human lymphocytes. International Journal of Molecular Sciences, 20(15), 3784.
- Zhang, Y., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry.
- Li, H., et al. (2015). 2-Aminopyridines with a Truncated Side Chain to Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity. Journal of Medicinal Chemistry, 58(15), 6144–6154.
- Sigma-Aldrich. (n.d.). COX Activity Assay Kit (Fluorometric).
- Sigma-Aldrich. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric).
- El-Gamal, M. I., et al. (2020). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 25(19), 4496.
- Patel, R. V., et al. (2021). Comparison of anticancer activity (IC50 values) between standard and synthesized compounds. Results in Chemistry, 3, 100148.
- BenchChem. (2025). Application Notes and Protocols: Lucenin-2 for COX-2 Inhibition Assay.
- Kumar, S., & Kumar, R. (2021). 2-Aminopyridine – an unsung hero in drug discovery.
Sources
- 1. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
- 5. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 10. microbenotes.com [microbenotes.com]
- 11. 2-Aminopyridines with a Truncated Side Chain to Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Bcr-Abl Tyrosine Kinase Inhibitors: Evaluating Novel "2-(1-Piperidinyl)-3-pyridinamine" Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation and comparison of enzyme inhibitors, focusing on the Bcr-Abl tyrosine kinase, a critical target in Chronic Myeloid Leukemia (CML). We will use the well-established Bcr-Abl tyrosine kinase inhibitors (TKIs) as a benchmark for evaluating a hypothetical novel class of inhibitors based on the "2-(1-Piperidinyl)-3-pyridinamine" scaffold. The methodologies and principles outlined herein are broadly applicable to the validation of other enzyme inhibitors.
The fusion protein Bcr-Abl, resulting from the Philadelphia chromosome translocation, possesses constitutively active tyrosine kinase activity, driving the uncontrolled proliferation of cancer cells in CML.[1] Inhibition of this kinase is a clinically validated and highly successful therapeutic strategy.[2]
I. Biochemical Validation: The First Line of Inquiry
The initial step in validating a potential enzyme inhibitor is to assess its direct interaction with the purified target enzyme in a controlled, cell-free environment. This is crucial for determining the intrinsic potency of the compound.
Causality Behind Experimental Choices
Biochemical assays are designed to isolate the interaction between the inhibitor and the enzyme, eliminating the complexities of a cellular environment. This allows for a direct measurement of inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50). For kinases, luminescence-based assays that quantify ATP consumption are a common and robust method.[3]
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
Principle: This assay measures the amount of ATP remaining after a kinase reaction. The lower the ATP level, the higher the kinase activity. An effective inhibitor will result in a higher luminescence signal, corresponding to less ATP consumption.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Dilute the purified recombinant Bcr-Abl kinase to the desired concentration in the reaction buffer.
-
Prepare a solution of a suitable substrate (e.g., a synthetic peptide) and ATP at a concentration close to its Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibitors.[4]
-
Prepare serial dilutions of the test compounds (our hypothetical "this compound" derivatives and the reference TKIs).
-
-
Assay Procedure:
-
In a 384-well plate, add the test compounds and the Bcr-Abl kinase.
-
Incubate for a predefined period (e.g., 15 minutes) at room temperature to allow for compound-enzyme binding.[3]
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Allow the reaction to proceed for a specific duration (e.g., 1-2 hours) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and quantify the remaining ATP using a commercial luminescence-based ATP detection reagent (e.g., ADP-Glo™).[3]
-
-
Data Analysis:
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.
-
Visualizing the Biochemical Assay Workflow
Caption: Workflow for cell-based validation of Bcr-Abl inhibitors.
III. Mechanism of Action and Selectivity
A comprehensive understanding of an inhibitor's mechanism of action (MoA) and its selectivity is paramount for its development as a therapeutic agent.
Bcr-Abl Signaling Pathway and TKI Inhibition
Bcr-Abl promotes cell proliferation and survival through the activation of several downstream signaling pathways, including the Ras/MAPK and PI3K/Akt pathways. TKIs act by binding to the ATP-binding site of the Bcr-Abl kinase domain, preventing the phosphorylation of its substrates and thereby blocking these downstream signals. [5]
Caption: Bcr-Abl signaling pathway and point of TKI inhibition.
Binding Modes and Selectivity
Different TKIs can bind to distinct conformations of the Bcr-Abl kinase. For instance, Imatinib and Nilotinib preferentially bind to the inactive ("DFG-out") conformation, whereas Dasatinib can bind to both the active and inactive conformations. [6][7]This can influence their efficacy against certain resistance mutations.
Furthermore, no kinase inhibitor is entirely specific. Off-target inhibition of other kinases can lead to adverse effects. Therefore, selectivity profiling of a new inhibitor against a broad panel of kinases is a critical step in assessing its therapeutic potential and predicting potential toxicities. Bosutinib, for example, is a dual inhibitor of both Src and Abl kinases. [8]
Comparative Overview of Established Bcr-Abl TKIs
| Feature | Imatinib | Dasatinib | Nilotinib | Bosutinib | Ponatinib |
| Generation | First | Second | Second | Second | Third |
| Binding Mode | Inactive Conformation [1] | Active & Inactive [9] | Inactive Conformation [10] | Active & Inactive [6] | Inactive Conformation [6] |
| Potency | Moderate | High [7] | High [11] | High | Very High [12] |
| T315I Activity | No | No | No | No | Yes [13] |
| Key Off-Targets | c-Kit, PDGFR [14] | Src family kinases [9] | PDGFR, c-Kit [15] | Src family kinases [16] | VEGFR, FGFR, etc. |
IV. Conclusion
The validation of a novel enzyme inhibitor series, such as the hypothetical "this compound" derivatives, is a multi-step process that requires rigorous scientific evaluation. By systematically progressing from biochemical potency determination to cell-based efficacy and mechanistic studies, researchers can build a comprehensive profile of a new chemical entity. Comparing these data against well-characterized benchmarks, such as the established Bcr-Abl TKIs, provides the necessary context to gauge the potential of a novel inhibitor and guide its further development. This structured approach, grounded in sound experimental design and data analysis, is fundamental to the successful discovery of new and effective enzyme-targeted therapies.
References
Sources
- 1. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. domainex.co.uk [domainex.co.uk]
- 4. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BCR-ABL1 tyrosine kinase inhibitors for the treatment of chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 8. clinicaltrials.eu [clinicaltrials.eu]
- 9. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 10. nbinno.com [nbinno.com]
- 11. Nilotinib - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. ICLUSIG® (ponatinib) Mechanism of Action [iclusig.com]
- 14. Imatinib - Wikipedia [en.wikipedia.org]
- 15. Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bosutinib - Wikipedia [en.wikipedia.org]
Comparative Analysis of 2-(1-Piperidinyl)-3-pyridinamine and Analogous Ligands in Kinase Inhibitor Scaffolds
A Senior Application Scientist's Guide to Synthetic Utility and Structure-Activity Relationships
In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the selection of a core chemical scaffold is a critical decision that profoundly influences the ultimate efficacy, selectivity, and pharmacokinetic properties of a drug candidate. The 3-amino-2-substituted-pyridine framework has emerged as a privileged scaffold, forming the backbone of numerous clinical and preclinical compounds. This guide provides a detailed comparative analysis of 2-(1-Piperidinyl)-3-pyridinamine , a key intermediate, and its analogous structures. We will move beyond a simple cataloging of compounds to dissect the causality behind experimental choices in synthesis and explore how subtle modifications to this scaffold translate into significant shifts in biological activity.
The core of our analysis rests on understanding that the "efficacy" of a synthetic intermediate like this compound is not measured by its direct biological activity, but by its synthetic utility and the properties it imparts to the final, more complex molecules. We will therefore compare it to analogous structures where the piperidinyl group is replaced by other cyclic amines (e.g., morpholinyl, piperazinyl) or acyclic amines, evaluating them on the basis of synthetic accessibility, reactivity, and the resulting structure-activity relationships (SAR) in downstream kinase inhibitors.
The Strategic Importance of the 2-Substituted-3-aminopyridine Scaffold
The 3-aminopyridine moiety is a versatile pharmacophore. The nitrogen at position 1 acts as a hydrogen bond acceptor, while the amino group at position 3 serves as a crucial hydrogen bond donor. This arrangement allows it to form highly specific interactions with the hinge region of many protein kinases, a key determinant of binding affinity. The substituent at the 2-position, such as the piperidinyl group in our title compound, projects out from the hinge-binding motif and occupies a region often referred to as the "ribose pocket." The nature of this group is therefore critical for modulating selectivity, potency, and physicochemical properties like solubility.
The general synthetic strategy often involves the reaction of a 2-halo-3-nitropyridine with an appropriate amine, followed by the reduction of the nitro group to the essential 3-amino functionality. The choice of the amine at the outset is a pivotal experimental decision.
Comparative Synthesis and Reactivity
The synthesis of this compound and its analogs is a well-established process, typically proceeding via nucleophilic aromatic substitution (SNAr). The primary precursor is a 2-halo-3-nitropyridine, most commonly 2-chloro-3-nitropyridine.
Experimental Protocol: Synthesis of 2-(Substituted-amino)-3-nitropyridines
-
Reaction Setup: To a solution of 2-chloro-3-nitropyridine (1.0 eq) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF), add the desired amine (e.g., piperidine, morpholine, N-methylpiperazine) (1.1 - 1.5 eq).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 - 2.0 eq), to scavenge the HCl generated during the reaction.
-
Reaction Conditions: Heat the mixture to a temperature ranging from 60°C to 100°C. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up and Isolation: Upon completion, cool the reaction mixture and partition it between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
The subsequent reduction of the nitro group is typically achieved using standard conditions, such as hydrogenation with a palladium catalyst (Pd/C) or using a reducing agent like iron powder in acetic acid.
Workflow for Scaffold Synthesis and Derivatization
Caption: Synthetic workflow from starting materials to the final kinase inhibitor.
Comparative Reactivity and Yields
The choice of the amine has a direct impact on reaction kinetics and overall yield. This is a crucial consideration for process development and scale-up.
| Analogous Amine | Typical Reaction Time | Typical Yield (%) | Key Considerations |
| Piperidine | 4-8 hours | 85-95% | Highly nucleophilic and readily reactive. The resulting piperidinyl group offers a non-polar, flexible substituent. |
| Morpholine | 6-12 hours | 80-90% | Less nucleophilic than piperidine due to the electron-withdrawing effect of the oxygen atom. The resulting morpholinyl group introduces a hydrogen bond acceptor and improves aqueous solubility. |
| N-Boc-piperazine | 12-24 hours | 70-85% | Steric hindrance and electronic effects from the Boc-protecting group can slow the reaction. The piperazine core offers a valuable handle for further derivatization after deprotection. |
| Dimethylamine | 2-6 hours | >90% | As a small, acyclic secondary amine, it reacts very quickly. The resulting dimethylamino group is compact and basic. |
This data, synthesized from common laboratory practices, illustrates a clear trade-off. While the piperidine reaction is highly efficient, the introduction of other functionalities, such as the ether in morpholine or the additional amine in piperazine, can be strategically advantageous for modulating the properties of the final compound, albeit sometimes at the cost of reaction efficiency.
Structure-Activity Relationship (SAR) Insights
The true measure of efficacy for these scaffolds lies in the performance of the final inhibitors. The 2-position substituent is pivotal in defining the SAR.
Logical Relationship of Scaffold Choice to Final Drug Properties
Caption: Impact of 2-position substituent on key drug discovery properties.
-
2-(1-Piperidinyl) Group: This group is relatively lipophilic and conformationally flexible. It can form favorable van der Waals interactions in hydrophobic pockets of the kinase active site. However, its flexibility can sometimes be a liability, leading to a potential entropy penalty upon binding. Furthermore, the aliphatic ring can be susceptible to metabolic oxidation by cytochrome P450 enzymes.
-
2-(4-Morpholinyl) Group: The introduction of the oxygen atom in the morpholine ring has profound consequences. It significantly increases the polarity and aqueous solubility of the final compound, a common challenge in drug development. The oxygen can also act as a hydrogen bond acceptor, potentially forming an additional stabilizing interaction with the protein or with water molecules in the active site. This often leads to improved pharmacokinetic profiles compared to the piperidinyl analog.
-
2-(1-Piperazinyl) Group: The piperazine moiety offers the most significant advantage in terms of synthetic versatility. The second nitrogen atom can be functionalized with a wide variety of substituents, allowing for fine-tuning of potency, selectivity, and physicochemical properties. It also introduces a basic center, which can be crucial for salt formation and solubility. However, this basicity can also lead to off-target effects, such as hERG channel inhibition, which must be carefully monitored.
Conclusion and Recommendations
The choice between this compound and its analogous scaffolds is not a matter of inherent superiority but of strategic design based on the specific goals of a drug discovery program.
-
For rapid lead generation and exploration of hydrophobic pockets, the 2-(1-Piperidinyl) scaffold is an excellent starting point due to its high synthetic efficiency and straightforward reactivity.
-
To address challenges with solubility and to introduce a hydrogen bond acceptor, the 2-(4-Morpholinyl) analog is the superior choice. It often imparts a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
-
For creating diverse libraries and enabling late-stage functionalization to optimize multiple parameters, the 2-(1-Piperazinyl) scaffold is unparalleled. The ability to modify the second nitrogen provides a powerful tool for navigating complex SAR landscapes.
Ultimately, a successful kinase inhibitor program will likely synthesize and evaluate compounds derived from all three scaffolds. This comparative approach, grounded in an understanding of the synthetic causality and the resulting SAR, allows research teams to make informed decisions, efficiently optimizing their path toward a viable clinical candidate.
References
This section would be populated with specific patents and journal articles that utilize these scaffolds, providing concrete examples and data for the claims made in the guide. The URLs would link directly to the source documents on platforms like PubMed, the USPTO patent database, or the European Patent Office.
A Comparative Guide to the Synthesis of 2-(1-Piperidinyl)-3-pyridinamine: A Benchmarking Analysis
Introduction
2-(1-Piperidinyl)-3-pyridinamine is a key substituted diaminopyridine scaffold that serves as a valuable building block in medicinal chemistry and drug discovery. Its structural motif is present in a range of biologically active molecules, making its efficient and scalable synthesis a topic of significant interest for researchers in pharmaceutical development. This guide provides an in-depth comparison of a benchmark synthetic route against two viable alternatives: the modern Buchwald-Hartwig amination and an activated Nucleophilic Aromatic Substitution (SNAr) approach. The objective is to offer a comprehensive analysis of the methodologies, performance metrics, and underlying chemical principles to aid researchers in selecting the most suitable synthesis for their specific needs.
Benchmark Synthesis: A Two-Step Nucleophilic Aromatic Substitution and Reduction Pathway
A common and logical approach to the synthesis of this compound involves a two-step sequence starting from the readily available 2-chloro-3-nitropyridine. This method leverages the electron-withdrawing nature of the nitro group, which activates the pyridine ring for nucleophilic aromatic substitution.
Causality of Experimental Choices
The choice of 2-chloro-3-nitropyridine as the starting material is strategic. The nitro group at the 3-position strongly activates the 2-position for nucleophilic attack, facilitating the initial SNAr reaction.[1] Following the successful installation of the piperidinyl group, the nitro group can then be selectively reduced to the desired primary amine, completing the synthesis.
Experimental Protocol
Step 1: Synthesis of 2-(1-Piperidinyl)-3-nitropyridine via SNAr
-
To a solution of 2-chloro-3-nitropyridine (1.0 eq) in a suitable high-boiling polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), add piperidine (1.2 eq).
-
Add a non-nucleophilic base, such as potassium carbonate (K2CO3) (2.0 eq), to scavenge the HCl generated during the reaction.
-
Heat the reaction mixture to 100-120 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-(1-piperidinyl)-3-nitropyridine.
Step 2: Reduction of 2-(1-Piperidinyl)-3-nitropyridine
-
Dissolve the 2-(1-piperidinyl)-3-nitropyridine (1.0 eq) from the previous step in a suitable solvent, such as ethanol or methanol.
-
Add a reducing agent. A common and effective choice is stannous chloride (SnCl2·2H2O) (4.0-5.0 eq) in concentrated hydrochloric acid.[2] Alternatively, catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C) with a hydrogen source (e.g., H2 gas, ammonium formate) can be employed for a more environmentally friendly approach.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete, as monitored by TLC or LC-MS.
-
If using SnCl2, carefully basify the reaction mixture with a saturated solution of sodium bicarbonate or sodium hydroxide to precipitate the tin salts.
-
Extract the product with a suitable organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.
Visualizing the Workflow
Caption: Benchmark synthesis of this compound.
Alternative Method 1: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3] This method offers a modern alternative to classical SNAr, often proceeding under milder conditions with a broader substrate scope.
Causality of Experimental Choices
This approach would ideally start from a di-halogenated pyridine, such as 2,3-dibromopyridine or 2-chloro-3-bromopyridine. The choice of a palladium catalyst and a specialized phosphine ligand is crucial for facilitating the catalytic cycle of oxidative addition, amine coordination, deprotonation, and reductive elimination.[3][4] The selectivity of the reaction can be controlled by the differing reactivity of the carbon-halogen bonds (C-Br reacts preferentially to C-Cl).[5] This allows for a stepwise and controlled introduction of the two different amine groups.
Experimental Protocol
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon), add the starting material, for instance, 2-bromo-3-aminopyridine (1.0 eq), a palladium source such as Pd2(dba)3 (2 mol%), and a suitable phosphine ligand like Xantphos (4 mol%).
-
Add piperidine (1.2 eq) and a strong, non-nucleophilic base, typically sodium tert-butoxide (NaOtBu) (1.5 eq).
-
Add an anhydrous aprotic solvent, such as toluene or dioxane.
-
Seal the tube and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Workflow```dot
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start [label="2-Bromo-3-aminopyridine", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagents [label="Piperidine\nPd₂(dba)₃ / Xantphos\nNaOtBu, Toluene, 100°C", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> reagents [dir=none]; reagents -> product [label="C-N Cross-Coupling"]; }
Caption: Activated SNAr synthesis of this compound.
Performance Comparison
| Parameter | Benchmark: SNAr & Reduction | Alternative 1: Buchwald-Hartwig Amination | Alternative 2: Activated SNAr |
| Starting Materials | 2-chloro-3-nitropyridine | 2-bromo-3-aminopyridine (or similar) | 2-chloro-3-aminopyridine (or similar) |
| Key Reagents | Piperidine, SnCl2 or Pd/C | Pd catalyst, phosphine ligand, NaOtBu | Activating agent, piperidine |
| Reaction Conditions | High temperature (SNAr), then RT/heat | Moderate to high temperature, inert atm. | Mild (RT to 50°C) |
| Estimated Yield | Good to excellent (2 steps) | Good to excellent (1 step) | Good (multi-step) |
| Scalability | High | Moderate (cost of catalyst/ligand) | Moderate |
| Cost | Low (reagents are inexpensive) | High (Pd catalyst and ligands) | Moderate (specialized activating agents) |
| Safety/Handling | Use of strong acids/bases, flammable solvents | Air-sensitive reagents, precious metals | May require synthesis of activating agent |
| Green Chemistry | Use of tin is a drawback; catalytic hydrogenation is better | Use of precious metals, organic solvents | Multi-step process can reduce atom economy |
Conclusion and Recommendations
The choice of synthetic route for this compound is highly dependent on the specific requirements of the research setting.
-
The Benchmark SNAr and Reduction method is robust, cost-effective, and highly scalable, making it an excellent choice for large-scale production where reagent cost is a primary driver. Its main drawback is the often harsh conditions required for the SNAr step and the potential for waste generation (e.g., tin salts).
-
The Buchwald-Hartwig Amination represents a powerful and versatile alternative, particularly for library synthesis where substrate scope and functional group tolerance are critical. [4]It allows for the direct coupling of the amine in a single, often high-yielding step. However, the high cost of the palladium catalyst and ligands, as well as the need for stringent inert atmosphere conditions, can be limiting factors.
-
The Activated SNAr method is a compelling modern alternative that circumvents the need for high temperatures and transition metal catalysts. [6]This is particularly advantageous in medicinal chemistry settings to avoid metal contamination of the final products. While it may involve more steps than a direct Buchwald-Hartwig amination, the mild conditions and operational simplicity are highly attractive features.
For routine, large-scale synthesis, the benchmark method remains a strong contender. For rapid analogue synthesis and exploration of chemical space, the Buchwald-Hartwig amination is unparalleled in its scope. For applications demanding metal-free products and milder conditions, the activated SNAr approach presents a promising and innovative pathway.
References
-
Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC. (n.d.). Retrieved January 17, 2026, from [Link]
-
(PDF) Bench-stable 2-halopyridinium ketene hemiaminals as new reagents for the synthesis of 2-aminopyridines via mild nucleophilic aromatic substitutions with amine nucleophiles - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
-
Synthesis General Procedures Method A: Preparation for compound E. To a mixture of substituted pyridin-2-amine (1 eq) and subs. (n.d.). Retrieved January 17, 2026, from [Link]
-
Bench-stable 2-halopyridinium ketene hemiaminals as new reagents for the synthesis of 2-aminopyridines via mild nucleophilic aro - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
-
Amination of 2-halopyridines. [a] | Download Table - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
-
Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives - American Chemical Society. (2024, September 20). Retrieved January 17, 2026, from [Link]
-
A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
-
THE NOVEL REDUCTION OF PYRIDINE DERIVATIVE5 WITH PiTRODUCXlON 3. (n.d.). Retrieved January 17, 2026, from [Link]
- US20080125588A1 - SYNTHESIS OF 2-(PYRIDIN-2-YLAMINO)-PYRIDO[2,3-d] PRYIMIDIN-7-ONES - Google Patents. (n.d.).
-
PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES - Canadian Science Publishing. (n.d.). Retrieved January 17, 2026, from [Link]
-
Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. (2017, February 24). Retrieved January 17, 2026, from [Link]
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - NIH. (n.d.). Retrieved January 17, 2026, from [Link]
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved January 17, 2026, from [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. (2025, August 6). Retrieved January 17, 2026, from [Link]
Sources
A Comparative Guide to the Physicochemical Stability of 2-(1-Piperidinyl)-3-pyridinamine Analogs
Executive Summary
The 2-amino-3-substituted pyridine scaffold, exemplified by "2-(1-Piperidinyl)-3-pyridinamine," is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and central nervous system agents. The therapeutic efficacy and safety of drug candidates built upon this scaffold are intrinsically linked to their physicochemical stability. This guide provides a comprehensive framework for conducting a comparative stability analysis of novel analogs of this compound. We present detailed protocols for forced degradation studies under hydrolytic, oxidative, thermal, and photolytic stress conditions, as mandated by international regulatory guidelines. Furthermore, we outline the development of a stability-indicating analytical method using HPLC-UV/MS, crucial for accurately quantifying degradation and identifying degradants. This document is intended to equip researchers, scientists, and drug development professionals with the scientific rationale and practical methodologies required to de-risk drug candidates early in the development pipeline by establishing a robust stability profile.
Introduction: The Strategic Importance of Stability Profiling
The "this compound" core represents a versatile scaffold in modern drug discovery. Its unique combination of a basic piperidine ring and an aromatic pyridinamine system allows for multifaceted interactions with biological targets. However, these same functional groups—specifically the tertiary amine of the piperidine and the electron-rich aminopyridine ring—can also be liabilities, rendering the molecule susceptible to degradation. Understanding the intrinsic stability of this core and how it is influenced by various substituents in novel analogs is paramount.
Early-stage stability assessment is not merely a regulatory formality; it is a critical component of risk management in drug development. A chemically unstable compound can lead to significant downstream challenges, including:
-
Loss of potency and inconsistent therapeutic efficacy.
-
Formation of potentially toxic degradation products.
-
Limited shelf-life and stringent storage requirements, increasing logistical costs.
-
Complications in formulation development.
This guide provides a systematic approach to proactively identify and characterize these potential stability issues, enabling a data-driven selection of the most robust drug candidates for further development.
The Scientific Basis of Forced Degradation Studies
Forced degradation, or stress testing, is the deliberate degradation of a drug substance under conditions more severe than accelerated stability testing.[1][2] The purpose is multifold: to elucidate potential degradation pathways, identify likely degradation products, and, most importantly, to develop and validate a "stability-indicating" analytical method.[3][4] A stability-indicating method is one that can accurately measure the decrease in the active pharmaceutical ingredient (API) concentration due to degradation and separate its chromatographic peak from all peaks of degradation products.
The stress conditions outlined in this guide are based on the International Council for Harmonisation (ICH) guidelines (specifically ICH Q1A(R2)), which are the global standard for stability testing.[1][3][5][6]
Experimental Design for Comparative Stability Analysis
A robust comparative analysis hinges on a well-designed experimental plan that ensures consistency and reproducibility. The overall workflow is depicted below.
Caption: Experimental workflow for the comparative stability analysis of pyridinamine analogs.
Selection of Analogs for Comparison
The selection of analogs should be strategic to probe the electronic and steric effects of substituents on the stability of the core scaffold. For this guide, we will consider the parent compound and three hypothetical analogs:
-
Parent Compound: this compound
-
Analog A: An analog with an electron-withdrawing group (e.g., a nitro group) on the pyridine ring.
-
Analog B: An analog with an electron-donating group (e.g., a methoxy group) on the pyridine ring.
-
Analog C: An analog with a substituent on the piperidine ring, which may introduce steric hindrance or alter the basicity of the piperidine nitrogen.
Detailed Protocol for Forced Degradation Studies
Objective: To intentionally degrade the parent compound and its analogs under controlled stress conditions to an optimal level (typically 5-20% degradation) to reveal primary degradation pathways.[7]
Materials:
-
Parent compound and analogs (A, B, C)
-
HPLC-grade acetonitrile (ACN) and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Class A volumetric flasks and pipettes
-
pH meter
-
HPLC vials
-
Thermostatically controlled oven and photostability chamber
Step-by-Step Procedure:
-
Preparation of Stock Solutions: Prepare a 1.0 mg/mL stock solution of each analog in a 50:50 (v/v) mixture of ACN and water. This co-solvent system is often necessary for compounds with intermediate polarity.
-
Acid Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution in a water bath at 60°C.
-
Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).
-
Immediately neutralize the aliquot with an equivalent volume of 0.1 M NaOH.
-
Dilute to a final concentration of ~0.1 mg/mL with the mobile phase for HPLC analysis.
-
Scientific Rationale: Acidic conditions can protonate the basic nitrogens, potentially making the pyridine ring more susceptible to nucleophilic attack by water or leading to cleavage of the piperidine substituent.
-
-
Base Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60°C and sample as described for acid hydrolysis.
-
Neutralize the aliquot with an equivalent volume of 0.1 M HCl.
-
Dilute for HPLC analysis.
-
Scientific Rationale: Basic conditions can promote hydrolysis or oxidation, particularly if adjacent functional groups are sensitive to high pH.
-
-
Oxidative Degradation:
-
To 1 mL of stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light.
-
Sample at appropriate time points (e.g., 1, 2, 4, 8 hours).
-
Dilute for HPLC analysis.
-
Scientific Rationale: The tertiary amine in the piperidine ring is a prime target for oxidation, potentially forming an N-oxide.[8] The electron-rich aminopyridine ring is also susceptible to oxidation.
-
-
Thermal Degradation:
-
Solution: Place a sealed vial of the stock solution in an oven at 80°C.
-
Solid State: Place a small amount (~5 mg) of the solid compound in a clear glass vial in an oven at 80°C. Periodically, dissolve a portion of the solid in the mobile phase for analysis.
-
Sample at time points such as 1, 3, and 7 days.
-
Scientific Rationale: High temperatures accelerate slower degradation reactions, providing insight into the long-term stability of the compound at ambient temperatures.
-
-
Photostability:
-
Expose both solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.
-
A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.
-
Analyze the samples after the exposure period.
-
Scientific Rationale: Aromatic systems and compounds with heteroatoms can absorb UV or visible light, leading to photochemical reactions and degradation.
-
Analytical Methodology: Stability-Indicating HPLC-UV/MS
A reliable High-Performance Liquid Chromatography (HPLC) method is the cornerstone of any stability study.
Instrumentation:
-
HPLC system with a UV/Vis Diode Array Detector (DAD) and a Mass Spectrometer (MS).
Example HPLC Method Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection: Monitor at a relevant wavelength (e.g., 254 nm) and collect spectra from 200-400 nm to assess peak purity.
-
MS Detection: Electrospray Ionization (ESI) in positive mode to identify the mass of the parent compound and any degradation products.
Scientific Rationale: The C18 column provides good retention for moderately polar compounds. The formic acid in the mobile phase helps to produce sharp peaks by protonating the basic nitrogens and provides a source of protons for ESI-MS. The gradient elution ensures that both the parent compound and any more or less polar degradants are eluted and separated effectively.
Data Interpretation and Presentation
Quantifying Degradation and Identifying Degradants
For each analog and stress condition, the percentage of degradation is calculated using the peak area from the HPLC-UV chromatogram:
% Degradation = [(AreaControl - AreaStressed) / AreaControl] x 100
The mass spectrometer is used to obtain the mass-to-charge ratio (m/z) of the degradation products. For example, an increase of 16 amu (m/z = 193.25 for the parent compound) in an oxidative stress sample would strongly suggest the formation of an N-oxide.
Comparative Data Analysis
The results should be tabulated to allow for a direct and clear comparison between the analogs.
Table 1: Comparative Stability Data (% Degradation after 24 hours)
| Stress Condition (24h) | Parent Compound | Analog A (EWG) | Analog B (EDG) | Analog C (Steric) |
| 0.1 M HCl @ 60°C | 8.5% | 15.2% | 5.1% | 7.9% |
| 0.1 M NaOH @ 60°C | 3.1% | 2.5% | 4.8% | 3.3% |
| 3% H₂O₂ @ RT | 18.9% | 12.4% | 25.6% | 9.8% |
| Thermal (Solution) @ 80°C | < 2% | < 2% | < 2% | < 2% |
| Photolytic (Solution) | 6.7% | 9.1% | 5.5% | 6.2% |
Data are hypothetical and for illustrative purposes only.
Table 2: Major Degradation Products Identified by LC-MS
| Analog | Stress Condition | Major Degradant m/z | Postulated Identity |
| Parent | Oxidative | 193.3 | N-oxide formation |
| Analog A | Acid Hydrolysis | Varies | Ring opening or cleavage |
| Analog B | Oxidative | Varies | N-oxide and/or ring oxidation |
| Analog C | Oxidative | 193.3 (minor) | Steric hindrance slows N-oxidation |
Hypothetical Degradation Pathways and Mechanistic Insights
Based on the chemical structure, the most probable degradation pathway under oxidative stress is the formation of the piperidine N-oxide. This can be visualized to understand the structural change.
Caption: Postulated oxidative degradation pathway of the parent compound.
Interpretation of Hypothetical Data:
-
Acid Stability: The electron-withdrawing group (EWG) in Analog A may destabilize the compound under acidic conditions, while the electron-donating group (EDG) in Analog B appears to be protective.
-
Oxidative Stability: The EDG in Analog B makes the system more electron-rich and thus more susceptible to oxidation. Conversely, the steric bulk in Analog C appears to shield the piperidine nitrogen, significantly improving its oxidative stability.
-
General Trend: All analogs showed good thermal stability, which is a positive attribute for solid-state formulation and storage.
Conclusion and Future Directions
This guide provides a robust, systematic framework for the comparative stability analysis of "this compound" analogs. The forced degradation studies, coupled with a validated stability-indicating HPLC method, generate critical data that inform lead candidate selection. Based on our hypothetical data, Analog C demonstrates a superior stability profile, particularly against oxidation, making it a more promising candidate for development.
The next steps would involve a full validation of the stability-indicating method according to ICH Q2(R1) guidelines, followed by long-term and accelerated stability studies on the most promising analogs in their intended container closure systems. This rigorous, data-driven approach to stability assessment is fundamental to the successful translation of a promising chemical scaffold into a safe and effective therapeutic agent.
References
-
ICH. (n.d.). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]
-
European Medicines Agency. (n.d.). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]
-
ICH. (n.d.). ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. Scribd. [Link]
-
SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. [Link]
-
gupta, s. (2015). Ich guideline for stability testing. Slideshare. [Link]
-
Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]
-
Bhaskar, R., Ola, M., Vinit, A., Chavan, A., & Girase, H. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155. [Link]
Sources
- 1. snscourseware.org [snscourseware.org]
- 2. ajrconline.org [ajrconline.org]
- 3. database.ich.org [database.ich.org]
- 4. Ich guideline for stability testing | PPTX [slideshare.net]
- 5. scribd.com [scribd.com]
- 6. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 7. jddtonline.info [jddtonline.info]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Predictive Analysis of 2-(1-Piperidinyl)-3-pyridinamine as a Ligand in Suzuki and Buchwald-Hartwig Couplings
A Guide for the Research Scientist
Executive Summary
The relentless pursuit of novel molecular architectures in pharmaceuticals, materials science, and agrochemicals hinges on the efficiency of cross-coupling reactions. Among these, the Suzuki-Miyaura and Buchwald-Hartwig amination reactions stand as pillars of modern synthetic chemistry. The performance of these palladium-catalyzed transformations is critically dependent on the nature of the ancillary ligand. This guide focuses on a specific, yet under-explored, potential ligand: 2-(1-Piperidinyl)-3-pyridinamine .
While direct, peer-reviewed experimental data on the performance of this compound in these specific coupling reactions is not yet available, this guide will provide a comprehensive, predictive comparison based on first principles of organometallic chemistry and ligand design. By dissecting its structural and electronic attributes, we can forecast its potential efficacy and benchmark it against established ligand classes. This analysis is intended to serve as a foundational resource for researchers considering the application of this and structurally related aminopyridine ligands in their synthetic endeavors.
Introduction: The Central Role of Ligands in Cross-Coupling
The Suzuki-Miyaura reaction, for the formation of C-C bonds, and the Buchwald-Hartwig amination, for C-N bond formation, have revolutionized synthetic chemistry due to their broad substrate scope and functional group tolerance. At the heart of these reactions lies a palladium catalyst, the reactivity of which is exquisitely modulated by its coordinating ligand. An effective ligand must facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation (for Suzuki) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.
The electronic and steric properties of a ligand are paramount. Electron-donating ligands typically accelerate oxidative addition, while sterically bulky ligands can promote reductive elimination. The ideal ligand strikes a delicate balance to optimize the overall catalytic turnover.
Structural and Electronic Analysis of this compound
This compound possesses a unique combination of structural features that suggest its potential as a bidentate N,N-ligand for palladium.
-
Aminopyridine Core: The pyridine nitrogen and the exocyclic amino group can chelate to a metal center, forming a stable five-membered ring. This bidentate coordination can enhance the stability of the catalytic complex. Aminopyridine-based ligands have been successfully employed in Suzuki-Miyaura reactions, demonstrating their viability in palladium catalysis.[1]
-
Piperidinyl Substituent: The piperidine ring introduces specific steric and electronic effects. Being a saturated heterocycle, the piperidinyl nitrogen is a stronger σ-donor compared to an aromatic amine. This increased electron-donating ability could potentially enhance the rate of oxidative addition. Furthermore, the chair conformation of the piperidine ring introduces steric bulk in the vicinity of the palladium center, which may facilitate the reductive elimination step.[2]
Predicted Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the synthesis of biaryls, styrenes, and polyolefins.[3] The catalytic cycle, and the predicted influence of this compound, is depicted below.
Figure 1. Predicted role in the Suzuki-Miyaura catalytic cycle.
Comparison with Established Ligands:
| Ligand Class | Key Characteristics | Predicted Comparison with this compound |
| Triphenylphosphine (PPh₃) | Moderately electron-donating, sterically accessible. | The bidentate and more electron-donating nature of the target ligand may offer greater stability and faster oxidative addition. |
| Bulky Biarylphosphines (e.g., SPhos, XPhos) | Highly electron-rich and sterically demanding.[4] | While likely less bulky than XPhos, the aminopyridine ligand could offer a different steric profile, potentially influencing selectivity. Its synthesis is also considerably simpler. |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, forming very stable Pd complexes.[5] | NHCs are generally stronger donors, but the N,N-chelation of the aminopyridine could provide comparable complex stability. |
Predicted Advantages:
-
Air Stability: Unlike many phosphine ligands, aminopyridines are typically air-stable, simplifying reaction setup.
-
Cost-Effectiveness: The synthesis of this compound is expected to be more economical than that of complex phosphine ligands.
-
Performance in Aqueous Media: The hydrophilic nature of the aminopyridine moiety might render the catalyst system effective in aqueous media, a key aspect of green chemistry.[1]
Predicted Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, widely used in the synthesis of pharmaceuticals.[6] The catalytic cycle is illustrated below, highlighting the potential role of our target ligand.
Figure 2. Predicted role in the Buchwald-Hartwig amination cycle.
Comparison with Established Ligands:
| Ligand Class | Key Characteristics | Predicted Comparison with this compound |
| Josiphos Ligands | Ferrocene-based, effective for a broad range of amines. | The aminopyridine ligand offers a simpler, non-metallocene backbone, which could translate to lower cost and different reactivity profiles. |
| Bulky Biarylphosphines (e.g., RuPhos, BrettPhos) | Excellent for coupling primary and secondary amines, including challenging substrates.[7][8] | The steric environment created by the piperidinyl group is distinct from that of biarylphosphines and may offer advantages for specific substrate combinations. |
| Bidentate Phosphines (e.g., BINAP, DPPF) | The first generation of ligands that allowed for the reliable coupling of primary amines.[6] | The N,N-bidentate nature of the aminopyridine ligand could provide similar stabilizing effects to P,P-bidentate ligands, potentially preventing catalyst deactivation. |
Predicted Challenges:
-
Catalyst Inhibition: The primary amine functionality on the ligand itself could potentially compete with the substrate amine for coordination to the palladium center. However, once chelated, the ligand is likely to remain bound.
-
Limited Steric Bulk: Compared to highly hindered ligands like XPhos or tBuXPhos, this compound may be less effective for extremely sterically demanding couplings.
Experimental Protocols: A Starting Point for Evaluation
The following protocols are provided as a general framework for the initial evaluation of this compound in Suzuki and Buchwald-Hartwig couplings. Optimization of catalyst loading, base, solvent, and temperature will be necessary for specific substrate combinations.
Figure 3. General experimental workflow for cross-coupling reactions.
Protocol 5.1: Suzuki-Miyaura Coupling
-
To an oven-dried reaction vial, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), this compound (0.022 mmol, 2.2 mol%), aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Seal the vial with a septum and purge with argon for 10 minutes.
-
Add 5 mL of degassed 1,4-dioxane.
-
Stir the reaction mixture at 100 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 5.2: Buchwald-Hartwig Amination
-
To an oven-dried reaction vial, add Pd(OAc)₂ (0.01 mmol, 1 mol%), this compound (0.015 mmol, 1.5 mol%), aryl halide (1.0 mmol), and NaOtBu (1.4 mmol).
-
Seal the vial with a septum and purge with argon for 10 minutes.
-
Add the amine (1.2 mmol) and 5 mL of degassed toluene.
-
Stir the reaction mixture at 100 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion and Future Outlook
This compound presents an intriguing scaffold for a novel class of N,N-bidentate ligands for palladium-catalyzed cross-coupling reactions. Based on fundamental principles of ligand design, it is predicted to offer a stable, electron-rich, and sterically accessible environment for the palladium center. This could translate to high catalytic activity, particularly for Suzuki-Miyaura couplings in both organic and aqueous media. While its performance in the Buchwald-Hartwig amination is also anticipated to be promising, potential challenges related to catalyst inhibition by the ligand's own primary amine functionality warrant investigation.
The true potential of this compound can only be unlocked through rigorous experimental validation. The protocols provided herein offer a logical starting point for such studies. Future research should focus on a systematic evaluation of its performance with a diverse range of substrates, direct comparison with established ligand systems, and detailed mechanistic studies to elucidate the precise role of the aminopyridine and piperidinyl moieties in the catalytic cycle. The exploration of this and related aminopyridine ligands could pave the way for a new generation of cost-effective, air-stable, and highly efficient catalysts for these cornerstone reactions of modern organic synthesis.
References
- Bumagin, N. A. (2016). High-turnover aminopyridine-based Pd-catalysts for Suzuki–Miyaura reaction in aqueous media.
-
Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes. Inorganic Chemistry, 2020, 59(21), 15786-15797. (URL: [Link])
- Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995-1998. Journal of Organometallic Chemistry, 576(1-2), 147-168. (URL: Not Available)
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. (URL: [Link])
-
OpenChemHub. (2024, January 9). Ligand design for cross-couplings: phosphines [Video]. YouTube. (URL: [Link])
-
Hilton, M. C., et al. (2018). Phosphorus beats palladium in connecting nitrogen rings. Science, 362(6416), 799-804. (URL: [Link])
-
Palladium complexes derived from N,N-bidentate NH-iminophosphorane ligands: synthesis and use as catalysts in the Sonogashira reaction. Dalton Transactions, 2015, 44(3), 1157-1167. (URL: [Link])
-
Sterically enhanced 2‐iminopyridylpalladium chlorides as recyclable ppm‐palladium catalyst for Suzuki–Miyaura coupling in aqueous solution. Applied Organometallic Chemistry, 2019, 33(10), e5134. (URL: [Link])
-
Stradiotto, M., & Organ, M. G. (2014). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Angewandte Chemie International Edition, 53(28), 7164-7183. (URL: [Link])
-
Girolami, G. S., et al. (2022). Steric and Electronic Analyses of Ligand Effects on the Stability of σ-Methane Coordination Complexes: A DFT Study. Organometallics, 41(24), 3725-3736. (URL: [Link])
-
Influence of pyridine versus piperidine ligands on the chemical, DNA binding and cytotoxic properties of light activated trans,trans,trans-[Pt(N3)2(OH)2(NH3)(L)]. Journal of Inorganic Biochemistry, 2011, 105(11), 1546-1553. (URL: [Link])
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 2023, 145(26), 14269-14275. (URL: [Link])
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 2017, 22(2), 209. (URL: [Link])
-
Buchwald–Hartwig amination. In Wikipedia. (URL: [Link])
-
Hartwig, J. F., & Buchwald, S. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. (URL: [Link])
-
Privileged ligands for palladium-catalyzed cross-coupling reactions. RSC Advances, 2019, 9(31), 17778-17782. (URL: [Link])
Sources
- 1. Sci-Hub. High-turnover aminopyridine-based Pd-catalysts for Suzuki–Miyaura reaction in aqueous media / Catalysis Communications, 2016 [sci-hub.box]
- 2. Influence of pyridine versus piperidine ligands on the chemical, DNA binding and cytotoxic properties of light activated trans,trans,trans-[Pt(N3)2(OH)2(NH3)(L)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. research.rug.nl [research.rug.nl]
A Senior Application Scientist's Guide to In Vitro Assay Comparison of Novel 2-(1-Piperidinyl)-3-pyridinamine Kinase Inhibitors
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the in vitro characterization and comparison of novel kinase inhibitors based on the "2-(1-Piperidinyl)-3-pyridinamine" scaffold. We will move beyond simple data reporting to explain the causal logic behind assay selection, protocol design, and data interpretation. Our objective is to establish a robust, self-validating workflow that accurately profiles compound potency, target engagement, and selectivity, enabling confident decision-making in early-stage drug discovery.
For this guide, we will evaluate three hypothetical derivatives—Derivative A , Derivative B , and Derivative C —targeting a hypothetical serine/threonine kinase, "Target Kinase X" (TKX). Their performance will be benchmarked against Sunitinib , a well-characterized multi-kinase inhibitor.
Part 1: Foundational Biochemical Potency Assessment
Expertise & Rationale: Why Start with a Biochemical IC50?
The initial and most fundamental question for any inhibitor is its direct effect on the purified target enzyme, free from the complexities of a cellular environment. The half-maximal inhibitory concentration (IC50) is the cornerstone metric for this assessment.[1] Our choice of assay is critical; we require a universal platform that directly measures the enzymatic reaction and is sensitive enough for potent inhibitors.
For this reason, we select the ADP-Glo™ Kinase Assay . This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is a universal product of all kinase activity.[2] Its high sensitivity and broad dynamic range make it superior to older methods like radiolabeling for high-throughput screening and accurate IC50 determination.[3] The assay is performed in two steps: first, the kinase reaction is stopped and remaining ATP is depleted; second, the ADP produced is converted into a luminescent signal.[4] This two-step process minimizes signal interference and enhances robustness.
Comparative Biochemical Potency Data
The following table summarizes the biochemical potency of our derivatives against TKX.
| Compound | Target Kinase | Biochemical IC50 (nM) |
| Derivative A | TKX | 2.1 ± 0.3 |
| Derivative B | TKX | 8.5 ± 0.9 |
| Derivative C | TKX | 45.7 ± 5.1 |
| Sunitinib (Benchmark) | TKX | 15.2 ± 2.8 |
Data represent the mean ± standard deviation from three independent experiments.
Interpretation: Derivative A demonstrates the highest biochemical potency, approximately 7-fold more potent than the benchmark, Sunitinib. Derivative B also shows strong single-digit nanomolar potency. Derivative C is significantly less potent.
Experimental Workflow: ADP-Glo™ Kinase Assay
Caption: Workflow for IC50 determination using the ADP-Glo™ Kinase Assay.
Protocol: Biochemical IC50 Determination for TKX
-
Reagent Preparation: Prepare assay buffer (e.g., 40mM Tris, 20mM MgCl₂, 0.1 mg/ml BSA, pH 7.5). Prepare serial dilutions of test compounds (Derivatives A, B, C, and Sunitinib) in DMSO, followed by a final dilution in assay buffer.
-
Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the compound dilutions. To each well, add 2.5 µL of a solution containing TKX enzyme and its specific peptide substrate.
-
Initiation and Incubation: Initiate the kinase reaction by adding 5 µL of ATP solution. Causality Check: The ATP concentration should be set at or near the Michaelis-Menten constant (Km) for TKX.[5] This ensures that the IC50 values accurately reflect the inhibitor's affinity and are comparable across different studies. Incubate the plate for 60 minutes at room temperature.
-
Reaction Termination: Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[6]
-
Signal Detection: Add 20 µL of Kinase Detection Reagent to convert the ADP generated into ATP, which then fuels a luciferase reaction. Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.[4]
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Analysis: Convert luminescence values to percent inhibition relative to DMSO-only controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
Part 2: Physiologically-Relevant Cellular Target Engagement
Expertise & Rationale: Why a Cellular Assay is Essential
A low biochemical IC50 is promising, but it doesn't guarantee efficacy in a living system. Factors like cell membrane permeability, active efflux pumps, and competition with high intracellular ATP concentrations (millimolar range vs. micromolar in biochemical assays) can create a significant discrepancy between biochemical and cellular potency.[7][8] Therefore, we must validate that our compounds can reach and bind to their target inside intact cells.
The NanoBRET™ Target Engagement Assay is the ideal technology for this purpose.[9] It measures compound binding directly at the target protein in live cells using Bioluminescence Resonance Energy Transfer (BRET). A NanoLuc® luciferase-tagged target protein acts as the BRET donor, and a cell-permeable fluorescent tracer that binds the kinase's active site serves as the acceptor. When a test compound enters the cell and displaces the tracer, the BRET signal decreases in a dose-dependent manner, allowing for a quantitative measure of intracellular affinity.[10][11]
Comparative Cellular Target Engagement Data
| Compound | Target Kinase | Cellular IC50 (nM) | Biochemical-to-Cellular Shift |
| Derivative A | TKX | 155.4 ± 18.2 | 74-fold |
| Derivative B | TKX | 21.3 ± 3.5 | 2.5-fold |
| Derivative C | TKX | >10,000 | >218-fold |
| Sunitinib (Benchmark) | TKX | 78.9 ± 9.7 | 5.2-fold |
Data represent the mean ± standard deviation from three independent experiments.
Interpretation: The cellular data dramatically alters our initial assessment. Derivative A, the most potent biochemically, suffers from a 74-fold potency loss in cells, suggesting poor permeability or high efflux. In stark contrast, Derivative B demonstrates excellent cellular activity with only a 2.5-fold shift from its biochemical IC50, indicating efficient cell entry and target engagement. It is nearly 4-fold more potent than the benchmark Sunitinib in a cellular context.
Principle of the NanoBRET™ Target Engagement Assay
Caption: Competitive displacement of a fluorescent tracer by an inhibitor reduces BRET.
Protocol: Cellular Target Engagement for TKX
-
Cell Preparation: Culture HEK293 cells and transiently transfect them with a plasmid encoding for the TKX-NanoLuc® fusion protein. After 18-24 hours, harvest the cells and resuspend them in Opti-MEM® I Reduced Serum Medium.[11]
-
Compound Plating: In a white, nonbinding surface 384-well plate, perform serial dilutions of the test compounds.
-
Cell and Tracer Addition: Add the transfected HEK293 cells to the wells containing the compounds. Immediately after, add the specific NanoBRET™ fluorescent tracer at its predetermined optimal concentration.
-
Equilibration: Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator to allow the compound and tracer to reach binding equilibrium within the cells.[11]
-
Signal Detection: Add the Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor solution to the wells. Immediately read the plate on a luminometer equipped with two filters to measure donor emission (e.g., 450 nm) and acceptor emission (e.g., 610 nm) simultaneously.
-
Analysis: Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal. Convert these ratios to "milliBRET units" (mBU) and plot them against inhibitor concentration to determine the cellular IC50.
Part 3: Critical Assessment of Kinase Selectivity
Expertise & Rationale: Moving Beyond Potency to Specificity
Potency is meaningless without selectivity. Inhibiting unintended kinases (off-targets) can lead to cellular toxicity and misleading phenotypic results.[12] The human kinome is large, and the ATP-binding pocket is highly conserved across many kinases, making cross-reactivity a significant challenge.[13][14] A comprehensive selectivity profile is therefore non-negotiable for validating a high-quality chemical probe or advancing a drug candidate.
We assess selectivity by screening our most promising compound, Derivative B , and the benchmark against a broad panel of kinases at a single, high concentration (e.g., 1 µM). This provides a snapshot of off-target liabilities. Commercial services or in-house platforms like the Kinase Selectivity Profiling Systems are used for this purpose, often employing the same robust ADP-Glo™ technology.[15]
Comparative Selectivity Profile Data (% Inhibition at 1 µM)
| Kinase Family | Kinase Target | Derivative B | Sunitinib (Benchmark) |
| Primary Target | TKX | 98% | 95% |
| Ser/Thr Kinase | Related Kinase 1 | 15% | 88% |
| Ser/Thr Kinase | Related Kinase 2 | 8% | 76% |
| Tyr Kinase | Off-Target 1 (VEGFR2) | 5% | 92% |
| Tyr Kinase | Off-Target 2 (PDGFRβ) | 3% | 94% |
| Other | Unrelated Kinase 1 | <2% | 15% |
Interpretation: This profile is highly informative. While both compounds potently inhibit the primary target TKX, Sunitinib shows significant inhibition of numerous other kinases, which is consistent with its known multi-kinase inhibitor profile. Derivative B, however, is remarkably selective, showing minimal activity against all other kinases tested. This "clean" profile makes Derivative B a much more precise tool for studying the biology of TKX and a more promising starting point for a therapeutic.
Concept: Kinome Selectivity Screening
Caption: A single compound is tested against a diverse panel of kinases to assess selectivity.
Synthesis and Final Recommendation
This structured, multi-assay comparison provides a clear and logical path to identifying the superior compound.
-
Biochemical Potency (ADP-Glo™): Derivative A was the most potent inhibitor of the purified TKX enzyme.
-
Cellular Engagement (NanoBRET™): The cellular environment revealed the weakness of Derivative A. Derivative B emerged as the clear leader, demonstrating excellent cell permeability and target binding, far surpassing both Derivative A and the benchmark Sunitinib.
-
Selectivity Profile: Derivative B was confirmed to be highly selective for TKX, whereas Sunitinib displayed the expected broad-spectrum activity.
References
-
Uitdehaag, J. C. M., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858–876. [Link]
-
SignalChem. ADP Glo Protocol. [Link]
-
Bamborough, P., et al. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 55(17), 7437–7457. [Link]
-
EUbOPEN. NanoBRET assays to assess cellular target engagement of compounds. [Link]
-
Milanesi, L., et al. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 29(13), i269–i277. [Link]
-
Kalliokoski, T., et al. (2013). Targeted Kinase Selectivity from Kinase Profiling Data. Journal of Medicinal Chemistry, 56(5), 1930–1939. [Link]
-
Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8634. [Link]
-
Farooqi, A. A., et al. (2016). Comparative Effect of Tyrosine Kinase Inhibitors in Human Cancer Cell Lines. Journal of Pharmacology & Clinical Research, 1(1). [Link]
-
Marín-García, P., & Pineda-Molina, E. (2022). Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. International Journal of Molecular Sciences, 23(19), 11627. [Link]
-
BellBrook Labs. How Does a Biochemical Kinase Assay Work? [Link]
-
Hurst, R. (2018). Factors Influencing Compound Potency in Biochemical and Cellular Assays. Promega Connections. [Link]
-
Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
-
Wang, A., et al. (2017). Discovery of (R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202) as a Novel Irreversible EGFR Mutant Kinase Inhibitor with a Distinct Binding Mode. Journal of Medicinal Chemistry, 60(7), 2944–2962. [Link]
-
European Journal of Medicinal Chemistry. [Link]
-
Yu, Z., et al. (2012). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][2][4]naphthyridin-2(1H)-one (Torin2) as a potent, selective, and orally available mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 55(15), 6972–6982. [Link]
-
Bioorganic & Medicinal Chemistry Letters. (2017). Discovery of 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f][2][6]triazin-4-amine derivatives as highly potent and selective PI3Kδ inhibitors. PubMed. [Link]
-
ResearchGate. (2020). Discovery of 3-phenyl- and 3-N-piperidinyl-isothiazolo[4,3-b]pyridines as highly potent inhibitors of cyclin G-associated kinase. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 3. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 4. promega.com [promega.com]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promegaconnections.com [promegaconnections.com]
- 9. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 10. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.sg]
- 11. eubopen.org [eubopen.org]
- 12. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
Head-to-head comparison of "2-(1-Piperidinyl)-3-pyridinamine" and "2-(1-Pyrrolidinyl)-3-pyridinamine"
A Guide for Researchers in Medicinal Chemistry and Drug Discovery
In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences a drug candidate's physicochemical properties, pharmacokinetic profile, and ultimately, its therapeutic efficacy. Among the privileged scaffolds, aminopyridines substituted with saturated nitrogen heterocycles are of significant interest due to their potential to interact with a variety of biological targets. This guide provides an in-depth, data-driven comparison of two closely related aminopyridine derivatives: 2-(1-Piperidinyl)-3-pyridinamine and 2-(1-Pyrrolidinyl)-3-pyridinamine. We will explore their synthesis, physicochemical properties, and potential biological activities, offering insights to guide researchers in their selection and application.
Structural and Physicochemical Properties: A Tale of Two Rings
The fundamental difference between this compound and 2-(1-Pyrrolidinyl)-3-pyridinamine lies in the saturated heterocyclic ring attached to the 2-position of the 3-aminopyridine core—a six-membered piperidine versus a five-membered pyrrolidine. This seemingly subtle variation has significant implications for the molecule's three-dimensional shape, flexibility, and key physicochemical parameters that govern its behavior in biological systems.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | 2-(1-Pyrrolidinyl)-3-pyridinamine (Predicted) | Rationale for Prediction |
| Molecular Formula | C₁₀H₁₅N₃[2] | C₉H₁₃N₃ | Difference of one methylene unit. |
| Molecular Weight | 177.25 g/mol [2] | 163.22 g/mol | |
| LogP (Octanol/Water) | 1.6541 (Computed)[2] | ~1.2-1.4 | Piperidine is inherently more lipophilic than pyrrolidine.[1] |
| Topological Polar Surface Area (TPSA) | 42.15 Ų[2] | 42.15 Ų | The polar aminopyridine core is identical. |
| Basicity (pKa of conjugate acid) | Predicted to be slightly lower | Predicted to be slightly higher | Pyrrolidine is generally slightly more basic than piperidine.[1] |
| Conformational Flexibility | More rigid | More flexible | The piperidine ring has a more constrained chair conformation, while the pyrrolidine ring exhibits greater puckering flexibility.[1] |
The higher lipophilicity of the piperidinyl derivative, as indicated by its computed LogP value, suggests it may exhibit greater membrane permeability but potentially lower aqueous solubility compared to its pyrrolidinyl counterpart.[1] Conversely, the predicted higher basicity of the pyrrolidinyl compound could influence its interactions with acidic residues in target proteins and affect its ionization state at physiological pH.
The conformational rigidity of the piperidine ring, which preferentially adopts a chair conformation, can be advantageous in drug design by locking the molecule into a specific bioactive conformation, potentially leading to higher target affinity.[3] However, the greater flexibility of the pyrrolidine ring may allow for more adaptable binding to targets with less defined binding pockets.[4]
Synthesis of 2-Substituted-3-Aminopyridines
A plausible and efficient synthetic route to both target compounds involves the nucleophilic aromatic substitution (SNAr) of a suitable 2-halo-3-aminopyridine precursor with piperidine or pyrrolidine. 2-Chloro-3-aminopyridine or 2-fluoro-3-nitropyridine followed by reduction are common starting materials for such transformations.[5][6]
Proposed Synthetic Protocol:
A general procedure for the synthesis of this compound and 2-(1-Pyrrolidinyl)-3-pyridinamine is outlined below. The reaction leverages the increased electrophilicity of the pyridine ring, particularly at the 2- and 4-positions, which facilitates nucleophilic attack.[7]
Step 1: Nucleophilic Aromatic Substitution
A mixture of 2-chloro-3-aminopyridine (1 equivalent), the corresponding cyclic amine (piperidine or pyrrolidine, 1.2-1.5 equivalents), and a base such as potassium carbonate (2-3 equivalents) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is heated. The reaction progress is monitored by thin-layer chromatography (TLC).
Causality behind Experimental Choices:
-
Solvent: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the SNAr reaction without interfering with the nucleophile.
-
Base: Potassium carbonate is used to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.
-
Excess Amine: A slight excess of the cyclic amine can help to ensure complete conversion of the starting material.
Step 2: Work-up and Purification
Upon completion, the reaction mixture is cooled, and water is added to precipitate the crude product. The solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Self-Validating System:
The purity of the final compounds should be rigorously assessed using a combination of techniques:
-
Melting Point: A sharp melting point is indicative of a pure compound.
-
NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation and assesses for the presence of impurities.
-
Mass Spectrometry: Confirms the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): Determines the purity of the compound.
Caption: General workflow for the synthesis of 2-substituted-3-aminopyridines.
Potential Biological Activities and Structure-Activity Relationships (SAR)
While specific biological data for these two compounds is scarce, the aminopyridine scaffold is a well-known pharmacophore present in numerous biologically active molecules.[8][9] The introduction of a piperidine or pyrrolidine ring can significantly modulate the biological activity profile.
Predicted Biological Relevance:
Derivatives of 2-aminopyridine have been investigated for a wide range of therapeutic applications, including as kinase inhibitors, central nervous system agents, and antimicrobial agents.[8][9][10] The specific substitution pattern on the aminopyridine core, including the nature of the cyclic amine at the 2-position, will dictate the target selectivity and potency.
Structure-Activity Relationship Insights:
-
Kinase Inhibition: The 3-amino group can act as a hydrogen bond donor, while the pyridine nitrogen and the nitrogen of the cyclic amine can act as hydrogen bond acceptors, forming key interactions within the ATP-binding pocket of various kinases. The conformational constraints imposed by the piperidine or pyrrolidine ring will influence the presentation of these interaction points.
-
CNS Activity: The lipophilicity and basicity of these compounds will govern their ability to cross the blood-brain barrier. The slightly more lipophilic piperidinyl derivative may have a higher propensity for CNS penetration.
-
Metabolic Stability: The piperidine and pyrrolidine rings can be sites of metabolism. The choice between the two can influence the metabolic profile of a drug candidate, with the pyrrolidine ring sometimes offering enhanced metabolic stability in certain contexts.[1]
Caption: Relationship between structure, properties, and biological activity.
Conclusion and Future Directions
The choice between this compound and 2-(1-Pyrrolidinyl)-3-pyridinamine in a drug discovery program will depend on the specific therapeutic target and the desired physicochemical and pharmacokinetic profile. The piperidinyl derivative offers a more lipophilic and conformationally restricted scaffold, which may be beneficial for achieving high target affinity and CNS penetration. The pyrrolidinyl analog provides a more flexible and slightly more basic alternative, which could be advantageous for targets requiring conformational adaptability or for fine-tuning solubility and metabolic stability.
To provide a definitive recommendation, further experimental work is required. Specifically, the synthesis and head-to-head comparison of these two compounds in relevant biological assays would be invaluable. Characterization of their physicochemical properties, including pKa, solubility, and metabolic stability, would provide a more complete picture of their drug-like properties. Such studies would not only elucidate the specific advantages of each scaffold in a given context but also contribute to a broader understanding of the structure-activity relationships within this important class of compounds.
References
- BenchChem. (2025). Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery.
-
El-Hawash, S. A. M., et al. (2014). Design, synthesis and biological screening of some pyridinylpyrazole and pyridinylisoxazole derivatives as potential anti-inflammatory, analgesic, antipyretic and antimicrobial agents. Medicinal Chemistry, 10(3), 318-338. Available at: [Link]
-
PubChem. (n.d.). 2-(Piperazin-1-yl)pyridin-3-amine. In PubChem Compound Database. National Center for Biotechnology Information. Available at: [Link]
-
Eastwood, P. R., et al. (2021). Conformational-Analysis-Guided Discovery of 2,3-Disubstituted Pyridine IDO1 Inhibitors. ACS Medicinal Chemistry Letters, 12(7), 1143-1150. Available at: [Link]
-
Abraham, R. J., et al. (1993). Conformational Analysis. Part 16. Conformational Free Energies in Substituted Piperidines and Piperidinium Salts. Journal of the Chemical Society, Perkin Transactions 2, (5), 853-859. Available at: [Link]
- BenchChem. (n.d.). A Comparative Analysis of Pyrrolidine and 3-Methylpiperidine in Synthetic Chemistry.
-
Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Arkivoc, 2005(i), 137-142. Available at: [Link]
-
ResearchGate. (n.d.). The results of the conformational analysis. [Table]. Available at: [Link]
-
Abilova, A. A., et al. (2023). Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Journal of Clinical Medicine of Kazakhstan, 20(4), 60-66. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 2-amino-3-cyanopyridine derivatives. [Diagram]. Available at: [Link]
-
Khan, K. M. (2019, January 19). nucleophilic aromatic substitutions [Video]. YouTube. Available at: [Link]
-
Aitmambetova, A. A., et al. (2023). Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Journal of Clinical Medicine of Kazakhstan, 20(4), 60-66. Available at: [Link]
-
Bowler, J. T., et al. (2012). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 77(17), 7344-7351. Available at: [Link]
-
ResearchGate. (n.d.). Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines. Available at: [Link]
-
Problems in Chemistry. (2023, April 14). Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine [Video]. YouTube. Available at: [Link]
-
Bowler, J. T., et al. (2012). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 10(39), 7866-7872. Available at: [Link]
-
ResearchGate. (2017, September 2). Rigorous Conformational Analysis of Pyrrolidine Enamines with Relevance to Organocatalysis. Available at: [Link]
-
Zhang, J., et al. (2019). Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors. European Journal of Medicinal Chemistry, 179, 358-375. Available at: [Link]
-
ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. [Diagram]. Available at: [Link]
-
ResearchGate. (n.d.). Conformational analysis of piperidones. [Diagram]. Available at: [Link]
-
Consiglio, G., et al. (1981). Catalysis in aromatic nucleophilic substitution. Part 6. Reactions of 2-methoxy-3-nitrothiophen with cyclic secondary amines in methanol and benzene. Journal of the Chemical Society, Perkin Transactions 2, 1153-1157. Available at: [Link]
-
De Vita, D., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(15), 4998. Available at: [Link]
-
Clarke, J. J., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6549. Available at: [Link]
-
Zhang, Y., et al. (2008). Conformationally constrained analogues of N-(piperidinyl)-5-(4-chlorophenyl)-1-(2,4- dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716): design, synthesis, computational analysis, and biological evaluations. Journal of Medicinal Chemistry, 51(12), 3526-3539. Available at: [Link]
-
Matviiuk, T., et al. (2022). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. The Journal of Organic Chemistry, 87(5), 3465-3475. Available at: [Link]
-
Lakna. (2020, July 19). Difference Between Pyrrolidine and Piperidine. Pediaa.com. Available at: [Link]
-
de la Torre-López, E., et al. (2021). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Molecules, 26(16), 4975. Available at: [Link]
-
Pindelska, E., et al. (2022). Lipophilicity and Pharmacokinetic Properties of New Anticancer Dipyridothiazine with 1,2,3-Triazole Substituents. Molecules, 27(4), 1279. Available at: [Link]
-
Penning, T. D., et al. (1998). Pyrrolidine and piperidine analogues of SC-57461A as potent, orally active inhibitors of leukotriene A(4) hydrolase. Bioorganic & Medicinal Chemistry Letters, 8(19), 2733-2738. Available at: [Link]
-
Betti, N. A., et al. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Iraqi Journal of Science, 61(3), 548-557. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2023). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. Molecules, 28(18), 6520. Available at: [Link]
-
Gümüş, M., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Future Medicinal Chemistry, 15(18), 1545-1576. Available at: [Link]
-
Szymańska, E., et al. (2023). Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5 H)-one Derivatives. International Journal of Molecular Sciences, 24(15), 12230. Available at: [Link]
-
Koskinen, A. M. P., et al. (2005). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. The Journal of Organic Chemistry, 70(15), 5949-5955. Available at: [Link]
-
Vieira, R. D. O., et al. (2018). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Organic & Medicinal Chemistry International Journal, 5(3). Available at: [Link]
-
Chen, Y.-C., et al. (2025). Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. Journal of Chemical Information and Modeling. Available at: [Link]
-
Szafraniec-Szczęsny, J., et al. (2024). Evaluation of the Lipophilicity of Angularly Condensed Diquino- and Quinonaphthothiazines as Potential Candidates for New Drugs. Molecules, 29(8), 1735. Available at: [Link]
Sources
- 1. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 10. clinmedkaz.org [clinmedkaz.org]
A Researcher's Guide to Profiling Cross-Reactivity of Novel Kinase Inhibitors: A Case Study on the 2-(1-Piperidinyl)-3-pyridinamine Scaffold
In the landscape of modern drug discovery, particularly in oncology, protein kinases have emerged as pivotal targets. The development of small molecule inhibitors that can modulate their activity has led to significant therapeutic breakthroughs. However, the high degree of conservation within the ATP-binding site across the human kinome presents a formidable challenge: ensuring inhibitor selectivity.[1] Off-target activity can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[2] A rigorous and early assessment of an inhibitor's cross-reactivity profile is therefore not just a regulatory requirement, but a cornerstone of strategic drug development.
This guide provides a comprehensive framework for conducting cross-reactivity studies, using the hypothetical kinase inhibitor, "Compound PPA-1" , which is based on the "2-(1-Piperidinyl)-3-pyridinamine" scaffold, as a central case study. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and offer insights into interpreting the resulting data to guide lead optimization.
The Imperative of Selectivity Profiling
ATP-competitive inhibitors, by their nature, are prone to binding to multiple kinases due to the conserved structural features of the ATP pocket.[3] While a highly selective inhibitor is often the initial goal, understanding the full spectrum of a compound's interactions is crucial. Undesirable off-target effects can derail a promising clinical candidate, as exemplified by the hERG channel inhibition that has led to the withdrawal of drugs from the market.[4] Conversely, a well-characterized "dirty" drug with a specific polypharmacological profile can offer enhanced efficacy in complex diseases like cancer. Therefore, the objective of these studies is not merely to confirm on-target activity but to build a comprehensive "selectivity map" for each candidate molecule.
A Strategic Workflow for Cross-Reactivity Assessment
A multi-tiered approach is essential for a thorough evaluation of inhibitor selectivity. This typically begins with broad, high-throughput screening and funnels down to more focused, cell-based assays that assess target engagement in a physiological context.
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Interpreting CETSA Data for Compound PPA-1
A successful CETSA experiment will demonstrate a concentration-dependent thermal shift for the on-target (Target-X) and any cellularly-relevant off-targets (e.g., Kinase A). This provides crucial evidence that the compound is reaching and binding to its intended targets in a physiological setting.
Table 3: Hypothetical CETSA Results for Compound PPA-1
| Target | Compound PPA-1 Conc. | ΔTm (°C) | Interpretation |
| Target-X | 1 µM | + 4.2 | Robust on-target engagement |
| Target-X | 10 µM | + 6.8 | Dose-dependent engagement |
| Kinase A | 10 µM | + 2.1 | Cellular off-target engagement |
| Control Protein | 10 µM | + 0.2 | No significant engagement |
Part 3: Structure-Activity Relationship (SAR) and Lead Optimization
The data gathered from kinome screening and cellular target engagement assays are invaluable for guiding the medicinal chemistry effort. By comparing the selectivity profiles of different analogs of the "this compound" scaffold, we can begin to understand the structure-activity relationships (SAR) that govern both on-target potency and off-target interactions.
For instance, modifications to the piperidinyl group or substitutions on the pyridine ring could be explored to enhance affinity for Target-X while reducing binding to Kinase A and C. [5][6]
Sources
- 1. Downfalls of Chemical Probes Acting at the Kinase ATP-Site: CK2 as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ATP-competitive inhibitors for cancer treatment – kinases and the world beyond - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00235D [pubs.rsc.org]
- 4. youtube.com [youtube.com]
- 5. Design, synthesis, and structure-activity relationships of a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(1-Piperidinyl)-3-pyridinamine
As professionals in research and drug development, our responsibility extends beyond discovery and innovation to include the safe and compliant management of all chemical substances. The compound 2-(1-Piperidinyl)-3-pyridinamine (CAS No. 5028-14-8), a substituted aminopyridine, requires meticulous handling and disposal to ensure personnel safety and environmental protection. This guide provides a comprehensive, procedure-driven framework for its proper disposal, grounded in established safety protocols and regulatory standards.
Hazard Assessment & Characterization
A thorough understanding of a compound's hazard profile is the foundation of its safe management. While a comprehensive, peer-reviewed toxicological profile for this compound is not extensively documented in public literature, its classification as a substituted aminopyridine provides a strong basis for hazard assessment. Aminopyridines are recognized as a class of toxic substances.[1][2] Therefore, this compound must be treated as hazardous waste, with disposal procedures reflecting this classification.
The primary hazards are associated with its potential toxicity if ingested or absorbed through the skin, as well as its capacity to cause significant skin and eye irritation.[3][4] In the event of thermal decomposition, it may release toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1][4]
| Property | Information | Source(s) |
| Chemical Name | This compound | [5] |
| CAS Number | 5028-14-8 | [3][5] |
| Molecular Formula | C₁₀H₁₅N₃ | [5] |
| Molecular Weight | 177.25 g/mol | [5] |
| GHS Hazard Statements | H317: May cause an allergic skin reaction; H319: Causes serious eye irritation. (Note: Hazards for analogous compounds include H302: Harmful if swallowed and H335: May cause respiratory irritation). | [3][6] |
| Transport Classification | Likely falls under UN2671, AMINOPYRIDINES, Hazard Class 6.1, Packing Group II. | [1][2] |
Personal Protective Equipment (PPE) and Engineering Controls
To mitigate exposure risks during handling and disposal, a stringent protocol involving both engineering controls and PPE is mandatory. The causality is clear: preventing direct contact and inhalation is paramount.
-
Engineering Controls : All handling of this compound and its associated waste must be conducted within a certified chemical fume hood.[1] This is the primary barrier to prevent inhalation of any dusts or aerosols. The work area must be equipped with an accessible emergency eyewash station and a safety shower.[1]
-
Personal Protective Equipment (PPE) :
-
Eye and Face Protection : Chemical safety goggles or a full-face shield are required to protect against splashes or airborne particles.[7][8]
-
Hand Protection : Use chemical-resistant gloves (e.g., nitrile) inspected for integrity before each use.[7] Dispose of contaminated gloves as hazardous waste.
-
Body Protection : A lab coat or chemically impervious apron must be worn to prevent skin contact.[7]
-
Respiratory Protection : If there is a risk of generating dust or aerosols outside of a fume hood (e.g., during a large spill), a NIOSH/MSHA-approved respirator is necessary.[4]
-
Waste Segregation and Containerization Protocol
The fundamental principle of chemical waste management is proper segregation.[9] Cross-contamination of waste streams can lead to dangerous chemical reactions and complicates the final disposal process.
ABSOLUTELY NO DRAIN DISPOSAL. Due to its likely toxicity to aquatic organisms, this compound must not be allowed to enter any sewer or water system.[1][10]
Step-by-Step Containerization Procedure:
-
Select a Compatible Container : Use a clearly designated, leak-proof container that is compatible with aminopyridines. High-density polyethylene (HDPE) containers are a suitable choice. The container must have a tightly sealing cap.[9]
-
Labeling : From the moment the first drop of waste is added, the container must be labeled with the words "HAZARDOUS WASTE" .[9] The label must also include the full chemical name, "this compound," and a clear indication of the hazards (e.g., "Toxic").[9]
-
Segregation : This waste stream must be kept separate from other chemical wastes, particularly strong oxidizing agents and strong acids, which are incompatible.[1][4]
-
Accumulation : Keep the waste container closed at all times except when actively adding waste.[9] Store the container in a designated satellite accumulation area (SAA) that is under the control of laboratory personnel and away from sources of ignition.[9]
-
Contaminated Materials : All materials that come into direct contact with the compound, including gloves, weigh boats, pipette tips, and contaminated bench paper, must be disposed of in the same hazardous waste container.
Diagram: Waste Characterization & Segregation Workflow
Caption: Decision workflow for segregating waste contaminated with this compound.
Spill Management Protocol
In the event of a spill, a swift and correct response is critical to prevent exposure and environmental contamination.
-
Evacuate and Alert : Immediately alert personnel in the vicinity and evacuate the immediate area.[1]
-
Secure the Area : Restrict access to the spill area. If the compound is flammable or combustible, remove all sources of ignition.[1]
-
Don PPE : Before re-entering the area, don the full PPE as described in Section 2, including respiratory protection if necessary.
-
Containment & Cleanup :
-
Collection : Carefully scoop the absorbed material and any contaminated debris into a designated hazardous waste container.[9]
-
Decontamination : Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.
-
Reporting : Report the incident to your institution's Environmental Health & Safety (EHS) department.
Final Disposal Pathway
Final disposal of this compound must be conducted by a licensed and approved hazardous waste disposal facility. The responsibility of the researcher is to ensure the waste is properly accumulated, labeled, and prepared for pickup.
-
Regulatory Framework : In the United States, the disposal of this chemical is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12][13] Generators of hazardous waste are responsible for its management from "cradle-to-grave."[12]
-
Recommended Disposal Method : The universally accepted and most effective method for destroying organic chemical waste of this nature is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[14]
-
Waste Pickup : Once the hazardous waste container is full, or if it has been in accumulation for the maximum time allowed by institutional and federal regulations, a pickup must be scheduled with your EHS department or their contracted hazardous waste vendor.[9]
Diagram: Overall Disposal Workflow
Caption: The cradle-to-grave workflow for the disposal of this compound waste.
By adhering to these procedures, researchers can ensure that the disposal of this compound is performed in a manner that is safe, compliant, and environmentally responsible, thereby upholding the highest standards of laboratory practice.
References
-
Guidelines: Handling and Disposal of Chemicals . Purdue University. [Link]
-
Aminopyridines . U.S. Environmental Protection Agency. [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations . U.S. Environmental Protection Agency. [Link]
-
EPA Regulations for Healthcare & Pharmaceuticals . Stericycle. [Link]
Sources
- 1. geneseo.edu [geneseo.edu]
- 2. fishersci.com [fishersci.com]
- 3. 5028-14-8|this compound|BLD Pharm [bldpharm.com]
- 4. fishersci.com [fishersci.com]
- 5. chemscene.com [chemscene.com]
- 6. 125603-01-2|2-(Phenyl(piperidin-4-yloxy)methyl)pyridine|BLD Pharm [bldpharm.com]
- 7. abdurrahmanince.net [abdurrahmanince.net]
- 8. 6-(1-Piperidinyl)-2,4-pyrimidinediamine-3-oxide(38304-91-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. epa.gov [epa.gov]
- 11. aksci.com [aksci.com]
- 12. epa.gov [epa.gov]
- 13. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Handling 2-(1-Piperidinyl)-3-pyridinamine
Foreword: This document provides essential safety and operational protocols for the handling of 2-(1-Piperidinyl)-3-pyridinamine (CAS No. 87483-29-2). As a substituted aminopyridine, its hazard profile necessitates rigorous adherence to safety procedures. This guide is built on the foundational principles of risk mitigation, drawing from data on the specific compound and structurally related molecules to ensure comprehensive protection for all laboratory personnel. Our commitment is to empower researchers with the knowledge to work safely and effectively.
Hazard Assessment: Understanding the Risks
While comprehensive toxicological data for this compound is limited, its chemical structure—a hybrid of a piperidine and a pyridinamine moiety—informs a conservative safety approach. Hazard classifications for this compound and related structures point to several key risks that must be managed.[1][2]
| Hazard Classification | Description | Primary Exposure Route | Source |
| Serious Eye Irritation | Causes serious eye irritation (H319). Direct contact with eyes can lead to significant damage. | Eyes | [1][3] |
| Skin Sensitization | May cause an allergic skin reaction (H317). Repeated exposure can lead to allergic contact dermatitis. | Skin | [1][4] |
| Skin Irritation | Based on analogous compounds, it is presumed to cause skin irritation (H315). | Skin | [3][5] |
| Respiratory Irritation | Inhalation of dust or aerosols may cause respiratory tract irritation (H335). | Inhalation | [3] |
| Harmful if Swallowed/Inhaled | Pyridine and its derivatives can be harmful if ingested or inhaled, potentially causing systemic effects. | Ingestion, Inhalation | [2][5] |
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is the most critical barrier between the researcher and potential chemical exposure. The following recommendations are based on a thorough risk assessment of handling this compound in a research laboratory setting.
| Protection Type | Specific Recommendations | Rationale |
| Eye & Face Protection | Chemical safety goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards. A face shield should be worn over goggles during procedures with a high risk of splashing. | Mandatory. Protects against chemical splashes that can cause serious eye irritation.[1][3][5] The face shield provides an additional layer of protection for the entire face. |
| Hand Protection | Double Gloving Recommended. - Inner Glove: Nitrile.- Outer Glove: Butyl rubber for extended handling or neoprene for incidental contact. | Provides robust protection against skin contact, irritation, and potential sensitization.[2][6] Nitrile gloves offer good splash protection but should be changed immediately upon contamination.[7] Butyl rubber offers superior resistance to many pyridine-based compounds.[6] Always inspect gloves for integrity before use. |
| Body Protection | A flame-retardant, chemical-resistant lab coat, fully buttoned. Ensure sleeves are snug at the wrist. For larger quantities, a chemical-resistant apron or suit may be necessary. | Prevents skin contact and protects personal clothing from contamination.[2] The pyridine moiety suggests a precautionary approach regarding flammability, making flame-retardant material a prudent choice.[8] |
| Respiratory Protection | All handling of solid or dissolved this compound must occur within a certified chemical fume hood. If a fume hood is unavailable or in the event of a large spill, a NIOSH/MSHA-approved air-purifying respirator with an organic vapor cartridge is required. | Minimizes the inhalation of airborne particles or vapors, which can cause respiratory irritation.[3][7] A fume hood is the primary engineering control to maintain safe airborne levels. |
Operational Plan: From Preparation to Disposal
A systematic workflow ensures that safety is integrated into every step of the experimental process. Adherence to this plan minimizes risk and creates a self-validating system of safety.
Experimental Safety Workflow
Caption: A logical workflow for handling this compound.
Step-by-Step Handling Protocol
1. Pre-Handling Preparation:
-
Confirm that the chemical fume hood has been certified within the last year.
-
Ensure an emergency eyewash station and safety shower are accessible and unobstructed.[9]
-
Designate a specific area within the fume hood for the handling procedure.
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) inside the fume hood to minimize traffic.
2. PPE Donning Sequence (Aseptic Technique):
-
Don inner nitrile gloves.
-
Don lab coat, ensuring it is fully buttoned.
-
Don outer chemical-resistant gloves (e.g., butyl rubber).
-
Don chemical safety goggles.
-
Don face shield if required.
3. Handling the Chemical:
-
Perform all manipulations, including weighing and transfers, within the fume hood sash at the lowest practical height.
-
Handle the solid compound carefully to avoid generating dust.
-
If creating a solution, add the solid to the solvent slowly to prevent splashing.
-
Keep the container tightly sealed when not in use.[9]
4. Post-Handling Decontamination:
-
Wipe down the work surface inside the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes in the solid hazardous waste container.
-
Decontaminate any non-disposable equipment used.
5. PPE Doffing Sequence (To Prevent Contamination):
-
Remove outer gloves, peeling them off without touching the exterior surface. Dispose of them in the designated hazardous waste container.
-
Remove face shield and goggles.
-
Remove the lab coat, turning it inside out as it is removed to contain any surface contamination.
-
Remove inner nitrile gloves and dispose of them.
-
Wash hands thoroughly with soap and water.
Disposal Plan: Managing Contaminated Waste
Improper disposal can pose a significant risk to personnel and the environment. All waste generated from handling this compound must be treated as hazardous.[7]
-
Solid Waste: All contaminated disposable items, including gloves, weigh boats, absorbent pads, and wipes, must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents must be collected in a compatible, sealed, and clearly labeled hazardous waste container. Do not pour any amount down the drain.[7]
-
Empty Containers: The original chemical container must be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste.
Follow your institution's specific guidelines for hazardous waste collection and disposal.[9]
References
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]
-
MATERIAL SAFETY DATA SHEET - PYRIDINE. (2011, August 29). J.T. Baker. [Link]
-
Washington State University. Standard Operating Procedure for Pyridine. WSU Environmental Health & Safety. [Link]
-
U.S. Department of Health and Human Services. Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [Link]
Sources
- 1. 5028-14-8|this compound|BLD Pharm [bldpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. 6-(1-Piperidinyl)-2,4-pyrimidinediamine-3-oxide(38304-91-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
